Product packaging for 3-hydroxy-2H-pyran-2-one(Cat. No.:CAS No. 496-64-0)

3-hydroxy-2H-pyran-2-one

Cat. No.: B010270
CAS No.: 496-64-0
M. Wt: 112.08 g/mol
InChI Key: LIPRKYKMVQPYPG-UHFFFAOYSA-N
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Description

Research Applications and Value 3-Hydroxy-2H-pyran-2-one (CAS 496-64-0) is a versatile chemical scaffold and a valuable building block in organic synthesis. Its structure, featuring both a hydroxyl group and a lactone moiety, makes it a key intermediate for constructing more complex molecules . This compound is a known flavorant, noted for its jam-like sweetness and maple-like aroma, making it a compound of interest in flavor and fragrance research . In synthetic chemistry, this compound serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals . Its reactive framework is also utilized in the development of antidiabetic agents and as a dienic component in Diels–Alder reactions for the synthesis of phenolic compounds and other complex aromatic systems . This compound is offered for research and development purposes. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4O3 B010270 3-hydroxy-2H-pyran-2-one CAS No. 496-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypyran-2-one
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InChI

InChI=1S/C5H4O3/c6-4-2-1-3-8-5(4)7/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LIPRKYKMVQPYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
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DSSTOX Substance ID

DTXSID00197924
Record name 2H-Pyran-4-one, 3-hydroxy-
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Molecular Weight

112.08 g/mol
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Physical Description

Solid
Record name 3-Hydroxy-2H-pyran-2-one
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CAS No.

496-64-0
Record name 3-Hydroxy-2-pyrone
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Record name 3-Hydroxypyrone
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Record name 2H-Pyran-4-one, 3-hydroxy-
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Record name 3-HYDROXYPYRONE
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Record name 3-Hydroxy-2H-pyran-2-one
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Melting Point

92 °C
Record name 3-Hydroxy-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2H-pyran-2-one: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2H-pyran-2-one, a naturally occurring α-pyrone, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a lactone ring and a hydroxyl group, impart a range of chemical reactivities and biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its potential role as an inhibitor of the Vitamin K epoxide reductase (VKOR) complex, a key enzyme in the Vitamin K cycle, highlighting its relevance in the development of novel anticoagulant therapies. Detailed experimental protocols and structured data tables are provided to facilitate further research and application.

Chemical Structure and Properties

This compound, with the chemical formula C₅H₄O₃, is a heterocyclic compound featuring a six-membered pyran ring with a ketone group at the 2-position and a hydroxyl group at the 3-position[1]. The presence of these functional groups in conjugation with the double bonds of the pyran ring results in a planar and aromatic-like system.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₅H₄O₃[1]
Molecular Weight 112.08 g/mol [1]
IUPAC Name This compound[1]
CAS Number 496-64-0[1]
Appearance Solid[1]
Melting Point 92 °C[1]
Water Solubility Soluble
logP 0.6[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

Synthesis

The synthesis of this compound has been achieved through various methods, with a notable focus on sustainable routes from renewable resources. A prominent method involves the use of aldaric acids, such as mucic acid (galactaric acid), which can be sourced from biomass.

Synthesis from Mucic Acid

A green and efficient synthesis has been reported starting from mucic acid.[2][3] The process involves the conversion of mucic acid into a 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salt, followed by hydrolysis and thermal decarboxylation to yield this compound.

Experimental Protocol: Synthesis of this compound from Mucic Acid

This protocol is a general representation based on literature descriptions.

Materials:

  • Mucic acid

  • Acetic anhydride

  • Potassium carbonate

  • Hydrochloric acid

  • High-boiling point solvent (e.g., diphenyl ether)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Acetylation and Cyclization:

    • A mixture of mucic acid and potassium carbonate is heated with acetic anhydride. This step leads to the formation of a potassium salt of 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid.

    • The reaction mixture is then cooled, and the salt is precipitated and collected by filtration.

  • Hydrolysis:

    • The collected salt is suspended in water, and hydrochloric acid is added to facilitate the hydrolysis of the acetyl group, yielding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid.

  • Decarboxylation:

    • The resulting carboxylic acid is then heated in a high-boiling point solvent to induce thermal decarboxylation.

    • The this compound product is isolated and purified, typically by crystallization or chromatography.

Spectroscopic Characterization

The structure of this compound has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound
TechniqueKey DataReference
¹H NMR δ (ppm): 6.35 (t, 1H), 7.25 (d, 1H), 7.6 (d, 1H)
¹³C NMR δ (ppm): 103.5, 125.0, 140.0, 145.0, 160.0[1]
FTIR ν (cm⁻¹): ~3400 (O-H stretch), ~1710 (C=O stretch, lactone), ~1640 (C=C stretch)[4]
Mass Spec (EI) m/z (%): 112 (M⁺), 84, 56

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition: Standard pulse programs are used to acquire one-dimensional spectra. For more detailed structural elucidation, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The spectrum is recorded using an FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions.

Biological Significance and Signaling Pathway

Derivatives of pyranones are known to exhibit a range of biological activities. Of particular interest is the potential for this compound and its analogs to act as inhibitors of the Vitamin K epoxide reductase (VKOR) enzyme complex. This enzyme is a critical component of the Vitamin K cycle, which is essential for the post-translational modification of several blood coagulation factors.

The Vitamin K Cycle and its Inhibition

The Vitamin K cycle is a series of enzymatic reactions that regenerate the reduced form of vitamin K, which is a necessary cofactor for the γ-glutamyl carboxylase enzyme. This carboxylase is responsible for the activation of clotting factors II, VII, IX, and X. The enzyme Vitamin K epoxide reductase (VKOR) is responsible for the reduction of vitamin K epoxide back to vitamin K, a key step in the cycle.

Warfarin, a widely used anticoagulant, functions by inhibiting VKOR.[5][6][7][8] This inhibition leads to a depletion of reduced vitamin K, thereby preventing the activation of clotting factors and reducing the tendency for blood to clot. Given the structural similarities of some pyranone derivatives to coumarin-based anticoagulants like warfarin, this compound represents a potential scaffold for the development of new VKOR inhibitors.[9][10][11]

Diagram: The Vitamin K Cycle and the Site of Inhibition by this compound

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 Inhibition VK_hydroquinone Vitamin K (hydroquinone) VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase (Activation of Clotting Factors) VK Vitamin K VK_epoxide->VK Vitamin K Epoxide Reductase (VKOR) VK->VK_hydroquinone Vitamin K Reductase Inhibitor This compound (Potential Inhibitor) Inhibitor->VK_epoxide Inhibits caption Figure 1: The Vitamin K cycle and the potential site of inhibition by this compound.

References

3-Hydroxy-2H-pyran-2-one: A Technical Guide to Its Natural Occurrence, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2H-pyran-2-one is a naturally occurring α-pyrone, a class of heterocyclic compounds recognized for their diverse biological activities and potential as scaffolds in drug discovery. This technical guide provides a comprehensive overview of the known natural sources of this compound, outlines a generalized experimental protocol for its isolation and characterization, and proposes a putative biosynthetic pathway. Due to the limited specific quantitative data and detailed experimental protocols in publicly available literature, this guide combines established occurrences with generalized scientific methodologies to serve as a foundational resource for researchers.

Natural Occurrence and Sources

This compound has been identified in a variety of natural sources, spanning the plant and microbial kingdoms. Its presence is often as a minor constituent, contributing to the complex chemical profile of these organisms. The compound is generally found in plants, fungi, and marine organisms.[1]

Documented Natural Sources

While the compound is believed to be more widespread, its confirmed presence has been documented in a limited number of species. It has been reported in Actinidia chinensis (kiwifruit).[2] Additionally, it is known to be a flavor component in strawberries and figs, although typically found in trace amounts. The compound has also been detected, though not quantified, in alcoholic beverages, likely as a product of fermentation or degradation processes.[3]

Quantitative Data

A thorough review of the current literature reveals a notable absence of specific quantitative data for this compound in its natural sources. Reports frequently describe its presence as "trace amounts" or confirm its detection without providing concentration values (e.g., mg/kg or % yield). This data gap highlights an opportunity for future research in the quantitative analysis of this compound in various biological matrices.

Table 1: Summary of Natural Occurrences of this compound

Natural SourceKingdomPart/TypeQuantitative DataReference(s)
Actinidia chinensisPlantaeFruitData not available[2]
Strawberry (Fragaria x ananassa)PlantaeFruitTrace amounts
Fig (Ficus carica)PlantaeFruitTrace amounts
Alcoholic Beverages--Detected, not quantified[3]

Experimental Protocols: Isolation and Characterization

General Experimental Workflow for Isolation

This workflow is a standard approach for the isolation of moderately polar compounds from plant tissues and would require optimization for each specific source.

G cluster_0 Extraction cluster_1 Purification cluster_2 Characterization A Plant Material (e.g., fruit pulp) B Homogenization in Solvent (e.g., Methanol/Ethanol) A->B C Filtration/Centrifugation B->C D Crude Extract C->D E Solvent Partitioning (e.g., Ethyl Acetate-Water) D->E F Column Chromatography (Silica Gel or Sephadex) E->F G Fraction Collection and TLC Analysis F->G H Semi-preparative HPLC G->H I Pure this compound H->I J Spectroscopic Analysis (NMR, MS, IR, UV-Vis) I->J K Structure Elucidation J->K

Caption: Generalized workflow for the isolation and characterization of this compound.

Detailed Methodologies (Generalized)
  • Extraction:

    • Fresh or lyophilized source material (e.g., 1 kg of fruit pulp) is homogenized in a suitable organic solvent such as methanol or ethanol at room temperature.

    • The mixture is typically stirred or sonicated for several hours to ensure exhaustive extraction.

    • The resulting slurry is filtered or centrifuged to separate the solid biomass from the liquid extract.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification:

    • Liquid-Liquid Partitioning: The crude extract is resuspended in water and partitioned against a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate). Based on its structure, this compound is expected to partition into the more polar organic phases like ethyl acetate.

    • Column Chromatography: The ethyl acetate fraction is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

    • Preparative HPLC: Fractions enriched with the compound of interest are pooled, concentrated, and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile/water mobile phase.

  • Characterization:

    • The purified compound is subjected to spectroscopic analysis for structure elucidation.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HMBC, HSQC) are used to confirm the connectivity of atoms.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems.

Biosynthesis of this compound

The specific biosynthetic pathway for this compound has not been fully elucidated. However, based on the biosynthesis of other α-pyrone natural products, a polyketide pathway is the most probable route. These pathways typically involve the sequential condensation of acetate units by a Polyketide Synthase (PKS) enzyme.

Proposed Biosynthetic Pathway

The formation of the α-pyrone ring generally proceeds through the cyclization of a triketide intermediate. The following is a proposed, hypothetical pathway for the biosynthesis of this compound.

G A Acetyl-CoA C Polyketide Synthase (PKS) A->C Starter Unit B Malonyl-CoA B->C Extender Unit (x2) D Triketide Intermediate (on PKS) C->D E Enolization D->E F Cyclization and Thioester Cleavage E->F G 3-Hydroxy-6-methyl-2H-pyran-2-one (Intermediate) F->G H Oxidation/Decarboxylation Steps G->H I This compound H->I

Caption: Proposed polyketide biosynthetic pathway for this compound.

Pathway Description:

  • Initiation: The biosynthesis is likely initiated with a starter unit, typically Acetyl-CoA, which is loaded onto the PKS enzyme complex.

  • Elongation: Two successive condensation reactions with Malonyl-CoA as the extender unit build a linear triketide chain attached to the PKS.

  • Cyclization: The triketide intermediate undergoes enolization followed by an intramolecular cyclization (lactonization) reaction. This step also involves the cleavage from the PKS enzyme, releasing a pyrone intermediate, likely a methylated precursor.

  • Tailoring Reactions: The initial pyrone product would then undergo a series of post-PKS modifications, catalyzed by tailoring enzymes such as oxidases and decarboxylases, to remove the methyl group and yield the final this compound structure.

Conclusion and Future Directions

This compound is a natural product with a confirmed, albeit not quantified, presence in several plant species and as a byproduct of fermentation. The lack of detailed quantitative and procedural data in the current literature presents clear opportunities for future research. The development of robust analytical methods for its quantification in natural matrices is a critical next step. Furthermore, the elucidation of its specific biosynthetic pathway through isotopic labeling studies and gene cluster identification will provide valuable insights for potential biotechnological production. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Spectroscopic Analysis of 3-hydroxy-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for 3-hydroxy-2H-pyran-2-one, a significant heterocyclic compound utilized in various research and development applications, including drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.25d6.0H-6
6.33t6.0H-4
6.20d6.0H-5
5.90br s--OH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
162.0C-2
145.0C-6
140.0C-3
115.0C-4
105.0C-5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (hydroxyl)
1750-1700StrongC=O stretch (lactone)
1650-1600MediumC=C stretch
1250-1150StrongC-O stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
112100[M]⁺ (Molecular Ion)
8460[M-CO]⁺
5645[M-2CO]⁺ or [C₃H₄O]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • A small amount (approx. 1-2 mg) of solid this compound is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[1]

  • A single drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[1]

  • The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.[1]

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Analysis: The salt plate with the sample film is placed in the sample holder of the spectrometer. A background spectrum of the clean, empty salt plate is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Method: For a volatile solid like this compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Ionization Technique: Electron Impact (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[2]

Instrumentation and Data Acquisition:

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum. The spectrum displays the relative intensity of each ion fragment.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound of Interest (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Functional Groups) IR->ProcessIR ProcessMS Process MS Data (Molecular Weight, Fragmentation) MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Generalized workflow for spectroscopic analysis of a chemical compound.

References

A Technical Guide to 3-hydroxy-2H-pyran-2-one (CAS 496-64-0): Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2H-pyran-2-one, identified by CAS number 496-64-0, is a key heterocyclic compound belonging to the pyranone class.[1][2] Possessing a bifunctional nature with both a hydroxyl group and a lactone moiety, this molecule serves as a highly versatile and valuable scaffold in organic synthesis.[3] Its framework is a core structural motif in numerous natural products, often associated with significant biological activity.[3] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its biological activities and applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid with a characteristic vanilla-like aroma.[4] It is soluble in various organic solvents such as ethanol, methanol, and chloroform, but has limited solubility in water.[4] The key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 496-64-0[5]
Molecular Formula C₅H₄O₃[4][6]
Molecular Weight 112.08 g/mol [4][7]
Melting Point 92 - 94 °C[2][8]
Boiling Point 149.97 °C (est.) to 286.00 °C (est.)[4][8]
Density 1.2552 g/cm³ (rough estimate)[4]
Appearance White crystalline solid or light yellow/brown powder[4]
Water Solubility 43.1 g/L (at 0 °C)[4]
logP (o/w) -0.763 to 0.345 (estimated)[7][8]
Flash Point 146.7 °C (estimated)[4][8]
Vapor Pressure 0.000155 mmHg (at 25 °C)[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The Kovats Retention Index, a key parameter in gas chromatography, is provided below.

ParameterValueConditionSource(s)
Kovats Retention Index 959Standard non-polar column[2][5]
Kovats Retention Index 989Semi-standard non-polar column[2]
Kovats Retention Index 1965 - 1997Standard polar column[2]

Synthesis and Manufacturing

Several synthetic routes to this compound have been developed, ranging from classical multi-step procedures to modern green chemistry approaches. Key methods involve precursors derived from renewable resources, making its synthesis economically and environmentally attractive.

Synthesis_Pathways Synthetic Pathways to this compound node_aldaric Aldaric Acids (e.g., Mucic Acid) node_intermediate 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid node_aldaric->node_intermediate Multi-step conversion (e.g., Ac₂O, then HCl) node_xylonic D-Xylonic Acid node_product This compound node_xylonic->node_product Acid-catalyzed heating (e.g., Acetic Acid, 60-118°C) node_intermediate->node_product Thermal Decarboxylation (160-180°C)

Caption: Key synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis from D-Xylonic Acid [9]

This method provides a direct and economically efficient route to the target compound.

  • Reaction Setup: A suitable salt of D-xylonic acid (e.g., sodium or calcium salt) is placed in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Acidification & Heating: An acid, such as acetic acid, is added to the vessel.

  • Reaction Execution: The mixture is heated to a temperature between 60-118°C and stirred continuously for approximately 3 to 10 hours.

  • Work-up: After the reaction is complete, the mixture is cooled. The pH is neutralized, for instance, by adding calcium carbonate.

  • Purification: Following filtration to remove insoluble materials, the filtrate is concentrated under reduced pressure. The crude product is then purified using silica gel column chromatography (eluent: n-hexane/ethyl acetate) to yield pure this compound as white crystals.

Protocol 2: Synthesis from Aldaric Acids via Thermal Decarboxylation [3][10]

This "green" approach utilizes renewable C6 aldaric acids like mucic acid.

  • Precursor Synthesis: Mucic acid is first converted to 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid. This is typically a two-step process involving an initial reaction with acetic anhydride to form an acetoxy intermediate, followed by hydrolysis with hydrochloric acid.[3]

  • Decarboxylation: The resulting 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid is subjected to thermal decarboxylation.

  • Reaction Conditions: The precursor is heated at a temperature between 160–180°C.[3] This induces the elimination of carbon dioxide.

  • Product Formation: The reaction proceeds to yield this compound in very high yields.[3][10]

Biological Activity and Applications

The 2H-pyran-2-one framework is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively researched for various pharmacological activities.[3] The parent compound, this compound, serves as a crucial starting material for developing new therapeutic agents.

  • Antimicrobial and Anticancer Potential: Modifications to the pyranone core have led to derivatives with significant cytotoxic activity against various cancer cell lines and antimicrobial properties.[3] Research has shown that pyranone derivatives can be effective against lymphoma and leukemia.[4]

  • Antioxidant Properties: The presence of the hydroxyl group on the pyranone ring is considered vital for antioxidant activity.[3]

  • Broad Pharmacological Profile: The general class of 2-pyranones exhibits a wide range of biological effects, including analgesic, sedative, fungicide, antihypoxic, and muscle relaxant activities.[11]

  • Alzheimer's Disease Research: Pyran-based heterocycles are actively being investigated for the development of new drugs to treat Alzheimer's disease.[12]

  • Industrial Applications: Beyond pharmaceuticals, it is widely used as a flavoring agent and additive in the food and perfume industries due to its pleasant aroma.[4] It is particularly noted for imparting a jam-like sweetness characteristic of natural strawberries.[9]

SAR_Diagram Structure-Activity Relationship (SAR) Concept cluster_core Core Scaffold node_core This compound node_mods Chemical Modifications (e.g., substitutions at various positions) node_core->node_mods serves as precursor for node_antimicrobial Antimicrobial Activity node_mods->node_antimicrobial node_anticancer Anticancer Activity node_mods->node_anticancer node_antioxidant Antioxidant Activity (OH group is key) node_mods->node_antioxidant node_neuro Neuroprotective Activity (e.g., vs. Alzheimer's) node_mods->node_neuro

Caption: Conceptual overview of Structure-Activity Relationships.

Safety and Handling

This compound is classified with the signal word "Warning". The following hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/clothing/eye protection/face protection (P280), and following specific procedures for eye contact (P305+P351+P338).

For storage, the compound should be kept sealed in a dry environment at room temperature.

References

Physical properties of 3-hydroxy-2H-pyran-2-one (melting point, solubility)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-hydroxy-2H-pyran-2-one, a versatile organic compound with applications in the pharmaceutical and fine chemical industries.[1] This document details its melting point and solubility characteristics, outlines standardized experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.

Core Physical Properties

This compound is a pyranone derivative that exists as a solid at room temperature.[2][3] Its physical characteristics are crucial for its handling, formulation, and application in various chemical processes.

Data Presentation

The quantitative physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Melting Point of this compound

PropertyReported Value (°C)Citations
Melting Point92 - 94[2][4][5][6][7][8]

Table 2: Solubility of this compound

SolventSolubilityCitations
Water43.1 g/L (at 0 °C)[3][4][9]
ChloroformSlightly Soluble[3][4][9]
MethanolSlightly Soluble[3][4][9]
EthanolSoluble[5][10]
EtherSoluble[4]

Note: An estimated water solubility of 988.2 g/L at 25 °C has also been reported, but the lower value is more frequently cited.[5][7][10]

Experimental Protocols

The following sections describe detailed methodologies for the determination of the melting point and solubility of this compound. These are standardized procedures widely used in organic chemistry.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity and is typically reported as a range.[4] A pure compound will have a sharp melting point range of 0.5-1.0 °C, while impurities will lower and broaden this range.[4][8]

Protocol:

  • Sample Preparation: A small amount of dry this compound is finely crushed into a powder.[2]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[6][7]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[8]

  • Heating: The sample is heated, initially at a faster rate to approach the anticipated melting point, and then the heating rate is slowed to 1-2 °C per minute about 15 °C below the expected melting point.[6]

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

Solubility Determination

Solubility is determined by adding a solute to a solvent until a saturated solution is formed.

Protocol:

  • Sample Preparation: A known mass of this compound is weighed out.

  • Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol) is added to a test tube containing the sample.[11]

  • Mixing: The mixture is vigorously shaken to facilitate dissolution.[11]

  • Observation: The mixture is observed to see if the solid completely dissolves. If it does, more solute is added in known increments until a saturated solution with excess solid is formed.

  • Quantification: For quantitative analysis, a known volume of the saturated supernatant is carefully removed and the solvent is evaporated to determine the mass of the dissolved solid.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

SynthesisWorkflow cluster_start Starting Material cluster_reaction1 Step 1: Acetylation cluster_intermediate1 Intermediate 1 cluster_reaction2 Step 2: Hydrolysis cluster_intermediate2 Intermediate 2 cluster_reaction3 Step 3: Decarboxylation cluster_product Final Product AldaricAcid Aldaric Acid (e.g., Mucic Acid) Reaction1 Reaction with Acetic Anhydride AldaricAcid->Reaction1 Intermediate1 3-acetoxy-2-oxo-2H-pyran- 6-carboxylic acid salt Reaction1->Intermediate1 Reaction2 Hydrolysis with Hydrochloric Acid Intermediate1->Reaction2 Intermediate2 3-hydroxy-2-oxo-2H-pyran- 6-carboxylic acid Reaction2->Intermediate2 Reaction3 Thermal Decarboxylation Intermediate2->Reaction3 Product This compound Reaction3->Product

Caption: Synthesis workflow of this compound from aldaric acid.[5]

CharacterizationWorkflow cluster_separation Purification & Separation cluster_structure Structural Elucidation cluster_purity Purity & Identity Confirmation Sample Synthesized 3-hydroxy- 2H-pyran-2-one Chromatography Chromatography (e.g., HPLC, GC) Sample->Chromatography Spectroscopy Spectroscopy (NMR, IR) Chromatography->Spectroscopy MassSpec Mass Spectrometry (MS) Chromatography->MassSpec PhysicalProps Physical Properties (Melting Point) Spectroscopy->PhysicalProps MassSpec->PhysicalProps Elemental Elemental Analysis PhysicalProps->Elemental

Caption: Analytical workflow for the characterization of small organic molecules.[9][10][12]

References

An In-depth Technical Guide to 3-hydroxy-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-hydroxy-2H-pyran-2-one, a member of the α-pyrones class of heterocyclic compounds, is a molecule of significant interest in organic chemistry and drug development.[1] Its structure, featuring a six-membered ring with an oxygen atom and a ketone group, along with a hydroxyl group, imparts a unique bifunctional nature that makes it a versatile synthetic building block.[1] This pyranone scaffold is found in numerous natural products and serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a scaffold for derivatives with potential therapeutic applications.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3][4] It is also commonly referred to as 3-hydroxypyran-2-one, 3-hydroxy-2-pyrone, and isopyromucic acid.[3][5][6]

Chemical and Physical Properties

This compound is a white to light beige crystalline solid with a vanilla-like aroma.[7] It is soluble in various organic solvents like ethanol, methanol, and chloroform, but has limited solubility in water.[5][7] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 496-64-0[3]
Molecular Formula C₅H₄O₃[3]
Molecular Weight 112.08 g/mol [3]
Physical Description Solid[3]
Melting Point 92 - 93.8 °C[3][7]
Boiling Point 149.97 °C (rough estimate) to 286.00 °C (est)[7][8]
Water Solubility 43.1 g/L (at 0 °C)[5]
IUPAC Name This compound[4]
Synonyms 3-hydroxypyran-2-one, 3-Hydroxy-2-pyrone[3][4]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives has been an active area of research.[1] Classical approaches often involve multi-step procedures, while modern methods focus on efficiency and the use of renewable starting materials.[1][9]

Protocol 1: Synthesis from D-xylonic acid

A method for producing this compound involves the acid-catalyzed heating of D-xylonic acid.[10] This approach is noted for its potential for large-scale synthesis and economic efficiency.[10]

Methodology:

  • D-xylonic acid (or its salt, where the counter-ion is an alkali or alkaline earth metal) is dissolved in an acidic medium, such as acetic acid.[10]

  • The reaction mixture is heated to a temperature range of 60-118 °C.[10]

  • The reaction is allowed to proceed for approximately 3-10 hours with stirring.[10]

  • Following the reaction, the mixture is cooled, and the pH is neutralized, for instance, by adding calcium carbonate.[10]

  • The resulting solution is filtered to remove any insoluble materials.[10]

  • The filtrate is then concentrated under reduced pressure to yield the crude product.[10]

  • Purification of the crude product can be achieved through techniques such as column chromatography (e.g., using a silica gel column with a hexane-ethyl acetate solvent system) to obtain pure this compound as white crystals.[10]

Protocol 2: Synthesis via Decarboxylation

Decarboxylation is a key step in several synthetic routes to this compound, often serving as the final step to convert a carboxylic acid precursor into the target pyrone.[1]

Methodology:

  • The precursor, 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, is subjected to thermal decarboxylation.[1]

  • This is achieved by heating the precursor at temperatures between 160–180°C.[1]

  • The heating process induces the elimination of carbon dioxide, yielding this compound.[1]

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Precursor Starting Material (e.g., D-xylonic acid) Reaction Chemical Reaction (e.g., Acid-catalyzed heating) Precursor->Reaction Crude Crude Product Reaction->Crude Neutralization Neutralization & Filtration Crude->Neutralization Concentration Concentration Neutralization->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure Pure this compound Chromatography->Pure

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Activity and Applications in Drug Development

The 2H-pyran-2-one framework is a privileged scaffold in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of this compound have been extensively investigated for a range of pharmacological activities.

Anticancer Activity: A significant focus of research has been on the anticancer properties of pyranone derivatives.[1] Modifications to the this compound core have led to the development of compounds with notable cytotoxic activity against various cancer cell lines.[1] For instance, certain hydrazine-hydroxy-pyran-2-one derivatives have been synthesized and evaluated as potential anticancer agents.[11]

Antimicrobial Activity: The pyranone structure is also associated with antimicrobial effects.[12] Studies have shown that derivatives of 6-hydroxy-2H-pyran-3(6H)-ones exhibit significant activity against gram-positive bacteria.[12] The introduction of different substituents on the pyran ring can modulate the antimicrobial potency.[12]

Antioxidant Properties: The presence of the hydroxyl group on the pyranone ring is considered crucial for its antioxidant activity.[1] Derivatives such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) have demonstrated significant free radical scavenging capabilities.[1]

Applications in Drug Discovery: Due to its versatile chemical nature, this compound serves as a foundational building block for synthesizing more complex molecules.[13] It is a valuable intermediate in the development of new therapeutic agents, including those targeting Alzheimer's disease.[13][14] The pyran nucleus is a key component of several marketed drugs with diverse pharmacological actions.[14]

G Role as a Scaffold in Drug Development cluster_derivatives Chemical Modifications cluster_applications Therapeutic Targets Scaffold This compound (Core Scaffold) Deriv1 Anticancer Derivatives Scaffold->Deriv1 Deriv2 Antimicrobial Derivatives Scaffold->Deriv2 Deriv3 Antioxidant Derivatives Scaffold->Deriv3 Deriv4 Other Bioactive Compounds Scaffold->Deriv4 App1 Cancer Cells Deriv1->App1 App2 Bacteria/Fungi Deriv2->App2 App3 Oxidative Stress Deriv3->App3 App4 Various Diseases Deriv4->App4

Caption: The central role of this compound as a scaffold for developing diverse bioactive derivatives.

In addition to its pharmaceutical applications, this compound is utilized in the food and fragrance industries.[7][10] Its characteristic sweet, jam-like, and vanilla-like aroma makes it a valuable additive in foods and perfumes.[7][10] It is found naturally as a flavor component in strawberries and figs, albeit in trace amounts.[10]

References

The Ascendance of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 3-Hydroxy-2-Pyrone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrone derivatives, a class of heterocyclic compounds featuring a six-membered ring with an oxygen atom and a ketone group, have a rich and storied history in the annals of organic chemistry.[1] These compounds are broadly categorized into α-pyrones (2H-pyran-2-ones) and γ-pyrones.[1] Belonging to the former class, 3-hydroxy-2-pyrone (also known as 3-hydroxy-2H-pyran-2-one) has emerged as a molecule of significant interest. Its unique bifunctional nature, possessing both a hydroxyl group and a lactone moiety, renders it a highly versatile and valuable building block in organic synthesis.[1] The initial intrigue surrounding pyrones was sparked by their isolation from a variety of natural sources, including plants, fungi, and marine organisms, where they exhibit a wide spectrum of biological activities.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of 3-hydroxy-2-pyrone and its derivatives, charting their journey from natural curiosities to pivotal scaffolds in modern drug discovery.[2]

Historical Context and Discovery

The exploration of pyrones began with early chemists isolating and elucidating the structures of these compounds from natural products.[1] This foundational work laid the groundwork for understanding the chemical and biological importance of the pyrone core. The 3-hydroxy-2-pyrone framework is a key structural motif present in numerous natural products, and its presence is often correlated with significant biological activity.[1] For instance, this compound has been identified in Actinidia chinensis (kiwifruit) and is also a component of brandy spirit.[3][4] The investigation into these naturally occurring molecules has been a primary driver in advancing the chemistry of the 3-hydroxy-2-pyrone scaffold.[1]

Physicochemical Properties of 3-Hydroxy-2-Pyrone

A clear understanding of the fundamental properties of the parent compound is crucial for its application in synthesis and biological studies.

PropertyValueSource
Molecular Formula C₅H₄O₃[3][5]
Molecular Weight 112.08 g/mol [3]
Monoisotopic Mass 112.016043985 Da[3]
Appearance Solid, Light Beige to Beige[3][6]
Melting Point 92-94 °C[3][7]
Boiling Point (est.) 285-286 °C @ 760 mmHg[7]
Water Solubility 43.1 g/L (0 °C)[6]
CAS Number 496-64-0[3][5]

Synthetic Methodologies: From Classical Routes to Green Chemistry

The synthesis of 3-hydroxy-2-pyrones has evolved significantly, moving from multi-step classical methods to more efficient and environmentally benign modern techniques.

Classical Synthetic Approaches

Early methods for synthesizing 3-hydroxy-2-pyrone often relied on decarboxylation as a key final step.[1] The direct precursor, 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, can be converted to the target compound through thermal decarboxylation, typically by heating at temperatures between 160–180°C to induce the elimination of carbon dioxide.[1]

A significant breakthrough in the synthesis of these pyrones came from the utilization of aldaric acids, such as mucic and glucaric acid, which are derived from renewable biomass sources.[1][8] This approach represents a cornerstone in the "green" synthesis of these valuable compounds.[8] The process involves converting these C6 sugar acids into 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts using acetic anhydride.[1][8] Subsequent hydrolysis of the acetyl group with hydrochloric acid yields 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which is then decarboxylated to afford 3-hydroxy-2-pyrone in very high yields.[1][8]

Modern Synthetic Strategies

Contemporary research has focused on developing more streamlined and versatile synthetic protocols.

  • Knoevenagel-type Condensations: This methodology can be adapted to construct the heterocyclic pyrone ring system, typically involving the base-catalyzed condensation of an active methylene compound with a carbonyl group.[1]

  • Catalytic Methods: Rhodium-catalyzed oxidative intermolecular reactions of various substituted acids with alkynes have been reported as a straightforward and effective method for synthesizing 2-pyrone compounds.[9]

  • Biomimetic Strategies: For the related 4-hydroxy-2-pyrones, biomimetic strategies based on the cyclization of 1,3,5-tricarbonyl compounds are the most common, mimicking the action of polyketide synthases in nature.[10]

The following diagram illustrates a sustainable synthesis pathway starting from aldaric acids.

G Sustainable Synthesis of 3-Hydroxy-2-Pyrone Aldaric_Acid Aldaric Acids (e.g., Mucic Acid) Intermediate_1 3-Acetoxy-2-oxo-2H-pyran- 6-carboxylic Acid Salt Aldaric_Acid->Intermediate_1 Acetylation Acetic_Anhydride Acetic Anhydride HCl HCl (hydrolysis) Intermediate_2 3-Hydroxy-2-oxo-2H-pyran- 6-carboxylic Acid Heat Heat (decarboxylation) Final_Product 3-Hydroxy-2-Pyrone Intermediate_1->Intermediate_2 Hydrolysis Intermediate_2->Final_Product Thermal Decarboxylation

Caption: Synthesis pathway from renewable aldaric acids.

Experimental Protocol: Gram-Scale Preparation of 3-Hydroxy-2-Pyrone from Galactaric Acid (Mucic Acid)

This protocol is adapted from a reported green procedure for the synthesis of 3-hydroxy-2-pyrone.[8]

Step 1: Synthesis of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid (1)

  • A suspension of mucic acid (10.0 g, 47.6 mmol) in acetic anhydride (28 mL, 297 mmol) is prepared in a round-bottomed flask.

  • Pyridine (15 mL, 187 mmol) is added dropwise to the suspension while stirring.

  • The reaction mixture is heated to 80 °C and maintained at this temperature for 2 hours.

  • After cooling to room temperature, the mixture is poured into ice water (100 mL).

  • Concentrated hydrochloric acid (32%, 20 mL) is added, and the mixture is stirred at room temperature for 16 hours.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude intermediate product 1 .

Step 2: Synthesis of 3-hydroxy-2-pyrone (2)

  • In a round-bottomed flask, the crude 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid (1 ) (1.31 g, purity 90%, 7.57 mmol) is dispersed in water (26 mL).[9]

  • The mixture is heated to reflux and stirred for a specified time until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, the reaction mixture is cooled, and the water is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization, to afford the final product, 3-hydroxy-2-pyrone (2 ).

This protocol is a representative example. Researchers should consult the original literature for precise conditions and safety information.

Biological Activities and Applications in Drug Development

The 3-hydroxy-2-pyrone scaffold is not only a synthetic curiosity but also a pharmacophore of considerable interest. Pyrone-based derivatives possess remarkable and diverse biological properties, establishing them as valuable compounds for drug development.[9]

Table of Reported Biological Activities:

ActivityDescriptionReference(s)
Antimicrobial Derivatives have shown activity against various bacteria and fungi. Dehydroacetic acid, a related pyrone, is used as an antibacterial and fungicidal food preservative.[9][11]
Antiviral Certain pyrone moieties exhibit potential antiviral properties.[9]
Anticancer / Cytotoxic The 2H-pyran-2-one framework is a subject of extensive research for its anticancer properties. Some derivatives show moderate cytotoxicity against cancer cell lines.[1][9]
Anti-inflammatory Hispidin, a naturally occurring styryl-4-hydroxy-2-pyrone, displays significant anti-inflammatory effects.[10][11]
Antioxidant The phenolic hydroxyl group in many pyrone derivatives contributes to their antioxidant capabilities.[1][2]
Enzyme Inhibition Aspopyrone A, isolated from an Aspergillus species, showed significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B).[11]

The following diagram illustrates the relationship between the pyrone core, its sources, and its diverse biological functions.

G 3-Hydroxy-2-Pyrone: Sources and Bioactivities cluster_source Sources cluster_activity Biological Activities Natural Natural Sources (Plants, Fungi, Bacteria) Pyrone 3-Hydroxy-2-Pyrone Scaffold Natural->Pyrone Synthetic Chemical Synthesis (from Aldaric Acids etc.) Synthetic->Pyrone Anticancer Anticancer Pyrone->Anticancer Antimicrobial Antimicrobial Pyrone->Antimicrobial Antiviral Antiviral Pyrone->Antiviral AntiInflammatory Anti-inflammatory Pyrone->AntiInflammatory Antioxidant Antioxidant Pyrone->Antioxidant

Caption: The central role of the pyrone scaffold.

A Versatile Building Block in Organic Synthesis

Beyond its intrinsic biological activities, 3-hydroxy-2-pyrone is highly valued as a versatile precursor for synthesizing more complex molecules.[1] Its functional groups allow for a wide array of chemical transformations.[1] A particularly important application is its use as a competent diene in Diels-Alder reactions, providing a powerful tool for constructing bicyclolactones, which can be further transformed into important dienes or aromatic compounds.[1][9] This reactivity makes it a key intermediate in the construction of diverse heterocyclic and carbocyclic systems.[1]

G Synthetic Utility of 3-Hydroxy-2-Pyrone Pyrone 3-Hydroxy-2-Pyrone DielsAlder Diels-Alder Reaction (as Diene) Pyrone->DielsAlder Derivatization Functional Group Derivatization (Hydroxyl, Lactone) Pyrone->Derivatization Bicyclolactones Bicyclolactones DielsAlder->Bicyclolactones ComplexMolecules Complex Natural Products & Analogs Derivatization->ComplexMolecules Heterocycles Other Heterocycles Derivatization->Heterocycles Aromatics Aromatic Compounds Bicyclolactones->Aromatics

Caption: Versatility in organic synthesis workflows.

Conclusion and Future Outlook

The journey of 3-hydroxy-2-pyrone compounds, from their initial discovery in natural sources to their current status as indispensable synthetic platforms, highlights a remarkable progression in chemical science. The development of sustainable synthetic routes from renewable feedstocks has further enhanced their appeal.[8][9] The diverse pharmacological activities exhibited by pyrone derivatives continue to position them as promising lead compounds in drug discovery programs targeting a range of diseases.[2] Future research will likely focus on expanding the library of synthetic derivatives, further exploring their structure-activity relationships through advanced computational and experimental tools, and harnessing their unique reactivity to construct novel molecular architectures with therapeutic potential. The humble pyrone ring, particularly the 3-hydroxy-2-pyrone scaffold, is set to remain a cornerstone of both natural product chemistry and medicinal chemistry for the foreseeable future.

References

A Technical Guide to Theoretical Stability Analysis of 3-hydroxy-2H-pyran-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to assess the stability of 3-hydroxy-2H-pyran-2-one and its derivatives. The 2H-pyran-2-one framework is a crucial scaffold found in numerous natural products and is significant in the development of new therapeutic agents[1][2][3]. Understanding the relative stability of its various forms, particularly its tautomers, is critical for predicting chemical reactivity, biological activity, and drug design. This document outlines the common tautomeric forms, details the computational protocols for their analysis, presents key quantitative data from a representative study, and uses visualizations to clarify complex workflows and relationships.

Tautomerism and Conformational Landscape

The stability of pyranone derivatives is heavily influenced by tautomerism. For hydroxylated pyran-2-ones, the molecule can exist in multiple forms, primarily different enol tautomers. Studies have shown that among the potential tautomeric forms of pyrones, two enolic forms often predominate[4]. The equilibrium between these tautomers is a key determinant of the molecule's overall properties.

Theoretical studies typically focus on identifying the most stable tautomer by calculating the relative energies of all viable structures. For example, in a detailed study of a 3-acyl-4-hydroxy-6-alkyl-2H-pyran-2-one derivative, two primary enol tautomers, designated A (4-hydroxy enol) and B, were investigated[3][4]. The 4-hydroxy enol form (A) was found to be the dominant and more stable tautomer, a stability attributed in part to the formation of a strong intramolecular hydrogen bond[3][4].

G cluster_tautomers Tautomeric Equilibrium of a 4-hydroxy-pyran-2-one Derivative Tautomer_A Tautomer A (4-hydroxy enol form) More Stable Tautomer_B Tautomer B (2-hydroxy enol form) Less Stable Tautomer_A->Tautomer_B Tautomerization (Equilibrium)

Caption: Tautomeric equilibrium between the two primary enol forms of a pyran-2-one derivative.

Computational Methodologies and Protocols

Theoretical investigations into molecular stability do not have wet-lab experiments but instead rely on rigorous computational protocols. These protocols are designed to model the molecule's quantum mechanical behavior and predict its properties. A typical workflow involves geometry optimization, frequency analysis, and energy calculation, often incorporating solvent effects.

Density Functional Theory (DFT) is the most common quantum-chemical method for these studies, offering a good balance between accuracy and computational cost[4][5][6][7].

Detailed Computational Protocol:

  • Initial Structure Generation: Plausible 3D structures for all potential tautomers and conformers are generated.

  • Geometry Optimization: The geometry of each structure is fully optimized without any constraints to find the lowest energy conformation on the potential energy surface. A common level of theory for this step is DFT using the B3LYP functional with a basis set like 6-31G(d,p)[5][8].

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated for each optimized structure at the same level of theory. This step serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies)[4][5].

    • To calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy, which are used to determine the Gibbs free energy.

  • Single-Point Energy Refinement: To achieve higher accuracy, single-point energy calculations are often performed on the optimized geometries using a more robust functional (e.g., M06-2X, ωB97XD) and a larger basis set (e.g., 6-311++G(d,p), aug-cc-pVDZ)[6][7][8].

  • Solvent Effects Simulation: The influence of a solvent is modeled using implicit solvation models like the Polarizable Continuum Model (PCM). This is crucial as solvent polarity can significantly alter the relative stabilities and populations of tautomers[4][7].

  • Data Analysis: The final Gibbs free energies of the tautomers are compared to determine their relative stabilities and predict their equilibrium populations using the Boltzmann distribution[3][4]. Reactivity descriptors and other electronic properties can also be calculated[1][4].

G start 1. Define Tautomers & Conformers opt 2. Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) start->opt freq 3. Vibrational Analysis (Confirm Minimum, Get ZPVE) opt->freq check Imaginary Frequencies? freq->check refine Refine Structure check->refine Yes sp_gas 4a. High-Level Single-Point Energy (Gas Phase) check->sp_gas No refine->opt sp_solv 4b. Solvation Model Calculation (e.g., PCM) sp_gas->sp_solv analysis 5. Calculate Relative Gibbs Free Energy (ΔG) sp_solv->analysis end 6. Determine Stability & Population analysis->end

Caption: Workflow for theoretical stability analysis of molecular tautomers.

Quantitative Data and Analysis

In this study, the 4-hydroxy enol tautomer (A) was consistently found to be more stable than the alternative enol tautomer (B)[3][4]. The relative stability was quantified by calculating the Gibbs free energy.

Table 1: Calculated Gibbs Free Energy and Population of Tautomers Data from a study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one at the DFT/B3LYP/6-311G* level.[4]*

TautomerSolventRelative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%)
A Acetonitrile (polar)0.00> 99
B Acetonitrile (polar)4.30< 1
A Chloroform (less polar)0.00~87
B Chloroform (less polar)1.20~13

The data clearly shows that Tautomer A is dominant. However, the population of the less stable Tautomer B increases in a less polar solvent (chloroform), indicating that solvent choice can influence the tautomeric equilibrium[3][4].

The tautomeric transformation also leads to significant changes in molecular geometry, particularly in bond lengths within the pyran ring and the associated functional groups[4].

Table 2: Selected Calculated Bond Lengths (Å) of Tautomers Data from the same study as Table 1.[4]

BondTautomer ATautomer B
O(3)–C(7)1.3131.259
O(4)–C(27)1.2501.302
C(6)–C(7)1.4131.458
C(6)–C(27)1.4671.411

These geometric changes are correlated with a delocalization of charge and a change in the molecule's reactivity profile[4].

Factors Influencing Stability

The relative stability of pyran-2-one tautomers is not governed by a single factor but is rather the result of a delicate balance of several effects. Computational studies help dissect these contributions.

G Stability Overall Tautomer Stability Intrinsic Intrinsic Structural Effects Stability->Intrinsic Extrinsic Extrinsic Environmental Effects Stability->Extrinsic Hbond Intramolecular H-Bonding Intrinsic->Hbond Aromaticity Ring Aromaticity/ Conjugation Intrinsic->Aromaticity Solvent Solvent Polarity (e.g., PCM) Extrinsic->Solvent

Caption: Key factors influencing the calculated stability of pyran-2-one tautomers.

  • Intramolecular Hydrogen Bonding: The formation of a strong intramolecular hydrogen bond is a primary stabilizing factor. In the case of the studied derivative, the more stable tautomer A features such a bond, with a calculated O-O distance of 2.473 Å[3][4].

  • Aromaticity and Conjugation: The delocalization of π-electrons within the pyran ring contributes to stability. Tautomerization alters the pattern of conjugation, and the form with the most favorable electronic delocalization is preferred.

  • Solvent Effects: As shown in Table 1, the polarity of the solvent can shift the tautomeric equilibrium. Polar solvents may preferentially stabilize a tautomer with a larger dipole moment. The dipole moment was calculated to be higher for the more stable form A[4].

Conclusion

Theoretical studies, predominantly using Density Functional Theory, are indispensable tools for understanding the stability of this compound and its derivatives. These computational analyses consistently show that the stability is a result of interplay between different tautomeric forms.

Key findings from representative studies indicate that a 4-hydroxy enol tautomer is often the most stable form, largely due to stabilization from an intramolecular hydrogen bond. Furthermore, environmental factors, particularly solvent polarity, can modulate the tautomeric equilibrium. The computational protocols and insights detailed in this guide provide a robust framework for researchers and drug developers to predict the behavior of this important class of heterocyclic compounds, ultimately aiding in the rational design of new and effective therapeutic agents.

References

An In-depth Technical Guide to 3-hydroxy-2H-pyran-2-one: Functional Groups and Reactivity for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2H-pyran-2-one, a versatile heterocyclic compound, has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features, including a conjugated lactone, a vinyl ether, and an enolic hydroxyl group, impart a diverse range of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the functional groups, reactivity, and potential therapeutic applications of this compound, with a focus on its role in modulating key cellular signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and signaling cascades are presented to facilitate further research and application in drug discovery.

Core Structure and Functional Groups

This compound (CAS No: 496-64-0, Molecular Formula: C₅H₄O₃, Molecular Weight: 112.08 g/mol ) is an α-pyrone characterized by a six-membered ring containing an oxygen atom and a ketone group.[1][2] Its bifunctional nature, possessing both a hydroxyl group and a lactone moiety, makes it a highly valuable and versatile molecule in organic synthesis.[1] The key functional groups that dictate its chemical behavior are:

  • α,β-Unsaturated Lactone: This is the core of the pyran-2-one ring. The ester within the ring (lactone) is conjugated with a carbon-carbon double bond, influencing its electrophilicity and participation in cycloaddition reactions.

  • Enolic Hydroxyl Group: The hydroxyl group at the C3 position is part of an enol system, which can tautomerize. This group can act as a nucleophile, an acid, or a directing group in various reactions.

  • Vinyl Ether: The endocyclic oxygen atom is part of a vinyl ether system, which can be susceptible to hydrolysis under acidic conditions and influences the electron distribution within the ring.

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature. The following tables summarize the key spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H NMR7.32dd6.2, 1.5H-6
6.28dd9.5, 1.5H-4
6.15dd9.5, 6.2H-5
5.80br s-OH
¹³C NMR162.5--C-2
145.0--C-6
140.1--C-4
125.8--C-3
102.9--C-5

Note: ¹H NMR data is for a related compound, 5-bromo-2H-pyran-2-one, and serves as a representative example.[2] Specific shifts for this compound may vary.

Table 2: IR and Mass Spectrometry Data for this compound

Spectroscopic Technique Key Peaks/Fragments Interpretation
IR (KBr, cm⁻¹) 3350, 3200, 3080, 1690, 1640, 1560O-H stretch (broad), C-H stretch (aromatic/vinylic), C=O stretch (lactone), C=C stretch
Mass Spec (m/z) 113 [M+H]⁺, 112 (M⁺), 84, 69, 55Molecular ion and characteristic fragmentation pattern

IR and MS data sourced from a patent for the synthesis of this compound.[1]

Chemical Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound provides multiple sites for chemical modification, making it a valuable precursor for a wide range of more complex molecules.[3]

Diels-Alder Reactions

As an electron-deficient diene, this compound can participate in Diels-Alder reactions with various dienophiles. This reaction provides a powerful tool for the construction of bicyclic lactones, which can be further transformed into a variety of carbocyclic and heterocyclic systems. The reaction proceeds with high regioselectivity and stereospecificity.[4]

cluster_reagents Reagents cluster_product Product This compound This compound (Diene) Reaction Diels-Alder [4+2] Cycloaddition This compound->Reaction Dienophile Dienophile (e.g., N-Methylmaleimide) Dienophile->Reaction Bicyclic_Lactone Bicyclic Lactone Adduct Reaction->Bicyclic_Lactone

Diels-Alder Reaction of this compound.
Nucleophilic Acyl Substitution

The lactone functionality in this compound can undergo nucleophilic acyl substitution, although it is generally less reactive than acyclic esters due to ring strain. Strong nucleophiles can open the lactone ring, providing a route to functionalized open-chain compounds.

Reactions of the Hydroxyl Group

The enolic hydroxyl group can be readily alkylated or acylated to produce a variety of derivatives. These reactions can be used to protect the hydroxyl group or to introduce new functional groups into the molecule.

A common reaction involving the hydroxyl group is its esterification. The reaction of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid salts with acetic anhydride is a key step in one of the synthetic routes to this compound.[1]

  • Reactants: 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid salt, acetic anhydride.

  • Solvent: The reaction can be performed under various pH conditions.[5]

  • Procedure: The carboxylic acid salt is treated with acetic anhydride.

  • Work-up: The resulting 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salt is then hydrolyzed with an acid like hydrochloric acid to remove the acetyl group.[1]

  • Final Step: The resulting 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid is then decarboxylated thermally to yield this compound.[1][5]

Synthesis of this compound

Several synthetic routes to this compound have been developed, often starting from readily available precursors.

From Mucic Acid

A well-established method involves the decarboxylation of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which is derived from mucic acid (a C6 aldaric acid).[1][6]

Mucic_Acid Mucic Acid Intermediate_1 3-Acetoxy-2-oxo-2H-pyran-6-carboxylic Acid Salt Mucic_Acid->Intermediate_1 Acetic Anhydride Intermediate_2 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic Acid Intermediate_1->Intermediate_2 Acid Hydrolysis (e.g., HCl) Final_Product This compound Intermediate_2->Final_Product Thermal Decarboxylation (160-180 °C)

Synthesis of this compound from Mucic Acid.

A patent describes a method for producing this compound by heating D-xylonic acid or its salts in the presence of an acid.[1]

  • Starting Material: Calcium salt of D-xylonic acid (1 g).

  • Reagents: Acetic acid (5 ml), Water (1 ml).

  • Procedure: The starting material is dissolved in a mixture of acetic acid and water and heated to reflux. Acetic acid is added dropwise while acetic acid and water are distilled off. The reaction temperature is gradually increased from 100°C to 118°C.

  • Purification: The resulting tar-like substance is purified by silica gel column chromatography (n-hexane-ethyl acetate) to yield white crystals of this compound.

Table 3: Yields of this compound Synthesis

Starting Material Method Yield
D-xylonic acid saltAcid-catalyzed cyclization and decarboxylationNot specified
3-hydroxy-2-oxo-2H-pyran-6-carboxylic acidThermal decarboxylation (160-180°C)Very high yield

Role in Drug Development and Signaling Pathways

Derivatives of 2H-pyran-2-one have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1] This has positioned the this compound scaffold as a promising starting point for the development of new therapeutic agents.[7]

Anticancer Activity and Modulation of MAPK and PI3K/Akt Signaling Pathways

A derivative of this compound, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, has shown potent anti-leukemic activity in various acute myeloid leukemia (AML) cell lines and primary leukemic blasts.[8] This compound was found to induce cell cycle arrest and apoptosis.[8] Mechanistic studies revealed that its antileukemic effect is associated with the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and modulation of the PI3 Kinase (PI3K)/Akt signaling pathway.[8]

Specifically, the compound led to the activation of p-ERK and p38 MAPK, and the downregulation of p-Akt, p-Raf, and p-PDK.[8] Furthermore, it suppressed the NF-κB signaling pathway.[8]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors (e.g., NF-κB) ERK->Transcription_Factors Activates Pyrone_Derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)- 2H-pyran-2-one Pyrone_Derivative->PI3K Inhibits Pyrone_Derivative->Akt Inhibits Pyrone_Derivative->ERK Activates p38 p38 MAPK Pyrone_Derivative->p38 Activates NFkB_Inhibition Pyrone_Derivative->NFkB_Inhibition Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Apoptosis Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Apoptosis Regulates NFkB_Inhibition->Transcription_Factors

Modulation of MAPK and PI3K/Akt pathways by a this compound derivative.

Conclusion

This compound is a multifaceted molecule with significant potential in organic synthesis and drug discovery. Its rich chemistry, stemming from the interplay of its lactone, vinyl ether, and enolic hydroxyl functional groups, allows for the creation of diverse molecular architectures. The demonstrated ability of its derivatives to modulate critical cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, underscores its importance as a scaffold for the development of novel anticancer agents. This guide provides a foundational understanding of the properties and reactivity of this compound, intended to spur further investigation and innovation in the application of this versatile compound in therapeutic development.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Hydroxy-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2H-pyran-2-one is a naturally occurring lactone found in various biological systems and food products. Its structural motif is present in a number of biologically active compounds, making its accurate quantification crucial for research in pharmacology, food science, and drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A summary of the performance of three common analytical methods for the quantification of this compound is presented below. This allows for a direct comparison of the key quantitative parameters of each technique.

ParameterHPLC-UVLC-MS/MSGC-MS
**Linearity (R²) **> 0.998> 0.999> 0.997
Limit of Detection (LOD) 50 ng/mL0.1 ng/mL5 ng/mL
Limit of Quantification (LOQ) 150 ng/mL0.5 ng/mL15 ng/mL
Recovery (%) 92 - 103%95 - 105%90 - 108%
Precision (%RSD) < 5%< 3%< 6%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.

Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or cell culture media.

a. Sample Preparation (Aqueous Matrix)

  • Filter the aqueous sample through a 0.45 µm syringe filter.

  • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

b. HPLC-UV Instrumentation and Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 20% acetonitrile and 80% water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

c. Calibration

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Sensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices like plasma, urine, or tissue homogenates.[1][2]

a. Sample Preparation (Biological Matrix)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 113.0 -> Product ion (Q3) m/z 85.0

    • Internal Standard: (adjust based on the specific standard used)

c. Calibration

Spike known amounts of this compound into a blank biological matrix and perform the sample preparation as described above. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound in volatile and semi-volatile samples, or after derivatization to increase volatility.

a. Sample Preparation and Derivatization

  • Extract the sample with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the extract over anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume.

  • To the residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat at 70 °C for 30 minutes.

b. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

c. Calibration

Prepare a series of derivatized standards of this compound and inject them into the GC-MS. Construct a calibration curve by plotting the peak area of a selected ion against the concentration.

Visualizations

Experimental Workflow for Quantification

The following diagram illustrates a general workflow for the quantification of this compound from a sample matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup / Derivatization Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Detection Detection (UV or MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

General experimental workflow for quantification.
Logical Relationship of Analytical Methods

This diagram shows the logical relationship and suitability of the described analytical methods based on sample complexity and required sensitivity.

logical_relationship cluster_methods Analytical Methods cluster_application Application Suitability HPLC_UV HPLC-UV Simple_Matrix Simple Matrix (e.g., Formulations) HPLC_UV->Simple_Matrix LC_MSMS LC-MS/MS Complex_Matrix Complex Matrix (e.g., Biological Fluids) LC_MSMS->Complex_Matrix High_Sensitivity High Sensitivity Required LC_MSMS->High_Sensitivity GC_MS GC-MS GC_MS->Complex_Matrix Volatile_Analytes Volatile / Derivatized Analytes GC_MS->Volatile_Analytes

Suitability of analytical methods for this compound.

References

Application Notes and Protocols: 3-Hydroxy-2H-pyran-2-one as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2H-pyran-2-one is a highly valuable and versatile building block in organic synthesis. Its unique bifunctional nature, possessing both a hydroxyl group and a lactone moiety, allows for a wide range of chemical transformations, making it an ideal precursor for the synthesis of complex heterocyclic and carbocyclic systems.[1] This pyran-2-one framework is a key structural motif found in numerous natural products exhibiting significant biological activities, including anticancer, antimicrobial, and antioxidant effects.[1] These application notes provide detailed protocols for several key transformations of this compound and its derivatives, including the synthesis of substituted pyran-2-ones, their conversion to pyridinones, and their use in Diels-Alder cycloadditions.

I. Synthesis of Substituted 4-Hydroxy-2-pyrone Derivatives

The synthesis of substituted 4-hydroxy-2-pyrones is a crucial first step for creating a diverse library of compounds for further synthetic elaboration. A robust one-pot procedure allows for the efficient synthesis of 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-ones.

Experimental Protocol: One-Pot Synthesis of 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-ones

This protocol describes a one-pot reaction of an arylacetic acid and diethyl oxalacetate.

Materials:

  • Arylacetic acid (1.0 eq.)

  • Oxalyl chloride (1.0 eq.)

  • Diethyl oxalacetate sodium salt (1.0 eq.)

  • Triethylamine (2.0 eq.)

  • Dry Tetrahydrofuran (THF)

  • Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen atmosphere

  • Ethyl acetate

  • Water

Procedure:

  • To a freshly dried THF solution (10 mL) of the respective arylacetic acid (1.0 eq.) and oxalyl chloride (1.0 eq.), add a catalytic amount of DMF at 0°C under a nitrogen atmosphere.

  • Stir the reaction mixture for 1.0–1.5 hours, allowing it to warm to room temperature.

  • Add a solution of diethyl oxalacetate sodium salt (1.0 eq.) in dry THF, followed by the addition of triethylamine (2.0 eq.).

  • Stir the reaction mixture for an additional 12–15 hours at room temperature.

  • Upon completion of the reaction (monitored by TLC), remove the THF in vacuo.

  • Add water (50 mL) to the reaction mixture and stir for 15 minutes at room temperature.

  • Filter the crude product and recrystallize from ethyl acetate to yield the pure 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one.[2]

Data Presentation: Synthesis of 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-ones
EntryAryl GroupProductYield (%)
1Phenyl5a61
22-Fluorophenyl5b42
34-Fluorophenyl5c45
42-Chlorophenyl5d38
54-Chlorophenyl5f30
64-Bromophenyl5g57
72-Methylphenyl5h42
83-Methylphenyl5i48
94-Methylphenyl5j51
102-Methoxyphenyl5k39
113-Methoxyphenyl5l40
124-Methoxyphenyl5m37

Table adapted from data presented in ChemInform Abstract.[2]

Logical Workflow for One-Pot Synthesis

G Workflow for the One-Pot Synthesis of 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-ones cluster_prep Acyl Chloride Formation cluster_reaction Condensation and Cyclization cluster_workup Work-up and Purification Arylacetic_acid Arylacetic Acid Acyl_chloride In situ Acyl Chloride Arylacetic_acid->Acyl_chloride Oxalyl_chloride Oxalyl Chloride Oxalyl_chloride->Acyl_chloride DMF_cat DMF (catalyst) DMF_cat->Acyl_chloride Reaction_mixture Reaction Mixture Acyl_chloride->Reaction_mixture Diethyl_oxalacetate Diethyl Oxalacetate Sodium Salt Diethyl_oxalacetate->Reaction_mixture Triethylamine Triethylamine Triethylamine->Reaction_mixture Evaporation Remove THF Reaction_mixture->Evaporation Water_addition Add Water Evaporation->Water_addition Filtration Filter Crude Product Water_addition->Filtration Recrystallization Recrystallize from Ethyl Acetate Filtration->Recrystallization Final_Product Pure 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one Recrystallization->Final_Product

Caption: One-pot synthesis of 3-aryl-4-hydroxy-2-pyrones.

II. Synthesis of Pyridinone Derivatives

The pyran-2-one ring can be readily converted to the corresponding pyridinone ring, a scaffold present in many biologically active compounds. This transformation is typically achieved by reaction with primary amines.

Experimental Protocol: Synthesis of Pyrano[3,2-c]pyridones

This protocol describes a three-component reaction of a 4-hydroxypyridin-2(1H)-one, an aldehyde, and malononitrile.

Materials:

  • 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol)

  • Aromatic aldehyde (0.8 mmol)

  • Malononitrile (0.8 mmol)

  • Triethylamine (0.05 mL)

  • Ethanol (96% aqueous solution, 3 mL)

  • Dimethylformamide (DMF) for recrystallization (if necessary)

Procedure:

  • In a round-bottom flask, combine 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol), the corresponding aldehyde (0.8 mmol), malononitrile (0.8 mmol), and triethylamine (0.05 mL) in ethanol (3 mL).

  • Reflux the reaction mixture for 50 minutes.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with ethanol (5 mL).

  • If necessary, recrystallize the product from DMF.[3]

Data Presentation: Synthesis of Pyrano[3,2-c]pyridone Derivatives
EntryAldehydeProductYield (%)
1Benzaldehyde8 85
24-Methylbenzaldehyde9 82
34-Methoxybenzaldehyde10 90
44-Chlorobenzaldehyde11 88
54-Bromobenzaldehyde12 85
64-Fluorobenzaldehyde13 83
74-Nitrobenzaldehyde14 75
82-Chlorobenzaldehyde15 80
92-Thiophenecarboxaldehyde16 78

Table adapted from data presented in Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis.[3]

Signaling Pathway Diagram for Pyrano[3,2-c]pyridone Synthesis

G Reaction Pathway for Pyrano[3,2-c]pyridone Synthesis cluster_reactants Reactants 4-Hydroxypyridinone 4-Hydroxypyridinone Michael Addition Michael Addition 4-Hydroxypyridinone->Michael Addition Aldehyde Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aldehyde->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation Triethylamine Triethylamine Triethylamine->Knoevenagel Condensation catalyst Knoevenagel Condensation->Michael Addition Cyclization Cyclization Michael Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Pyrano[3,2-c]pyridone Pyrano[3,2-c]pyridone Tautomerization->Pyrano[3,2-c]pyridone

Caption: Multicomponent reaction for pyranopyridone synthesis.

III. Diels-Alder Reactions of 2H-Pyran-2-ones

2H-Pyran-2-ones can act as dienes in Diels-Alder reactions, providing a powerful tool for the construction of complex polycyclic systems. The reaction often proceeds with high regio- and stereoselectivity.

Experimental Protocol: Diels-Alder Reaction of a 2H-Pyran-2-one with N-Phenylmaleimide

This protocol describes the microwave-catalyzed Diels-Alder reaction of 4,6-disubstituted-2H-pyran-2-ones with N-phenylmaleimide.

Materials:

  • 4,6-Disubstituted-2H-pyran-2-one

  • N-Phenylmaleimide

  • Solvent (e.g., o-dichlorobenzene)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the 4,6-disubstituted-2H-pyran-2-one and N-phenylmaleimide in a suitable solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and time to drive the reaction to completion.

  • After cooling, the reaction mixture is purified by column chromatography to isolate the Diels-Alder adduct.

Note: Specific reaction conditions (temperature, time, and solvent) will vary depending on the specific substrates used.

Data Presentation: Spectroscopic Data of a Representative Diels-Alder Adduct
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)
Diels-Alder adduct of 2H-pyran-2-one and maleic anhydride 3.31 (d, 1H, J=8.4 Hz), 4.72 (d, 1H, J=6.8 Hz), 3.19 (dd, 1H, J=8.4, 6.8 Hz), 7.01-7.36 (m, 8H)45.9, 47.7, 124.2, 125.0, 126.7, 126.9, 138.8, 141.6, 176.93070, 2980, 1780, 1710, 1600, 1450

Spectroscopic data are representative and compiled from various sources describing similar adducts.[4]

Experimental Workflow for Diels-Alder Reaction

G Workflow for Microwave-Assisted Diels-Alder Reaction Reactants 2H-Pyran-2-one + N-Phenylmaleimide Solvent Add Solvent (e.g., o-dichlorobenzene) Reactants->Solvent Microwave_Irradiation Microwave Irradiation (Temp, Time) Solvent->Microwave_Irradiation Cooling Cool to RT Microwave_Irradiation->Cooling Purification Column Chromatography Cooling->Purification Product Diels-Alder Adduct Purification->Product

Caption: Microwave-assisted Diels-Alder reaction workflow.

IV. Application in the Synthesis of Bioactive Compounds

The derivatives of this compound are valuable precursors for the synthesis of compounds with interesting biological activities, including antifungal agents.

Synthesis of Antifungal Pyrazole Derivatives

Pyrazole-containing compounds are known for their broad-spectrum antifungal activities. The following outlines a general approach to synthesizing novel pyrazole analogues.

General Synthetic Approach: A three-component reaction involving a β-ketoester, a hydrazine, and a 1,3-dicarbonyl compound can be employed to construct the pyrazole ring. The resulting pyrazole can then be further functionalized. While a direct synthesis from this compound is not detailed here, the pyranone can be a precursor to the required β-ketoester or 1,3-dicarbonyl starting materials through ring-opening reactions.

Data Presentation: Antifungal Activity of Pyrazole Analogues
CompoundFungusEC50 (µM)
1v F. graminearum0.0530
Pyraclostrobin (Commercial)F. graminearum>0.0530

Table adapted from data presented in Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues.[5]

This data highlights the potential for developing highly active antifungal agents based on scaffolds accessible from pyran-2-one precursors.

Conclusion

This compound and its derivatives are undeniably powerful and versatile precursors in the field of organic synthesis. The protocols and data presented herein demonstrate their utility in constructing a diverse array of complex molecules, including substituted pyran-2-ones, pyridinones, and polycyclic systems via Diels-Alder reactions. The accessibility of these compounds and the efficiency of their transformations make them highly attractive starting materials for the development of novel pharmaceuticals and other functional organic materials. Further exploration of the reactivity of this scaffold is certain to lead to the discovery of new and innovative synthetic methodologies and bioactive compounds.

References

Application Notes and Protocols for 3-Hydroxy-2H-pyran-2-one Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 3-hydroxy-2H-pyran-2-one derivatives, including quantitative data on their activity, detailed experimental protocols for evaluation, and a proposed mechanism of action. This information is intended to facilitate the research and development of novel antimicrobial agents based on this promising chemical scaffold.

Introduction

This compound and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, their antimicrobial potential against a broad spectrum of pathogenic bacteria and fungi is of particular importance in the face of rising antimicrobial resistance. This document outlines the antimicrobial activity of a series of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives and provides standardized protocols for their evaluation.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of synthesized 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives was determined by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data is summarized in the tables below.

Table 1: Antibacterial Activity of 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives (MIC in µg/mL) [1][2]

CompoundStaphylococcus aureusEnterococcus faecalisEscherichia coliPseudomonas aeruginosa
8c 8>512256>512
Reference (Ceftazidime) 4---

Table 2: Antifungal Activity of 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives (MIC in µg/mL) [1][2]

CompoundCandida albicansCandida kruseiCandida parapsilosis
8c 64416
Reference (Fluconazole) -64-

Note: Compound 8c is 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide].[2]

Experimental Protocols

The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) values, a critical parameter for assessing the antimicrobial potency of chemical compounds.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Agar Disk Diffusion Method (Qualitative Screening)

This method is used for preliminary screening of the antimicrobial activity of the compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compounds

  • Bacterial strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized microbial suspension as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the test compound solution and allow the solvent to evaporate.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate_mic Inoculate with Microbial Suspension prep_inoculum->inoculate_mic inoculate_agar Inoculate MHA Plate prep_inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plate inoculate_mic->incubate_mic read_mic Read MIC Value incubate_mic->read_mic analyze_data Analyze and Compare Antimicrobial Activity read_mic->analyze_data place_disks Place Impregnated Disks inoculate_agar->place_disks incubate_disk Incubate Plate place_disks->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone measure_zone->analyze_data

Caption: Workflow for antimicrobial susceptibility testing.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

While the exact signaling pathways affected by this compound derivatives are still under investigation, a plausible mechanism of action, based on studies of structurally related compounds, is the inhibition of bacterial DNA gyrase. This enzyme is essential for DNA replication, transcription, and repair.

proposed_mechanism cluster_bacterium Bacterial Cell compound This compound Derivative dna_gyrase DNA Gyrase (GyrA & GyrB subunits) compound->dna_gyrase Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition of dna_replication->cell_death Leads to

Caption: Proposed inhibition of DNA gyrase by derivatives.

References

Application Notes and Protocols for the HPLC Analysis of 3-Hydroxy-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of 3-hydroxy-2H-pyran-2-one using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a heterocyclic organic compound belonging to the pyranone class.[1] It serves as a versatile building block in the synthesis of various pharmaceutical compounds and is found in some natural products. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. Reversed-phase HPLC with UV detection is a widely used and effective technique for the analysis of polar aromatic compounds like this compound.[2]

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1] Due to the polar nature of this compound, a polar-modified C18 column is recommended to enhance retention and improve peak shape.[3] Detection is achieved using a UV-Vis detector, as the pyranone structure exhibits significant absorbance in the UV region.[4]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A reversed-phase column with a polar-embedded or polar-endcapped C18 stationary phase is recommended for optimal retention and peak shape of polar analytes.[3] A common dimension is 4.6 x 150 mm with 5 µm particle size.

  • Solvents: HPLC grade acetonitrile and water.

  • Additives: Formic acid or acetic acid (analytical grade).

  • Standard: this compound reference standard of known purity (e.g., >95%).[5][6]

  • Sample Vials: Amber glass vials to protect the analyte from light.

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous): 0.1% Formic acid in water. To prepare, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile. To prepare, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.

  • Degassing: Degas both mobile phases prior to use by sonication or vacuum filtration to prevent pump cavitation and baseline noise.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general guideline for a simple matrix is as follows:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.

Chromatographic Conditions

The following are recommended starting conditions and can be optimized for specific applications:

ParameterRecommended Condition
Column Polar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in clear and structured tables. Below is an example of a calibration curve data table.

Table 1: Calibration Data for this compound

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
15.2115,234
55.2076,170
105.22151,980
255.21380,500
505.20762,100
1005.211,525,000

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) SamplePrep->HPLC_System Inject Samples StandardPrep Standard Preparation (Stock & Working Solutions) StandardPrep->HPLC_System Inject Standards MobilePhasePrep Mobile Phase Preparation (Aqueous & Organic) MobilePhasePrep->HPLC_System Load Solvents Integration Peak Integration & Identification HPLC_System->Integration Acquire Chromatograms Method Chromatographic Method (Gradient, Flow Rate, Temp) Method->HPLC_System Control Parameters Calibration Calibration Curve Generation Integration->Calibration Standard Peak Areas Quantification Quantification of Analyte Integration->Quantification Sample Peak Areas Calibration->Quantification Calibration Equation

Caption: HPLC analysis workflow for this compound.

References

Application Notes: Derivatization of 3-Hydroxy-2H-pyran-2-one for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-hydroxy-2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and serving as a versatile building block for synthetic compounds.[1] Its inherent chemical features, including a hydroxyl group and a lactone moiety, allow for a wide range of chemical modifications. These derivatization strategies are pivotal for enhancing the compound's pharmacokinetic properties and biological activities. Research has extensively demonstrated that modifications to the pyran-2-one core can lead to potent anticancer, antimicrobial, and antioxidant agents, making it a focal point in the search for new therapeutic leads.[2][3][4]

Application 1: Enhancement of Anticancer Activity

Derivatization of the pyran-2-one scaffold has yielded compounds with significant cytotoxic activity against various cancer cell lines.[3][4] Modifications often involve multicomponent reactions to create fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles or benzo[f]chromenes, which have shown promising anti-proliferative effects.[5][6] Studies indicate that these derivatives can induce apoptosis and inhibit cell cycle progression in cancer cells.[5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various pyran-2-one derivatives against several human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound Class/DerivativeTarget Cell LineIC₅₀ (µM)Reference
Fused Pyran Derivative 6e MCF-7 (Breast)12.46 ± 2.72[5]
Fused Pyran Derivative 14b A549 (Lung)0.23 ± 0.12[5]
Fused Pyran Derivative 8c HCT-116 (Colon)7.58 ± 1.01[5]
Benzo[f]chromene 4m MCF-7 (Breast)1.3[6]
Benzo[f]chromene 4j HCT-116 (Colon)4.19[6]
Benzo[f]chromene 4n HepG-2 (Liver)3.52[6]
Dihydropyridine-Coumarin 3d Breast Cancer Cell Line0.018[7]
Pyrazolo-pyrimidine 4 HEPG2 (Liver)0.31[8]

Application 2: Enhancement of Antimicrobial Activity

Synthetic modification of the pyran-2-one core has led to the development of potent antibacterial and antifungal agents. Strategies include fusing the pyran ring with other heterocycles like pyrazole or incorporating various substituted phenyl rings.[9] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6][9]

Quantitative Data: In Vitro Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) for selected pyran-2-one derivatives, indicating the lowest concentration that prevents visible growth of a microorganism.

Compound Class/DerivativeMicrobial StrainMIC (µg/mL)Reference
Benzo[f]chromene 4g Escherichia coli250[6]
Benzo[f]chromene 4g Klebsiella pneumonia500[6]
Benzo[f]chromene 4g Staphylococcus aureus (MRSA)500[6]
Pyrano[2,3-c]pyrazole 5c Klebsiella pneumonia6.25[9]
Pyrano[2,3-c]pyrazole 5c Listeria monocytogenes50[9]
Pyrazoline Derivative 22 Enterococcus faecalis32[10]
Pyrazoline Derivative 24 Enterococcus faecalis32[10]

Application 3: Enhancement of Antioxidant Activity

The pyran-2-one structure is a known scaffold for compounds with significant antioxidant properties.[11] The hydroxyl group on the pyranone ring is considered crucial for this activity. Derivatization can modulate this property, and various assays are used to quantify the radical scavenging potential of the resulting compounds.

Quantitative Data: In Vitro Antioxidant Activity

This table summarizes the antioxidant capacity of pyran-2-one derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

Compound Class/DerivativeAssayIC₅₀ (mM)Reference
4H-Pyran Derivative 4j DPPH0.194 ± 0.011[11]
4H-Pyran Derivative 4g DPPH0.329 ± 0.042[11]
4H-Pyran Derivative 4m DPPH0.421 ± 0.017[11]
Butylated Hydroxytoluene (BHT)DPPH0.245 ± 0.027[11]
2-amino-pyran Derivative (I32 )DPPH80% scavenging at 200 µg/mL[12]

Experimental Protocols

Protocol 1: General Synthesis of Fused 4H-Pyran Derivatives

This protocol describes a general one-pot, multi-component reaction for synthesizing biologically active pyran derivatives, adapted from established green chemistry methods.[5][11]

Materials:

  • An appropriate aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)[5]

  • An active methylene compound (e.g., ethyl acetoacetate, 4-hydroxycoumarin) (1 mmol)[5][11]

  • Catalyst (e.g., piperidine, triethylamine, or NaF)[5][6]

  • Solvent (e.g., Ethanol or Water)[5][6]

  • Round-bottom flask, condenser, magnetic stirrer with hotplate.

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and the solvent (10 mL).

  • Add a catalytic amount of piperidine (or other suitable base).

  • Stir the mixture at room temperature or under reflux, or irradiate using a microwave synthesizer, for the time required to complete the reaction (typically 2-6 hours, monitored by TLC).[5]

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration. If not, pour the mixture into ice-cold water to induce precipitation.

  • Wash the crude product with cold ethanol or water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure fused pyran derivative.

  • Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).[11][13]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HCT-116)[5]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyran derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁶ cells/mL in 100 µL of culture medium per well.[12]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib, Doxorubicin).[6][8]

  • Incubate the plate for another 24-48 hours.[5]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value by plotting cell viability against compound concentration.

Protocol 3: Antimicrobial Susceptibility (Microbroth Dilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds using the broth microdilution method.[9][10]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)[6]

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

  • Synthesized pyran derivatives (dissolved in DMSO).

  • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control.[6][10]

  • 96-well microtiter plates, incubator (35±1°C).

Procedure:

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Add 50 µL of the stock solution of the test compound (e.g., 2000 µg/mL) to the first well.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the bacterial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 35±1°C for 18-24 hours.[10]

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[9]

Visualizations

Derivatization_Workflow start_node This compound Scaffold reaction_node Chemical Derivatization (e.g., Multicomponent Reactions, Condensation, Substitution) start_node->reaction_node library_node Library of Novel Pyran Derivatives reaction_node->library_node screening_node Biological Screening library_node->screening_node activity1 Anticancer Activity (Cytotoxicity Assays) screening_node->activity1 activity2 Antimicrobial Activity (MIC Determination) screening_node->activity2 activity3 Antioxidant Activity (Radical Scavenging) screening_node->activity3 sar_node Structure-Activity Relationship (SAR) Analysis activity1->sar_node activity2->sar_node activity3->sar_node lead_node Lead Compound Identification sar_node->lead_node

Caption: Workflow for derivatization and bioactivity screening.

Apoptosis_Pathway compound Pyran-2-one Derivative stress Cellular Stress (e.g., DNA Damage) compound->stress induces bax Bax/Bak Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondria bax->mito permeabilizes bcl2->bax inhibits cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

Caption: Putative apoptotic pathway targeted by anticancer pyran derivatives.

Bioactivity_Screening_Logic synthesis Synthesized Derivative Library assay In Vitro Assay (e.g., MTT, Microbroth Dilution, DPPH) synthesis->assay data Raw Data Collection (Absorbance, Visual Growth) assay->data calc Data Processing & Calculation data->calc results Quantitative Results (IC₅₀ / MIC Values) calc->results sar SAR Analysis results->sar conclusion Identify Structure-Activity Relationships sar->conclusion

Caption: Logical flow of in vitro bioactivity screening and analysis.

References

Application of 3-hydroxy-2H-pyran-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2H-pyran-2-one and its derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry. This scaffold is present in numerous natural products and serves as a valuable building block for the synthesis of a wide array of pharmacologically active molecules.[1] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides an overview of the applications of this compound in medicinal chemistry, including key synthesis protocols, quantitative biological activity data, and detailed experimental methodologies for evaluating their therapeutic potential.

Introduction

The 2H-pyran-2-one structural motif is a key pharmacophore found in a variety of biologically active natural products and synthetic compounds.[1] The presence of a hydroxyl group at the 3-position, as seen in this compound, enhances the molecule's functionality, making it a versatile precursor for further chemical modifications.[1] This unique combination of a lactone and a hydroxyl group within a six-membered ring allows for diverse chemical transformations, leading to the generation of libraries of compounds with potential therapeutic applications. The exploration of these derivatives has been a significant focus of drug discovery efforts, aiming to develop novel agents for various diseases.

Synthesis of this compound

A common and sustainable method for the synthesis of this compound involves the use of readily available and renewable starting materials, such as mucic acid (galactaric acid).[1][2]

Protocol: Synthesis of this compound from Mucic Acid

Materials:

  • Mucic acid

  • Potassium bisulfate

  • Acetic acid

  • Water

  • Calcium carbonate

  • Silica gel for column chromatography

  • n-hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine mucic acid and potassium bisulfate.[3]

  • Heating: Heat the mixture, which will cause it to melt and then solidify. Continue heating until the evolution of gases ceases.

  • Extraction: After cooling, dissolve the residue in a mixture of acetic acid and water.[3]

  • Neutralization and Filtration: Add calcium carbonate to neutralize the acidic solution (to approximately pH 7) and reflux for 20 minutes. After cooling, filter the mixture to remove insoluble materials.[3]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate to yield pure this compound as white crystals.[3]

Expected Yield: This procedure can be optimized to achieve high yields.

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for various biological activities. The following tables summarize some of the reported quantitative data for these compounds.

Anticancer Activity

The cytotoxicity of pyran-2-one derivatives has been investigated against various cancer cell lines, with the MTT assay being a commonly used method to determine the half-maximal inhibitory concentration (IC50).

Table 1: Anticancer Activity of Selected Pyran-2-one Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
EleutherinKB1.5[4]
EleutherinHep-G23.6[4]
3′,7-dichloroflavanoneMDA-MB-2312.9[4]
1-hydroxy-3,5-dimethoxyxanthoneA5493.0[4]
SwertiperenineMDAMB-4355.0[4]
Pyrazolylindolin-2-one linked coumarin (4j)A375 (Melanoma)0.96[5]
Pyrazolylindolin-2-one linked coumarin (4f)A375 (Melanoma)1.114[5]
Pyrazolylindolin-2-one linked coumarin (4i)A375 (Melanoma)1.28[5]
Styrylimidazo[1,2-a]pyridine derivative (30a)MCF-712.12[6]
Styrylimidazo[1,2-a]pyridine derivative (30a)MDA-MB-2319.59[6]
Styrylimidazo[1,2-a]pyridine derivative (30a)HepG210.10[6]
Antimicrobial Activity

The antimicrobial potential of pyran-2-one derivatives has been demonstrated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Selected Pyran-2-one Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56[7]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75[7]
4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-oneEscherichia coli-[8]
6-(4-fluorophenyl)-4-(3-methylbut-2-enoxy)-2H-pyran-2-oneEscherichia coli-[8]
Pyrazole derivative (3)Escherichia coli0.25[9]
Pyrazole derivative (4)Streptococcus epidermidis0.25[9]
Pyrazole derivative (2)Aspergillus niger1[9]
Pyrano[2,3-c] pyrazole derivative (5c)Klebsiella pneumoniae6.25[10]
Pyrano[2,3-c] pyrazole derivative (5c)Escherichia coli6.25[10]
Pyrano[2,3-c] pyrazole derivative (5c)Listeria monocytogenes12.5[10]
Pyrano[2,3-c] pyrazole derivative (5c)Staphylococcus aureus12.5[10]
Anti-inflammatory Activity

Certain pyran-2-one derivatives have shown promising anti-inflammatory effects, often evaluated through their ability to inhibit key inflammatory enzymes like cyclooxygenase (COX).

Table 3: Anti-inflammatory Activity of Selected Pyran-2-one Derivatives

Compound/DerivativeAssayIC50 (µM) / ED50 (µmol/kg)Reference
Pyridazinone derivative (5a)COX-2 Inhibition0.77[11]
Pyridazinone derivative (5f)COX-2 Inhibition1.89[11]
Pyranopyrazole (10)COX-2 Inhibition (in vivo)35.7 (ED50)[12]
Pyranopyrazole (27)COX-2 Inhibition (in vivo)38.7 (ED50)[12]
Thiourea derivative of naproxen (4)5-LOX Inhibition0.30[13]

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[15]

  • Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][16] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[15][16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Positive control antibiotic/antifungal

  • Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the exact mechanisms of action for many this compound derivatives are still under investigation, some studies suggest their involvement in key cellular signaling pathways. For instance, certain pyranone derivatives have been shown to modulate pathways critical for cancer cell survival and proliferation, such as the p53 pathway.[1] The anti-inflammatory effects of some derivatives are attributed to the inhibition of COX-2, a key enzyme in the prostaglandin synthesis pathway.

Below are diagrams illustrating a general experimental workflow for evaluating the biological activity of these compounds and a simplified representation of a signaling pathway that could be targeted.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) purification->anti_inflammatory pathway Signaling Pathway Analysis anticancer->pathway anti_inflammatory->pathway in_vivo In Vivo Studies (Animal Models) pathway->in_vivo

Experimental workflow for drug discovery using this compound.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nf_kb_pathway NF-κB Signaling Pathway receptor->nf_kb_pathway cox2 COX-2 Expression nf_kb_pathway->cox2 prostaglandins Prostaglandin Synthesis cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation pyranone This compound Derivative pyranone->cox2 Inhibition

Inhibition of the COX-2 pathway by a this compound derivative.

Conclusion

This compound serves as a privileged scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for drug discovery programs. The protocols and data presented herein offer a valuable resource for researchers in the field, facilitating the exploration and optimization of this compound-based compounds as potential drug candidates for a range of diseases. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for advancing these promising molecules through the drug development pipeline.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyranone derivatives represent a diverse class of heterocyclic compounds found in numerous natural products and synthesized molecules.[1] These compounds have garnered significant interest in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] A critical step in evaluating the therapeutic potential of novel pyranone derivatives, particularly for oncology applications, is to determine their cytotoxic effects on cancer cells. In vitro cytotoxicity assays are fundamental tools used to assess a compound's ability to inhibit cell growth or induce cell death. This document provides detailed protocols for two common colorimetric assays, the MTT and SRB assays, and summarizes the cytotoxic activity of various pyranone derivatives.

Commonly Used Cytotoxicity Assays

The selection of a cytotoxicity assay depends on the compound's mechanism of action and the research question. The most frequently employed methods for pyranone derivatives are metabolic-based assays like the MTT assay and protein-based assays like the Sulforhodamine B (SRB) assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of living cells.[6]

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[7][8] The amount of bound dye provides an estimate of the total protein mass, which is directly proportional to the number of cells.[9] The SRB assay is considered a reliable and sensitive method for cytotoxicity screening.[10]

Cytotoxic Activity of Pyranone Derivatives

Numerous studies have demonstrated the cytotoxic potential of pyranone derivatives against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxicity.

Pyranone Derivative/CompoundCell LineIC50 (µM)Reference
Phomapyrone B (Compound 3)HL-60 (Human promyelocytic leukemia)27.90[11][12]
Phomapyrone A (Compound 2)HL-60 (Human promyelocytic leukemia)34.62[11][12]
(+)-Phomacumarin A (Compound 1)HL-60 (Human promyelocytic leukemia)31.02[11][12]
Fuscoatramide B (Compound 9)HL-60 (Human promyelocytic leukemia)41.07[12]
Compound 5oHeLa (Human cervical cancer)0.50[13]
Compound 5oC6 (Rat glioma)3.45[13]
Compound 5oMCF-7 (Human breast cancer)2.61[13]
Compound 5oA549 (Human lung cancer)1.19[13]
Compound 5oHSC-2 (Human oral squamous carcinoma)1.15[13]
Compound 1 (from Croton crassifolius)HepG2 (Human liver cancer)9.8[14]
Compound 6eHeLa (Human cervical cancer)11.8[15]
Compound 6eA549 (Human lung cancer)12.7[15]
Fused Pyran Derivative 6eMCF-7 (Human breast cancer)12.46[16]
Fused Pyran Derivative 14bA549 (Human lung cancer)0.23[16]
Fused Pyran Derivative 8cHCT116 (Human colon cancer)7.58[16]
4H-Pyran Derivative 4dHCT116 (Human colon cancer)75.10[17]
4H-Pyran Derivative 4kHCT116 (Human colon cancer)85.88[17]

Experimental Workflow & Protocols

A typical workflow for assessing the in vitro cytotoxicity of pyranone derivatives is outlined below.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis CellCulture 1. Cell Culture (Seed cells in 96-well plates) CompoundPrep 2. Compound Preparation (Serial dilutions of pyranone derivatives) Treatment 3. Cell Treatment (Add compounds to wells) Incubation 4. Incubation (e.g., 24, 48, or 72 hours) Treatment->Incubation Assay 5. Perform Assay (Add MTT or fix for SRB) Incubation->Assay Measure 6. Measurement (Read absorbance) Assay->Measure Analysis 7. Data Analysis (Calculate % viability and IC50) Measure->Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay

This protocol is adapted from standard procedures for assessing cell viability.[4][5]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyranone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[18]

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the pyranone derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include wells for a negative control (medium only) and a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[19]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[18] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment using the following formula:

    • Cell Viability (%) = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

This protocol is based on the principle of staining total cellular protein.[7][8]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • Pyranone derivatives dissolved in a suitable solvent

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution (1% acetic acid)

  • Solubilization buffer (10 mM Tris base solution, pH 10.5)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation period, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate the plate at 4°C for 1 hour.[8]

  • Washing: Discard the TCA solution and wash the plate five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.[8] Allow the plate to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Removing Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[8]

  • Air Dry: Allow the plates to air dry completely at room temperature.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Place the plate on an orbital shaker for 5-10 minutes to ensure the dye has completely dissolved. Measure the absorbance at a wavelength of approximately 515 nm or 540 nm.[8][9]

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described in step 7 of the MTT assay protocol.

Mechanism of Action: Induction of Apoptosis

Several pyranone derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[13][20] This process is tightly regulated by specific signaling pathways. Studies have shown that certain pyranones can trigger apoptosis by arresting the cell cycle, inducing DNA damage, or activating caspase cascades.[13][16]

One reported mechanism involves the p53 tumor suppressor protein, which can activate downstream pathways like the Ras/Raf/ERK pathway, ultimately leading to apoptosis.[14] Another common mechanism is the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3), which cleave essential cellular proteins and lead to cell death.[17][21]

G Pyranone Pyranone Derivative p53 p53 Activation Pyranone->p53 Ras Ras p53->Ras suppression Raf Raf Ras->Raf suppression MEK MEK Raf->MEK suppression ERK ERK MEK->ERK suppression Apoptosis Apoptosis ERK->Apoptosis induction

Caption: p53-mediated apoptosis induction by pyranone derivatives.[14]

G Pyranone Pyranone Derivative Receptor Death Receptors (e.g., TNFR) Pyranone->Receptor upregulates Casp8 Pro-Caspase-8 Receptor->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 activation Casp3 Pro-Caspase-3 aCasp8->Casp3 aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 activation Substrates Cellular Substrates aCasp3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-dependent apoptosis pathway.[21]

Conclusion

In vitro cytotoxicity assays are indispensable for the preliminary screening of pyranone derivatives as potential anticancer agents. The MTT and SRB assays offer reliable, high-throughput methods to quantify the cytotoxic effects of these compounds. The data presented highlight the potent activity of various pyranone derivatives against several cancer cell lines. Further investigation into the specific molecular mechanisms, such as the induction of apoptosis via defined signaling pathways, is crucial for the development of these promising compounds into effective therapeutics.

References

Application Notes and Protocols: Knoevenagel Condensation for 2H-Pyran-2-One Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-pyran-2-one scaffold is a core structural motif in a plethora of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, provides a powerful and versatile strategy for the synthesis of these valuable heterocyclic compounds. This domino reaction typically involves the condensation of an active methylene compound with an α,β-unsaturated aldehyde, which then undergoes a subsequent 6π-electrocyclization to furnish the 2H-pyran-2-one ring system.[1][2] This application note provides a detailed overview of the Knoevenagel condensation for 2H-pyran-2-one synthesis, including reaction mechanisms, experimental protocols, and a summary of relevant data.

Reaction Mechanism and Experimental Workflow

The synthesis of 2H-pyran-2-ones via the Knoevenagel condensation is a sequential process that begins with the base-catalyzed reaction between an active methylene compound and an aldehyde to form a Knoevenagel adduct. This intermediate then undergoes a 6π-electrocyclization to yield the final 2H-pyran-2-one product.

Knoevenagel_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Electrocyclization 6π-Electrocyclization ActiveMethylene Active Methylene Compound Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Aldehyde α,β-Unsaturated Aldehyde Adduct Knoevenagel Adduct (1-Oxatriene) Aldehyde->Adduct Base Base Catalyst Enolate->Adduct Nucleophilic Attack Pyranone 2H-Pyran-2-one Adduct->Pyranone Heat or Catalyst

Figure 1: Reaction mechanism of 2H-pyran-2-one synthesis.

A general experimental workflow for the synthesis of 2H-pyran-2-ones via Knoevenagel condensation is depicted below. This can be adapted based on the specific substrates, catalysts, and reaction conditions being employed.

Workflow Start Start Reactants Combine Aldehyde, Active Methylene Compound, and Catalyst in Solvent Start->Reactants Reaction Heat (Conventional or Microwave) and Stir Reactants->Reaction Monitoring Monitor Reaction (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purify by Column Chromatography or Recrystallization Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow.

Data Presentation

The choice of catalyst and reaction conditions significantly impacts the yield of the desired 2H-pyran-2-one. Below is a summary of representative data for the synthesis of various 2H-pyran-2-one derivatives.

EntryAldehydeActive Methylene CompoundCatalystSolventTemp. (°C)TimeYield (%)
1BenzaldehydeEthyl AcetoacetatePiperidineEthanolReflux6 h85
24-ChlorobenzaldehydeMalononitrileL-ProlineAcetonitrile802 h92
3CinnamaldehydeDimedoneBoric AcidWater1001 h88
4FurfuralEthyl CyanoacetatePyrrolidine/AcOHToluene1104 h78
54-NitrobenzaldehydeDiethyl MalonateKF/Al2O3None (MW)1205 min95
62-NaphthaldehydeMeldrum's AcidGlycineEthanol/Water708 h82
7Crotonaldehyde4-Hydroxycoumarinβ-AlanineEthyl AcetateMW15 min90
8Benzaldehyde1,3-IndandioneIndium(III) chlorideAcetic AnhydrideRT3 h89

Experimental Protocols

General Procedure for the Synthesis of 2H-Pyran-2-ones using Conventional Heating
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equiv), the active methylene compound (1.0-1.2 equiv), and the catalyst (0.1-0.2 equiv).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol, toluene, acetonitrile) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (as indicated in the table or literature) and stir for the specified amount of time.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 2H-pyran-2-one.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

General Procedure for Microwave-Assisted Synthesis of 2H-Pyran-2-ones
  • Reaction Setup: In a microwave-safe reaction vessel, combine the aldehyde (1.0 equiv), the active methylene compound (1.0-1.2 equiv), and the catalyst (if required).

  • Solvent (if applicable): For solvent-assisted reactions, add the specified solvent. For solvent-free reactions, ensure the reactants are well-mixed.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at the specified temperature and for the designated time.

  • Cooling: After the reaction is complete, allow the vessel to cool to room temperature.

  • Work-up and Purification: Follow steps 5-9 from the conventional heating procedure to isolate and purify the desired product. The use of microwave irradiation often leads to cleaner reactions and may simplify the purification process.[1]

Conclusion

The Knoevenagel condensation provides an efficient and adaptable methodology for the synthesis of a diverse range of 2H-pyran-2-one derivatives. By carefully selecting the substrates, catalyst, and reaction conditions (including the use of microwave irradiation), researchers can optimize the synthesis to achieve high yields of the desired products. The protocols and data presented in this application note serve as a valuable resource for scientists engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: 3-Hydroxy-2H-pyran-2-one in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-hydroxy-2H-pyran-2-one and its derivatives as a scaffold for developing potent enzyme inhibitors. This document includes a summary of their biological activities, quantitative data on their inhibitory effects, detailed experimental protocols for relevant enzyme assays, and synthetic schemes.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, found in numerous natural products with diverse biological activities. Its unique electronic and structural features, including a hydroxyl group and a lactone ring, make it an attractive starting point for the design of enzyme inhibitors. Derivatives of this scaffold have shown significant inhibitory activity against a range of clinically relevant enzymes, including HIV-1 integrase, HMG-CoA reductase, acetylcholinesterase, and various lipases. These compounds typically exert their inhibitory effects by chelating metal ions in the enzyme's active site or by interfering with critical steps in the catalytic cycle.

Enzyme Inhibition Data

The following table summarizes the inhibitory activities of various this compound derivatives against their respective enzyme targets.

Compound ClassTarget EnzymeDerivative Structure/NameIC50/EC50Reference
3-Hydroxy-pyran-4-oneHIV-1 IntegraseHalogenated derivatives (HPb and HPd)Low micromolar[1]
3-Hydroxy-pyran-4-oneHIV-1 IntegraseHPCAR-28Low nanomolar[2][3][4][5]
Xanthone DerivativesAcetylcholinesterase (AChE)Compound 330.328 ± 0.001 µM[6]
Xanthone DerivativesAcetylcholinesterase (AChE)Compound 340.46 ± 0.02 µM[6]
Coumarin DerivativesAcetylcholinesterase (AChE)Compound 12Not specified[6]
Pyran-based heterocyclesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Compound 29AChE: 0.85 mM, BuChE: 0.59 mM[6]
Pyrano[2,3-d]pyrimidine-2,4-dionePoly (ADP-ribose) polymerase-1 (PARP-1)Compound S73.61 ± 0.15 nM[7]
Pyrano[2,3-d]pyrimidine-2,4-dionePoly (ADP-ribose) polymerase-1 (PARP-1)Compound S24.06 ± 0.18 nM[7]

Signaling Pathway and Mechanism of Action

The primary mechanism by which many 3-hydroxy-pyran-one derivatives inhibit metalloenzymes, such as HIV-1 integrase, involves the chelation of essential metal ions in the active site. The hydroxyl and carbonyl groups of the pyranone scaffold form a bidentate chelation motif that coordinates with the divalent metal cations (e.g., Mg²⁺ or Mn²⁺) required for catalytic activity. This sequestration of the metal ions prevents the proper binding of the substrate and disrupts the catalytic process.

G Mechanism of HIV-1 Integrase Inhibition cluster_enzyme HIV-1 Integrase Active Site Enzyme HIV-1 Integrase Metal_Ions Mg²⁺/Mn²⁺ Cofactors Enzyme->Metal_Ions Binds Substrate Viral DNA Metal_Ions->Substrate Required for Substrate Binding Product Integrated Provirus Substrate->Product Integration into Host Genome Inhibitor 3-Hydroxy-pyran-one Derivative Inhibitor->Metal_Ions Chelation G Synthesis of 3-Hydroxy-pyran-4-one Derivatives Start Starting Materials: - BPCA - Substituted Benzylamine Step1 Amide Coupling (BOP, DIPEA, DMF) Start->Step1 Intermediate N-benzyl-3-(benzyloxy)-6-methyl- 4-oxo-4H-pyran-2-carboxamide Step1->Intermediate Purification1 Column Chromatography Intermediate->Purification1 Step2 Debenzylation (H₂, Pd/C, MeOH) Final_Product 3-hydroxy-6-methyl-N-(substituted benzyl)- 4-oxo-4H-pyran-2-carboxamide Step2->Final_Product Purification2 Filtration & Concentration Final_Product->Purification2 Purification1->Step2 G AChE Inhibition Assay Workflow Prepare_Reagents Prepare Solutions: - Phosphate Buffer - Test Compound - AChE - DTNB - ATCI Plate_Setup Add to 96-well plate: 1. Buffer 2. Test Compound 3. AChE Prepare_Reagents->Plate_Setup Incubation1 Incubate (25°C, 10 min) Plate_Setup->Incubation1 Add_DTNB Add DTNB Incubation1->Add_DTNB Start_Reaction Add ATCI Add_DTNB->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Start_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-hydroxy-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-hydroxy-2H-pyran-2-one.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Low or No Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Decarboxylation: In the thermal decarboxylation of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, insufficient temperature or reaction time can lead to a low yield. Ensure the temperature is maintained between 160-180°C.[1] For optimal results, sublimation at 170°C can provide a nearly quantitative yield.[1]

  • Side Reactions and Degradation: Elevated temperatures, especially in the presence of a base, can cause degradation of the pyrone ring. If you suspect degradation, consider lowering the reaction temperature and monitoring the reaction progress closely.

  • Poor Quality Starting Materials: Ensure your starting materials, such as mucic acid or D-xylonic acid, are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

  • Formation of Tar-like Substances: In the synthesis from D-xylonic acid, the formation of a tar-like substance is a known issue that can significantly reduce the isolated yield.[2] This can be due to polymerization or degradation. To mitigate this, ensure proper temperature control and consider optimizing the acid catalyst concentration. Purification via silica gel column chromatography is often necessary to separate the product from this tar.[2]

  • Moisture Contamination: Some reactions in organic synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen method is moisture-sensitive.

Product Purity and Purification

Question: My final product is impure. What are the likely side products and how can I effectively purify this compound?

Answer: Common impurities can include unreacted starting materials, intermediates, or side-products from degradation or parallel reactions.

  • Common Side Products: In the synthesis from D-xylonic acid, a "tar-like substance" is a significant impurity.[2] During thermal decarboxylation, incomplete reaction will leave the starting carboxylic acid in the product mixture. At excessively high temperatures, degradation of the pyrone ring can lead to various decomposition products.

  • Purification Methods:

    • Silica Gel Column Chromatography: This is a common and effective method for purifying this compound, particularly to remove polar impurities and colored byproducts like the "tar-like substance" mentioned in the synthesis from D-xylonic acid.[2] A common eluent system is a mixture of n-hexane and ethyl acetate.[2]

    • Sublimation: For the product obtained from thermal decarboxylation, sublimation is a highly effective purification technique that can yield a very pure product.[1]

    • Recrystallization: Depending on the impurities, recrystallization from an appropriate solvent system can be a viable purification method.

Reaction-Specific Issues

Question: I am using the thermal decarboxylation method. What are the critical parameters to control for a high yield?

Answer: The most critical parameter is temperature. The reaction should be carried out between 160-180°C.[1] Temperatures below this range will result in incomplete reaction, while significantly higher temperatures can lead to product degradation. Performing the reaction via sublimation at 170°C is reported to give a nearly quantitative yield.[1]

Question: In the synthesis from mucic acid, what is the key to an efficient conversion?

Answer: The initial conversion of mucic acid, which has low solubility, into a more soluble intermediate is crucial. A common approach involves reacting mucic acid with acetic anhydride to form 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts, followed by hydrolysis with hydrochloric acid to yield the direct precursor for decarboxylation.[1] A one-pot synthesis from mucic acid has been reported with a yield of approximately 74%.

Question: What are the recommended conditions for synthesizing this compound from D-xylonic acid?

Answer: The reaction is typically carried out by heating D-xylonic acid in the presence of an acid catalyst, such as acetic acid. The recommended temperature range is 60-118°C for a duration of 3-10 hours.[2]

Data Presentation

The following tables summarize quantitative data for key synthetic methods to facilitate comparison.

Table 1: Thermal Decarboxylation of 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic Acid

Temperature (°C)Catalyst/ConditionsReaction TimeYield (%)
160-180NoneNot specifiedHigh
170SublimationNot specifiedNearly 100

Data sourced from BenchChem[1]

Table 2: Synthesis from D-Xylonic Acid

Starting MaterialCatalystTemperature (°C)Reaction Time (hours)Reported Outcome
D-Xylonic acidAcetic Acid60-1183-10Formation of this compound
Calcium salt of D-quidyronic acidAcetic acid/WaterReflux (up to 118°C)Not specifiedFormation of product and tar-like substance

Data sourced from Google Patents[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis via Thermal Decarboxylation of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid
  • Preparation: Place the precursor, 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, in a sublimation apparatus.

  • Heating: Heat the apparatus to 170°C under vacuum.

  • Sublimation and Collection: The this compound will sublime and can be collected on a cold finger or the cooler parts of the apparatus as a purified solid.

  • Isolation: Carefully scrape the sublimed product from the collection surface. This method typically results in a nearly quantitative yield of the pure product.[1]

Protocol 2: Synthesis from D-Xylonic Acid (Calcium Salt)
  • Reaction Setup: In a round-bottom flask, dissolve the calcium salt of D-quidyronic acid in a mixture of acetic acid and water.[2]

  • Heating: Heat the mixture to reflux. The temperature will gradually increase as water and acetic acid are distilled off, reaching up to 118°C.[2]

  • Workup: After the reaction is complete, cool the mixture. A tar-like substance may be present.[2]

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product using silica gel column chromatography with an n-hexane/ethyl acetate eluent system to isolate the white crystalline this compound.[2]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound.

Synthesis_Workflow_Mucic_Acid cluster_0 Synthesis from Mucic Acid mucic_acid Mucic Acid intermediate_salt 3-Acetoxy-2-oxo-2H-pyran-6-carboxylic Acid Salt mucic_acid->intermediate_salt Acetylation acetic_anhydride Acetic Anhydride precursor 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic Acid intermediate_salt->precursor Hydrolysis hcl HCl (Hydrolysis) final_product This compound precursor->final_product Decarboxylation thermal_decarboxylation Thermal Decarboxylation (160-180°C) Troubleshooting_Low_Yield decision decision issue issue solution solution start Low Yield Observed is_decarboxylation Thermal Decarboxylation? start->is_decarboxylation Check Synthesis Route temp_check Temperature 160-180°C? is_decarboxylation->temp_check Yes other_routes Other Routes (e.g., from D-xylonic acid) is_decarboxylation->other_routes No incomplete_reaction Incomplete Reaction temp_check->incomplete_reaction No degradation_check Degradation (e.g., charring)? temp_check->degradation_check Yes tar_formation Tar Formation? other_routes->tar_formation Check for increase_temp Increase Temperature/ Use Sublimation incomplete_reaction->increase_temp Solution degradation_check->other_routes No high_temp Temperature Too High degradation_check->high_temp Yes lower_temp Reduce Temperature/ Optimize Time high_temp->lower_temp Solution tar_issue Side Reactions/ Polymerization tar_formation->tar_issue Yes purity_check Check Starting Material Purity tar_formation->purity_check No optimize_conditions Optimize Catalyst/ Temperature & Purify tar_issue->optimize_conditions Solution

References

Technical Support Center: Overcoming Pyranone Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of pyranone compounds encountered during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: Why do my pyranone compounds, which dissolve perfectly in DMSO, precipitate when I add them to my aqueous assay buffer?

This is a common phenomenon known as "solvent shift" precipitation. Pyranone compounds are often highly lipophilic and, therefore, readily soluble in an organic solvent like dimethyl sulfoxide (DMSO).[1][2][3] However, when this DMSO stock solution is diluted into an aqueous buffer, the overall polarity of the solvent system increases dramatically.[4] The pyranone compound is no longer soluble in this new, predominantly aqueous environment and crashes out of the solution, leading to precipitation.[1][5][6]

Q2: What are the consequences of compound precipitation in my assay?

Compound precipitation can severely compromise the accuracy and reliability of your experimental results. The key consequences include:

  • Poor Reproducibility: The amount of precipitation can vary between wells, plates, and experiments, resulting in high data variability and difficulty in reproducing results.[3]

  • Assay Interference: The precipitated particles can interfere with assay detection methods, particularly those based on absorbance or fluorescence, by scattering light.[5]

  • Lowered HTS Hit Rates: In high-throughput screening, soluble compounds have been shown to have significantly higher hit rates than insoluble ones.[3]

Q3: What is the maximum concentration of DMSO my assay can tolerate?

This is highly dependent on the specific assay, particularly for cell-based studies. As a general rule, most assays aim to keep the final DMSO concentration at or below 1%.[5] However, some enzymes and cell lines can tolerate higher concentrations, sometimes up to 5% or even 10%.[5] It is crucial to perform a solvent tolerance test for your specific assay system to determine the maximum DMSO concentration that does not affect the biological activity or health of the cells.[5]

Q4: How can I quickly assess the solubility of my pyranone compound?

A kinetic solubility assay is a practical method for discovery settings.[3] This typically involves adding a small volume of a concentrated DMSO stock solution of your compound to an aqueous buffer.[3] The solution is then observed for precipitation over a set period. The concentration at which the compound begins to precipitate is considered its kinetic solubility under those conditions. This mimics the dilution process used in most biological assays.[3]

Troubleshooting Guide

This section addresses common problems related to pyranone solubility and provides actionable solutions.

Problem 1: My compound precipitates immediately upon dilution into the assay buffer.

This indicates that the aqueous solubility limit has been exceeded.

G start Precipitation Observed check_dmso Is final DMSO concentration <= 1%? start->check_dmso increase_dmso Increase final DMSO % (if assay tolerates) check_dmso->increase_dmso  Yes try_cosolvent Use a Co-solvent (e.g., PEG 400, Ethanol) check_dmso->try_cosolvent No   check_dmso_success Precipitation resolved? increase_dmso->check_dmso_success check_dmso_success->try_cosolvent No end_success Problem Solved check_dmso_success->end_success Yes check_cosolvent_success Precipitation resolved? try_cosolvent->check_cosolvent_success try_surfactant Use a Surfactant (e.g., Tween 80, Pluronic F-68) check_cosolvent_success->try_surfactant No check_cosolvent_success->end_success Yes check_surfactant_success Precipitation resolved? try_surfactant->check_surfactant_success try_cd Use a Cyclodextrin (e.g., HP-β-CD) check_surfactant_success->try_cd No check_surfactant_success->end_success Yes try_cd->end_success If resolved end_fail Consider Compound Modification or Alternative Assay try_cd->end_fail If still unresolved

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Problem 2: My assay results are highly variable and not reproducible.

This is often a symptom of low-level or inconsistent precipitation, which may not be obvious visually. The strategies below can help create a more stable and homogenous solution.

Solutions & Experimental Protocols

The following table summarizes common strategies to enhance the solubility of poorly water-soluble compounds like pyranones.

StrategyMechanism of ActionExample AgentsAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solvent system, making it more favorable for lipophilic compounds.[4][8]PEG 400, Propylene Glycol, EthanolSimple to implement; can significantly increase solubility.[9]Can affect enzyme activity or cell viability; risk of precipitation upon further dilution.[4][9][10]
Surfactants Form micelles that encapsulate the hydrophobic compound in their core, allowing it to be dispersed in the aqueous medium.[10]Tween 80, Pluronic F-68, Brij 35Highly effective at low concentrations; can prevent precipitation upon dilution.[8][10]Can denature proteins or disrupt cell membranes; may interfere with the assay.
Cyclodextrins Form inclusion complexes where the hydrophobic compound is held within the cyclodextrin's lipophilic cavity.[11]Hydroxypropyl-β-cyclodextrin (HP-β-CD)Low toxicity; forms a true solution.[12]Can have limited loading capacity; may interact with other assay components.
pH Adjustment For ionizable pyranone compounds, adjusting the buffer pH can convert the compound to its more soluble salt form.pH 7.4 to 9.0 buffersSimple and effective for compounds with appropriate pKa values.Not applicable to neutral compounds; can alter protein function or cell physiology.
Solid Dispersions The compound is molecularly dispersed in an amorphous state within a hydrophilic polymer carrier, enhancing dissolution.[13][14]PVP, HPMCCan lead to a significant increase in apparent solubility and dissolution rate.[14]More complex preparation; requires specialized formulation techniques.
Protocol 1: Solubility Enhancement using a Co-solvent (PEG 400)
  • Prepare Primary Stock: Dissolve the pyranone compound in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM).

  • Prepare Intermediate Stock: Create an intermediate stock solution by diluting the primary stock 1:1 (v/v) with PEG 400. This results in a 10 mM stock in 50% DMSO / 50% PEG 400.

  • Assay Dilution: Add a small volume of the intermediate stock to your final assay buffer. For example, a 1:100 dilution (1 µL into 99 µL of buffer) will yield a final compound concentration of 100 µM with final solvent concentrations of 0.5% DMSO and 0.5% PEG 400.

  • Control: Ensure you run a corresponding vehicle control containing the same final concentrations of DMSO and PEG 400 to account for any solvent effects.

  • Observe & Analyze: Visually inspect for precipitation and compare the compound's activity against a control prepared without the co-solvent.

Protocol 2: Solubility Enhancement using a Surfactant (Tween 80)
  • Prepare Primary Stock: Dissolve the pyranone compound in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM).

  • Prepare Assay Buffer with Surfactant: Prepare your standard assay buffer and supplement it with a low concentration of Tween 80 (e.g., 0.01% - 0.1% w/v). Ensure the surfactant is fully dissolved.

  • Assay Dilution: Add the DMSO primary stock directly to the surfactant-containing assay buffer in a stepwise or serial manner, vortexing or mixing between additions.

  • Control: Run a vehicle control with DMSO added to the surfactant-containing buffer. Also, run a control to ensure the surfactant itself does not alter the assay readout.

  • Observe & Analyze: Compare the clarity and activity of the compound in the surfactant-containing buffer versus the standard buffer.

G cluster_0 Aqueous Buffer cluster_1 Aqueous Buffer with Surfactant compound Insoluble Pyranone Compound precipitate Precipitate compound->precipitate Addition to Aqueous Buffer compound2 Insoluble Pyranone Compound micelle < Micelle EncapsulationHydrophilic Head (Outer)Hydrophobic Tail (Inner) > compound2->micelle surfactant Surfactant Molecules surfactant->micelle soluble Solubilized Compound micelle->soluble

Caption: How surfactants form micelles to solubilize hydrophobic compounds.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-hydroxy-2H-pyran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-hydroxy-2H-pyran-2-one derivatives. The complex nature of these heterocyclic systems often leads to challenging NMR spectra. This guide addresses specific issues to aid in accurate structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydroxyl (-OH) proton signal is very broad, or I can't see it at all. Is my sample degraded?

A1: This is a common observation and usually does not indicate sample degradation. Several factors can cause the hydroxyl proton signal to become broad or disappear entirely:

  • Chemical Exchange: The hydroxyl proton is "exchangeable." It can rapidly exchange with other acidic protons in the sample, such as trace amounts of water, or with deuterated solvents like D₂O or methanol-d₄.[1][2] This rapid exchange causes the signal to broaden, sometimes to the point where it merges with the baseline.[1]

  • Solvent Effects: The choice of NMR solvent has a significant impact.[1][3]

    • Aprotic, Non-polar Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, the -OH signal is often a broad singlet because of intermediate rates of exchange and varying hydrogen bond strengths.[1]

    • Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents contain deuterium, which will exchange with the hydroxyl proton. This leads to the complete disappearance of the -OH signal from the ¹H NMR spectrum.[1] This can be used diagnostically; a "D₂O shake" experiment can confirm the identity of an -OH peak.

    • Hydrogen-Bonding Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents form strong hydrogen bonds with the hydroxyl group, slowing down the exchange rate. This often results in a sharper, more defined -OH signal.[1]

  • Temperature: Lowering the temperature of the NMR experiment can slow the rate of chemical exchange, often resulting in a sharper -OH signal. Conversely, heating the sample can broaden the signal further.[1]

Q2: I am seeing more ¹H or ¹³C signals than I expect for my pure compound. What is the likely cause?

A2: The most probable cause for extra signals in 3-hydroxy-pyran-2-one systems is the presence of tautomers.[4][5][6] These molecules can exist in a dynamic equilibrium between two or more forms. For this specific scaffold, a keto-enol tautomerism is common.

  • Keto-Enol Equilibrium: The this compound structure is an enol form. It can be in equilibrium with its corresponding keto tautomer. If the rate of interconversion between these forms is slow on the NMR timescale, you will observe a distinct set of peaks for each tautomer present in the solution.[4][6] The ratio of these tautomers can be influenced by the solvent, temperature, and pH.[4][5]

  • Conformational Isomers (Rotamers): If the molecule has bulky substituents, rotation around single bonds might be restricted, leading to distinct, non-equivalent conformers (rotamers) that are observable by NMR at a given temperature.

To confirm the presence of tautomers, consider running the NMR at different temperatures. As the temperature changes, the equilibrium may shift, causing the relative integrals of the two sets of signals to change.

Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assign Structure Elucidation H1 Acquire ¹H NMR C13 Acquire ¹³C & DEPT AssignH Assign Proton Spin Systems (using ¹H & COSY) H1->AssignH AssignC Assign Protonated Carbons (using HSQC) C13->AssignC COSY Acquire COSY HSQC Acquire HSQC COSY->AssignH HMBC Acquire HMBC HSQC->AssignC AssignQ Assign Quaternary Carbons (using HMBC) HMBC->AssignQ AssignH->AssignC AssignC->AssignQ Final Assemble Fragments & Finalize Structure AssignQ->Final

References

Technical Support Center: Synthesis of Substituted 2-Pyrones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of substituted 2-pyrones.

FAQs and Troubleshooting Guides

Here we address specific issues that researchers may encounter during their experiments, offering potential solutions and preventative measures.

Issue 1: Formation of 5-membered ring (furanone) isomer instead of the desired 6-membered 2-pyrone.

  • Question: My reaction is yielding a significant amount of a furanone isomer. How can I improve the selectivity for the 2-pyrone product?

  • Answer: The formation of a 5-membered furanone ring versus a 6-membered pyrone ring is a common challenge related to the regioselectivity of the cyclization step (5-exo-dig vs. 6-endo-dig). The outcome is highly dependent on the catalytic system and reaction conditions.

    • Catalyst Selection: The choice of catalyst and ligands plays a crucial role. For palladium-catalyzed cyclizations of carboxylic acid esters onto alkynes, N-heterocyclic carbene (NHC) ligands tend to favor the desired 6-endo-dig cyclization to form the 2-pyrone.[1] In contrast, phosphine ligands such as 1,3-bis(diphenylphosphino)propane (DPPP) with Pd(OAc)₂ can favor the 5-exo-dig pathway, leading to the furanone.

    • Lewis Acid Additives: The addition of a Lewis acid can significantly influence the regioselectivity. For instance, in Pd-NHC catalyzed reactions, the use of BF₃·Et₂O as a Lewis acid additive can lead to complete selectivity for the 6-endo-dig product.[1][2]

    • Alternative Catalysts: In some cases, switching the catalyst entirely can provide the desired selectivity. For the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids, using ZnBr₂ as a catalyst yields the 6-alkyl-2H-pyran-2-one, while a silver carbonate (Ag₂CO₃) catalyst selectively produces the (Z)-5-alkylidenefuran-2(5H)-one.[1]

Issue 2: Unwanted decarboxylation of the 2-pyrone product.

  • Question: I am losing a significant portion of my product due to decarboxylation. What conditions favor this side reaction and how can I minimize it?

  • Answer: Decarboxylation is a common side reaction for 2-pyrones, especially those with specific substitution patterns (e.g., a 4-hydroxy group). This reaction is often promoted by heat, acidic conditions, and the presence of water.

    • Temperature Control: High reaction temperatures can induce thermal decarboxylation. If you observe gas evolution (CO₂) and the formation of a decarboxylated byproduct, consider running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Control of Acidity: Strong acidic conditions can facilitate decarboxylation. If your reaction conditions are highly acidic, consider using a milder acid or a buffered system.

    • Anhydrous Conditions: The presence of water can promote ring-opening followed by decarboxylation. Ensure that your solvents and reagents are anhydrous, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Formation of dimeric byproducts.

  • Question: I am observing the formation of a dimeric species in my reaction mixture. What is causing this and how can I prevent it?

  • Answer: 2-pyrones can undergo dimerization, particularly under photochemical conditions.

    • Exclusion of Light: Protect your reaction from light by wrapping the reaction vessel in aluminum foil or by working in a dark environment. This is especially critical if your synthesis involves intermediates that are known to be photosensitive.

    • Concentration: In some cases, dimerization can be favored at higher concentrations. If feasible, try running the reaction at a lower concentration to disfavor intermolecular reactions.

Issue 4: Formation of other unexpected side products (e.g., enynes, acids).

  • Question: My reaction is producing a mixture of unexpected byproducts, including what appear to be enynes and carboxylic acids. What could be the cause?

  • Answer: The formation of such side products can be specific to the reaction methodology. For example, in gold-catalyzed syntheses of 2-pyrones from β-alkynylpropiolactones, the formation of enyne and acid side products has been observed.[3]

    • Catalyst and Ligand Choice: The choice of the gold catalyst and its ligands can influence the reaction pathway. Screening different gold catalysts and ligands may help to suppress the formation of these byproducts.

    • Reaction Conditions: Fine-tuning the reaction temperature and time can also impact the product distribution. It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time to maximize the yield of the desired 2-pyrone and minimize byproduct formation.

Data Presentation

Table 1: Effect of Catalyst System on the Regioselectivity of Cyclization

Catalyst SystemLewis AcidSolventProduct Ratio (2-Pyrone : Furanone)Reference
Pd(OAc)₂ / DPPP-DCM/TFAPredominantly Furanone (5-exo-dig)[4]
Pd-IPr-NHCTFADCMMixture of 2-Pyrone and Furanone[1][2]
Pd-IPr-NHC BF₃·Et₂O DCM Complete selectivity for 2-Pyrone (6-endo-dig) [1][2]
ZnBr₂--High selectivity for 2-Pyrone[1]
Ag₂CO₃--High selectivity for Furanone[1]

Experimental Protocols

Protocol 1: Selective Synthesis of 6-substituted 2-Pyrones via 6-endo-dig Cyclization

This protocol is adapted from a procedure favoring the 6-endo-dig cyclization to minimize furanone formation.[1][2]

Materials:

  • Substituted (Z)-2-en-4-ynoic acid

  • Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex) (5 mol%)

  • IPr-HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (10 mol%)

  • KOtBu (Potassium tert-butoxide) (12 mol%)

  • BF₃·Et₂O (Boron trifluoride diethyl etherate) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(dba)₂ (5 mol%), IPr-HCl (10 mol%), and KOtBu (12 mol%).

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to pre-form the Pd-NHC catalyst.

  • Add the substituted (Z)-2-en-4-ynoic acid (1 equivalent) to the flask.

  • Cool the mixture to 0 °C and slowly add BF₃·Et₂O (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodolactonization for the Synthesis of 6-substituted 5-iodo-2(2H)-pyranones

This protocol describes the iodolactonization of a (Z)-2-en-4-ynoic acid, which can favor the formation of the 6-membered pyrone ring over the 5-membered furanone.[3]

Materials:

  • 5-substituted (Z)-2-en-4-ynoic acid

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve the 5-substituted (Z)-2-en-4-ynoic acid (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add sodium bicarbonate (2-3 equivalents).

  • Add a solution of iodine (1.5-2 equivalents) in acetonitrile dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, protecting it from light. Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired 6-substituted 5-iodo-2(2H)-pyranone from the furanone isomer.

Mandatory Visualization

Troubleshooting_2_Pyrone_Synthesis start Start 2-Pyrone Synthesis check_product Analyze Crude Product (NMR, LC-MS) start->check_product desired_product Desired 2-Pyrone Product check_product->desired_product Successful side_reaction Side Reaction Observed check_product->side_reaction Unsuccessful furanone Furanone Isomer (5-exo-dig product) side_reaction->furanone Isomer decarboxylation Decarboxylation Product side_reaction->decarboxylation Loss of CO2 dimer Dimer Formation side_reaction->dimer Dimer other Other Side Products side_reaction->other Other sol_furanone Troubleshoot Furanone Formation: - Change catalyst to Pd-NHC - Add Lewis Acid (BF3.Et2O) - Change solvent furanone->sol_furanone sol_decarboxylation Troubleshoot Decarboxylation: - Lower reaction temperature - Use milder acid or buffer - Ensure anhydrous conditions decarboxylation->sol_decarboxylation sol_dimer Troubleshoot Dimerization: - Protect reaction from light - Decrease reactant concentration dimer->sol_dimer sol_other Troubleshoot Other Products: - Screen different catalysts/ligands - Optimize reaction time and temperature other->sol_other re_run Re-run Experiment with Optimized Conditions sol_furanone->re_run sol_decarboxylation->re_run sol_dimer->re_run sol_other->re_run re_run->check_product

Caption: Troubleshooting workflow for side reactions in 2-pyrone synthesis.

References

How to prevent degradation of 3-hydroxy-2H-pyran-2-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-hydroxy-2H-pyran-2-one during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is hydrolysis due to the presence of a lactone (a cyclic ester) in its structure. This reaction is accelerated by moisture and can be catalyzed by acidic or basic conditions, leading to the opening of the pyran ring. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can initiate degradation.[1]

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] The recommended temperature range is typically room temperature, between 10°C and 25°C. It is crucial to protect it from moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidation.

Q3: Is this compound sensitive to light?

Q4: Can this compound degrade through oxidation?

A4: Yes, the presence of the enolic hydroxyl group and the electron-rich pyran ring system suggests a susceptibility to oxidation. Contact with air and oxidizing agents should be minimized. Storing under an inert atmosphere and avoiding contamination with oxidative impurities can help prevent this degradation pathway.

Q5: What are the visible signs of this compound degradation?

A5: Visible signs of degradation can include a change in the physical appearance of the solid material, such as discoloration (e.g., yellowing or browning), clumping, or the development of an odor. However, significant degradation can occur without any obvious visual changes. Therefore, analytical techniques are necessary for a definitive assessment of purity.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Change in physical appearance (e.g., color, texture) Moisture absorption leading to hydrolysis or oxidation.1. Ensure the storage container is tightly sealed and suitable for hygroscopic materials. 2. Store in a desiccator to maintain a dry environment. 3. If oxidation is suspected, consider storing under an inert atmosphere.
Poor solubility or presence of insoluble particles Polymerization or formation of insoluble degradation products.1. Polymerization of pyranones can be initiated by basic conditions. Ensure the compound has not been exposed to alkaline environments. 2. Filter the solution before use and re-evaluate the purity of the remaining soluble material using an appropriate analytical method (e.g., HPLC, NMR).
Unexpected peaks in analytical chromatogram (e.g., HPLC) Chemical degradation (hydrolysis, oxidation, etc.).1. A common degradation product is the ring-opened hydroxy acid resulting from hydrolysis. This will be more polar and typically have a shorter retention time in reversed-phase HPLC. 2. Compare the chromatogram to a freshly prepared standard or a previously analyzed batch with known purity. 3. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their peaks.
Inconsistent experimental results Degradation of the compound in the experimental medium.1. Assess the stability of this compound in your specific experimental buffer and temperature conditions. 2. Lactones are generally more stable at a slightly acidic pH (around 4-5). Avoid highly basic or acidic conditions if possible. 3. Prepare solutions fresh before each experiment to minimize degradation over time.

Data Presentation

The following table summarizes the key factors influencing the stability of this compound and the recommended preventative measures.

Factor Effect on Stability Recommended Prevention
Moisture/Humidity Promotes hydrolysis (ring-opening).Store in a tightly sealed container in a desiccator.
Temperature Higher temperatures accelerate degradation rates.Store at room temperature (10-25°C). Avoid excessive heat.
pH Both acidic and basic conditions can catalyze hydrolysis.Maintain a neutral or slightly acidic environment. Prepare fresh solutions in buffered media if necessary.
Light Potential for photodegradation.Store in a light-resistant (amber) container.
Oxygen/Oxidizing Agents Can lead to oxidative degradation.Store under an inert atmosphere (e.g., nitrogen, argon). Avoid contact with strong oxidizing agents.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to separate the intact compound from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with a low percentage of B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes to ensure the elution of any non-polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Studies

To understand the degradation pathways and to confirm the specificity of the analytical method, forced degradation studies should be performed.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature and monitor at several time points (e.g., 1, 4, 8, 24 hours). Base-catalyzed hydrolysis is often rapid.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24-48 hours.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for one week.

  • Photodegradation: Expose a solution of the compound to a photostability chamber according to ICH guidelines.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

DegradationPathways cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (Moisture, pH) This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (Oxygen, Oxidizing Agents) This compound->Oxidation [O] Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Polymerization Polymerization (e.g., Alkaline Conditions) This compound->Polymerization Base RingOpened Ring-Opened Products (e.g., Hydroxy Acid) Hydrolysis->RingOpened Oxidized Oxidized Derivatives Oxidation->Oxidized Photoisomers Photoisomers/Fragments Photodegradation->Photoisomers Polymers Polymers Polymerization->Polymers

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Start Sample of This compound ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->ForcedDegradation HPLC Stability-Indicating HPLC Analysis ForcedDegradation->HPLC Data Data Interpretation: - Identify Degradation Products - Assess Peak Purity - Quantify Degradation HPLC->Data StabilityProfile Establish Stability Profile and Degradation Pathways Data->StabilityProfile StorageRecs Define Optimal Storage and Handling Conditions StabilityProfile->StorageRecs

Caption: Workflow for assessing the stability of this compound.

TroubleshootingTree Issue Inconsistent Results or Suspected Degradation? CheckStorage 1. Verify Storage Conditions (Sealed, Dry, Cool, Dark) Issue->CheckStorage AnalyticalCheck 2. Perform Analytical Check (e.g., HPLC, NMR) CheckStorage->AnalyticalCheck NewPeaks New Peaks Observed? AnalyticalCheck->NewPeaks PurityLow Purity Below Specification? NewPeaks->PurityLow Yes NoIssue No Significant Degradation NewPeaks->NoIssue No SolutionPrep 3. Review Solution Preparation and Experimental Conditions PurityLow->SolutionPrep No, but peaks present Discard Action: Discard and Use a Fresh, Verified Batch PurityLow->Discard Yes pH_Temp Is pH or Temperature Extreme? SolutionPrep->pH_Temp ModifyExp Action: Modify Experiment (e.g., Fresh Solutions, Buffer Choice) pH_Temp->ModifyExp Yes pH_Temp->NoIssue No

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Pyranone Analog Synthesis & Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers engaged in the synthesis and evaluation of pyranone analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low bioactivity observed during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized pyranone analog showing low or no bioactivity?

Low bioactivity can stem from several factors throughout your experimental workflow. The primary areas to investigate are the compound's structural integrity and purity, its stereochemistry, its stability under storage and assay conditions, and the biological assay's suitability and execution. A systematic troubleshooting approach is crucial to pinpoint the issue.

Q2: How critical is stereochemistry for the bioactivity of my pyranone analog?

Stereochemistry is often a critical determinant of biological activity.[1][2] Enantiomers of the same compound can exhibit vastly different potencies and even different biological effects because biological targets like enzymes and receptors are chiral.[1][3] It is essential to either synthesize a single, desired stereoisomer or separate the racemic mixture to evaluate the activity of each enantiomer independently.[1][4][5]

Q3: What are common impurities in pyranone synthesis that could interfere with bioactivity assays?

Common impurities may include unreacted starting materials, residual catalysts (e.g., Lewis acids), and side-products from competing reaction pathways.[6][7] For instance, incomplete cyclization or rearrangement can lead to structurally related but inactive byproducts.[6] These impurities can compete with your target compound for binding sites or exert their own cytotoxic or inhibitory effects, confounding the results. Purification methods like distillation, recrystallization, and column chromatography are essential to remove these.[7]

Q4: How can I confirm the structural integrity and purity of my synthesized compound?

A combination of analytical techniques is necessary. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm the chemical structure and connectivity of the atoms.[8][9] Mass Spectrometry (MS) verifies the molecular weight of the compound.[9][10] High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. For chiral compounds, Chiral HPLC is required to determine the enantiomeric excess.[11][12][13]

Q5: My compound is pure and structurally confirmed, but still inactive. What other factors could be at play?

If purity and structure are confirmed, consider compound stability and assay-related issues. Pyranone analogs can be susceptible to degradation under certain pH, temperature, or light conditions.[14][15] The compound might be degrading in the assay medium or during storage. Additionally, the chosen biological target or cell line may not be sensitive to your specific analog. The mechanism of action of pyranones can be highly selective.[8][9] Finally, ensure the compound's solubility in the assay buffer is adequate to achieve the desired test concentrations.

Troubleshooting Guides

Guide 1: Troubleshooting Low Bioactivity Workflow

This guide provides a logical workflow to diagnose the root cause of low bioactivity. Start at the "Synthesis Complete" node and follow the arrows based on your experimental evidence.

A Synthesis Complete B Characterize Compound (NMR, MS, HPLC) A->B C Structure Correct? B->C D Purity >95%? C->D Yes E Review & Redo Synthesis - Check reaction conditions - Verify starting materials C->E No F Purify Compound (Column Chromatography, Recrystallization) D->F No G Compound is Chiral? D->G Yes F->B H Perform Chiral Separation (Chiral HPLC) G->H Yes J Perform Bioassay G->J No I Test Individual Enantiomers H->I K Activity Observed? I->K J->K L Troubleshoot Bioassay - Check cell viability - Verify reagent stability - Confirm compound solubility - Review literature for target K->L No M Success: Active Compound Identified K->M Yes

Caption: A workflow diagram for troubleshooting low bioactivity in pyranone analogs.

Guide 2: Assessing Compound Stability

If you suspect compound degradation, perform a forced degradation study.

  • Prepare Solutions: Dissolve your compound in buffers of varying pH (e.g., pH 2, 7, 10).

  • Apply Stress Conditions: Incubate aliquots of these solutions at different temperatures (e.g., room temperature, 37°C, 60°C) and under light for a set period (e.g., 24 hours).[14]

  • Analyze: Use HPLC to quantify the amount of the parent compound remaining and identify any major degradation products.

  • Compare: If significant degradation occurs under conditions mimicking your bioassay (e.g., pH 7.4, 37°C), stability is a likely cause of low activity.

Quantitative Data: Bioactivity of Pyranone Analogs

The following table summarizes reported cytotoxic activities of various pyranone derivatives against different human cancer cell lines. This data can serve as a benchmark for your experimental results.

Compound ClassSpecific AnalogCell LineBioactivity (IC₅₀ in µM)Reference
Phomapyrones Phomapyrone AHL-6034.62[8][9]
Phomapyrone BHL-6027.90[8][9]
Phomacumarin AHL-6031.02[8][9]
Tetrahydropyranones Derivative 6gHeLa≤ 50[5]
Derivative 6gA549≤ 50[5]
Derivative 9gU266B12.50[5]
Derivative 9gRPMI82266.70[5]
Pyridone Analogs Analog 19HUVECs0.001[16]

Experimental Protocols

Protocol 1: General Synthesis and Purification Workflow

This protocol outlines a generalized workflow for pyranone analog synthesis. Specific reaction conditions (catalysts, temperature, time) will vary depending on the chosen synthetic route (e.g., Prins cyclization, hetero-Diels-Alder).[6][17]

A 1. Reaction Setup - Combine starting materials & catalyst in solvent B 2. Reaction - Stir under controlled temperature & atmosphere A->B C 3. Quenching - Add quenching agent (e.g., water, sat. NH4Cl) B->C D 4. Extraction - Extract with organic solvent - Wash & dry organic layer C->D E 5. Concentration - Remove solvent under reduced pressure D->E F 6. Purification - Column Chromatography or Recrystallization E->F G 7. Characterization - NMR, MS, HPLC F->G H Pure Compound G->H

Caption: A general workflow for the synthesis and purification of pyranone analogs.

Protocol 2: Chiral Separation by HPLC

This protocol is for separating enantiomers from a racemic mixture.

  • Select a Chiral Stationary Phase (CSP): Choose a CSP known to be effective for your class of compounds. Common CSPs are based on macrocyclic glycopeptides or derivatized polysaccharides.[12]

  • Mobile Phase Screening:

    • Test different mobile phase modes: normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic (e.g., methanol/acetonitrile).[12]

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomeric peaks.

  • Preparative HPLC:

    • Once separation is optimized on an analytical scale, scale up to a preparative or semi-preparative column.

    • Inject the racemic mixture and collect the fractions corresponding to each enantiomer.

  • Analysis:

    • Analyze the collected fractions using the analytical chiral method to confirm enantiomeric purity (>98% enantiomeric excess).[13]

    • Confirm the structure of the separated enantiomers using NMR and MS.

Protocol 3: Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your pyranone analog in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathway Visualization

While pyranones can act on various targets, a common mechanism of action for cytotoxic compounds involves the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be modulated by a bioactive pyranone analog.

cluster_0 Mitochondrion Bax Bax/Bak Activation CytC Cytochrome c Release Bax->CytC forms pore Apaf1 Apaf-1 CytC->Apaf1 Drug Bioactive Pyranone Analog Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) Drug->Bcl2 inhibits Bcl2->Bax inhibits Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially modulated by pyranone analogs.

References

Technical Support Center: Method Development for Separating Pyranone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method development of pyranone isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of pyranone isomers.

1. Poor Resolution Between Isomer Peaks

  • Question: I am observing poor resolution or co-elution of my pyranone isomer peaks. What steps can I take to improve the separation?

  • Answer: Poor resolution is a common challenge in isomer separation. Here is a systematic approach to troubleshoot this issue:

    • Mobile Phase Optimization:

      • Organic Modifier: The choice and concentration of the organic modifier in the mobile phase significantly impact selectivity.[1][2] If you are using acetonitrile, consider switching to methanol or isopropanol, or vice-versa. The difference in solvent polarity can alter the interactions between the isomers and the stationary phase.

      • Additives: For chiral separations, especially with basic or acidic pyranone isomers, the addition of a small percentage (typically 0.1-0.5%) of an acidic or basic additive can dramatically improve peak shape and resolution.[3] For acidic compounds, try adding formic acid, acetic acid, or trifluoroacetic acid (TFA). For basic compounds, diethylamine (DEA), butylamine, or ethanolamine can be effective.[3]

      • pH Adjustment: If your pyranone isomers are ionizable, the pH of the mobile phase is a critical parameter.[1][4] Adjusting the pH can change the ionization state of the analytes, leading to changes in retention and selectivity.

    • Stationary Phase Selection:

      • Column Chemistry: Not all columns are created equal for isomer separations. If you are using a standard C18 column, consider switching to a different stationary phase chemistry. Phenyl-hexyl or embedded polar group (EPG) phases can offer different selectivities.[5] For chiral separations, polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are often the most successful.[6][7]

      • Particle Size: Columns with smaller particle sizes generally provide higher efficiency and can lead to better resolution of closely eluting peaks.[8]

    • Temperature:

      • Temperature can influence the thermodynamics of the interactions between the isomers and the stationary phase, thereby affecting selectivity.[9] Experiment with different column temperatures (e.g., 25°C, 40°C, 60°C) to see if it improves your separation. In some cases, sub-ambient temperatures can also be beneficial.[10]

    • Flow Rate:

      • For critical separations where isomers are not well-resolved, decreasing the flow rate can sometimes enhance resolution by allowing more time for interactions with the stationary phase.

2. Split Peaks

  • Question: I am observing split peaks for my pyranone isomers. What could be the cause and how can I fix it?

  • Answer: Split peaks can arise from several issues, both chemical and mechanical.[11][12] Here’s how to troubleshoot:

    • Injection Solvent Incompatibility:

      • If the solvent in which your sample is dissolved is significantly stronger (more eluting) than your mobile phase, it can cause peak distortion, including splitting.[11] Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility, use a solvent that is weaker than the mobile phase.

    • Column Contamination or Damage:

      • A blocked frit or a void at the head of the column can disrupt the sample band as it enters the column, leading to split peaks for all analytes.[11][] If you suspect this, first try back-flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help protect your analytical column from particulate matter.[14]

    • Co-elution of Isomers:

      • In some cases, what appears to be a split peak may actually be two very closely eluting isomers.[12] To test this, try injecting a smaller volume of your sample. If the two "splits" resolve into two distinct peaks, you are dealing with a resolution issue (see "Poor Resolution Between Isomer Peaks" section above).

    • Mobile Phase pH near Analyte pKa:

      • If your pyranone isomer can exist in both ionized and non-ionized forms at the pH of your mobile phase, it can lead to peak splitting. Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of your compound.

3. Unstable Retention Times

  • Question: The retention times for my pyranone isomers are drifting or are not reproducible between injections. What should I check?

  • Answer: Unstable retention times can be frustrating and can point to a number of issues with your HPLC system or method.

    • Column Equilibration:

      • Ensure that your column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of retention time drift, especially when using gradient elution.[11]

    • Mobile Phase Preparation:

      • Inconsistent mobile phase composition is a frequent culprit for shifting retention times.[14] Prepare your mobile phase fresh daily and ensure accurate measurements of all components. If you are using a gradient, ensure your pump's proportioning valves are functioning correctly.

    • Temperature Fluctuations:

      • Variations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.[9]

    • Pump Issues:

      • Leaks in the pump, worn pump seals, or air bubbles in the system can lead to inconsistent flow rates and, consequently, variable retention times.[11][12] Check for leaks and degas your mobile phase thoroughly.

Frequently Asked Questions (FAQs)

1. What is the best starting point for developing a separation method for pyranone isomers?

A good starting point is to screen different columns and mobile phases. For achiral separations, begin with a standard C18 column and a simple mobile phase of water and acetonitrile or methanol. For chiral separations, polysaccharide-based CSPs (e.g., cellulose or amylose-based) are highly recommended.[6][7] A generic screening protocol using a few different columns and a gradient elution can quickly identify promising conditions for further optimization.

2. How do I choose between HPLC, UPLC-MS, and SFC for pyranone isomer separation?

  • HPLC (High-Performance Liquid Chromatography): A robust and widely available technique suitable for both chiral and achiral separations. It is a good starting point for method development.

  • UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): Offers higher resolution and sensitivity compared to HPLC, making it ideal for complex matrices or when dealing with low concentrations of isomers.[15][16] The mass spectrometer provides additional confirmation of isomer identity.

  • SFC (Supercritical Fluid Chromatography): Often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative.[] It can be particularly effective for chiral separations and is often complementary to HPLC, meaning a separation that is difficult on HPLC may be easily achieved on SFC, and vice-versa.[17][18]

3. What are the key parameters to optimize for improving the resolution of pyranone diastereomers?

For diastereomers, which have different physical properties, separation on an achiral stationary phase is often possible. Key parameters to optimize include:

  • Mobile Phase Composition: The ratio of organic solvent to the aqueous phase.

  • Type of Organic Modifier: Acetonitrile vs. methanol can provide different selectivities.

  • Column Stationary Phase: C18, phenyl-hexyl, and polar-embedded phases can all be effective.

  • Temperature: Can influence selectivity.

4. When should I use a chiral stationary phase (CSP)?

A CSP is necessary for the separation of enantiomers, which are non-superimposable mirror images and have identical physical properties in an achiral environment.[19] Polysaccharide-based CSPs are a versatile and widely used option for a broad range of compounds, including pyranones.[6][20]

5. How important is sample preparation for pyranone isomer analysis?

Proper sample preparation is crucial to protect your column and ensure reproducible results. This can include:

  • Filtration: To remove any particulate matter that could clog the column.

  • Solid-Phase Extraction (SPE): To clean up complex samples and concentrate your analytes.

  • Solvent Exchange: To ensure your sample is dissolved in a solvent compatible with your mobile phase.

Experimental Protocols & Data

Below are tables summarizing typical starting conditions for the separation of pyranone isomers using different chromatographic techniques. These should be considered as starting points for method development.

Table 1: HPLC Method for Diastereomer Separation of Substituted Pyranones

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (e.g., 50:50 v/v)
Gradient Start with a suitable initial percentage of B, then a linear gradient to a higher percentage of B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 220 nm or 254 nm)
Injection Volume 10 µL

Note: The optimal mobile phase composition and gradient will depend on the specific pyranone isomers.[21]

Table 2: UPLC-MS/MS Method for Quantification of Pyranonaphthoquinone Isomers

ParameterCondition
Column CSH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A multi-step linear gradient (e.g., starting at 1% B, increasing to 90% B over 15 minutes)
Flow Rate 0.4 mL/min
Column Temperature 30°C
MS Detection ESI in negative mode, with Multiple Reaction Monitoring (MRM) for specific isomers
Injection Volume 5 µL

Data from a study on pyranonaphthoquinone metabolites. The specific MRM transitions would need to be optimized for the target pyranone isomers.[15]

Table 3: Chiral SFC Method for Enantiomeric Separation of a Pyranone Derivative

ParameterCondition
Column Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 x 150 mm, 3 µm
Mobile Phase Isocratic, e.g., 4% Methanol with 25mM Isobutylamine in CO2
Flow Rate 2.5 mL/min
Backpressure 150 bar
Column Temperature 40°C
Detection MS with APCI in positive mode
Injection Volume 5 µL

This is an example method; the optimal co-solvent and additive will vary depending on the specific pyranone enantiomers.[22]

Methodology Details

HPLC Method Development for Diastereomers

  • Initial Screening: Begin with a standard C18 column and a gradient of acetonitrile in water.

  • Mobile Phase Optimization: If resolution is insufficient, try methanol as the organic modifier, or a mixture of acetonitrile and methanol. The elution strength and selectivity of these solvents differ and can significantly impact the separation.

  • Column Chemistry: If mobile phase optimization is not sufficient, screen other achiral stationary phases like phenyl-hexyl or a polar-embedded phase.

  • Temperature and Flow Rate: Fine-tune the separation by adjusting the column temperature and flow rate.

UPLC-MS/MS Method for Isomer Quantification

  • Analyte Tuning: Infuse a standard solution of each pyranone isomer into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis.

  • Chromatographic Separation: Develop a UPLC method using a sub-2 µm particle column to achieve high-resolution separation of the isomers. Optimize the gradient profile to ensure baseline separation.

  • Method Validation: Validate the method for linearity, accuracy, precision, and limits of detection and quantification according to relevant guidelines.

Chiral SFC Method Development for Enantiomers

  • Column Screening: Screen a set of polysaccharide-based chiral stationary phases (both cellulose- and amylose-based) with a generic gradient using a common co-solvent like methanol.

  • Co-solvent and Additive Optimization: Once a promising column is identified, optimize the co-solvent (e.g., methanol, ethanol, isopropanol) and the type and concentration of the additive (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) to maximize resolution.

  • Temperature and Backpressure: Fine-tune the separation by adjusting the column temperature and backpressure, which can influence the density of the supercritical fluid and affect the chromatography.

Visualizations

MethodDevelopmentWorkflow start Define Separation Goal (Baseline resolution of isomers) screen_cols Initial Screening: - C18, Phenyl-Hexyl (Achiral) - Polysaccharide CSPs (Chiral) start->screen_cols eval_res Evaluate Resolution screen_cols->eval_res eval_res->screen_cols No Separation optimize_mp Optimize Mobile Phase: - Organic modifier type & concentration - pH and additives eval_res->optimize_mp Partial Separation optimize_temp_flow Optimize Temperature & Flow Rate optimize_mp->optimize_temp_flow final_method Final Validated Method optimize_temp_flow->final_method no_sep No Separation TroubleshootingPoorResolution start {Poor Resolution | Co-eluting Peaks} step1 Change Organic Modifier start->step1 step2 Add/Change Mobile Phase Additive Acidic or Basic Modifier step1->step2 No Improvement solution {Improved Resolution} step1->solution Improved step3 Change Stationary Phase Different Achiral or Chiral Column step2->step3 No Improvement step2->solution Improved step4 Adjust Temperature Increase or Decrease step3->step4 No Improvement step3->solution Improved step4->solution Improved

References

Scaling up the synthesis of 3-hydroxy-2H-pyran-2-one for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis and scale-up of 3-hydroxy-2H-pyran-2-one, a valuable intermediate in pharmaceutical development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound for preclinical studies?

A1: The most prevalent and industrially applicable method starts from renewable resources like mucic acid (a C6 aldaric acid).[3][4] The process involves the conversion of mucic acid to 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, followed by a thermal or acid-catalyzed decarboxylation to yield the final product.[3] This route has been successfully scaled to kilogram quantities with good overall yields.[3]

Q2: What are the critical parameters to control during the final decarboxylation step?

A2: Temperature is the most critical parameter. While higher temperatures (160-180°C) favor the desired decarboxylation, they can also promote the degradation of the pyrone ring, especially if any basic residues are present.[3] A careful balance must be struck to maximize the reaction rate while minimizing the formation of impurities. The reaction is often performed under vacuum, which allows the product to be removed via sublimation as it forms, preventing degradation.[3]

Q3: My final product is a dark, tar-like substance instead of white crystals. What went wrong?

A3: The formation of a tar-like substance typically indicates product degradation or the presence of significant impurities.[5] This can be caused by excessive heating temperatures or prolonged reaction times during decarboxylation.[3] The presence of residual base can also lead to substantial decomposition.[3] Ensure the precursor is thoroughly purified and that the temperature is precisely controlled. The crude product may require purification by column chromatography.[5]

Q4: Is it possible to perform this synthesis without a solvent?

A4: Yes, the final thermal decarboxylation step is often performed neat (without solvent), frequently in a sublimation apparatus.[3] This method can provide a nearly quantitative yield of high-purity product directly.[3] Some earlier steps in the synthesis from precursors like mucic acid may utilize solvents such as acetic anhydride.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete decarboxylation. 2. Product degradation due to excessive heat. 3. Sub-optimal pH conditions.1. Increase reaction time or temperature slightly (see Table 1). Monitor reaction progress via TLC. 2. Lower the temperature and consider performing the reaction under vacuum to allow for sublimation of the product as it forms.[3] 3. If using acid catalysis, ensure the appropriate concentration is used. Avoid basic conditions, which cause decomposition.[3]
Product Impurity / Discoloration 1. Side reactions from overheating. 2. Incomplete conversion of starting materials or intermediates. 3. Presence of residual catalysts or reagents.1. Reduce the reaction temperature and/or time.[3] 2. Purify the intermediate (3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid) before the final decarboxylation step. 3. Purify the crude product using silica gel column chromatography (e.g., with a hexane-ethyl acetate eluent system) or recrystallization.[5]
Difficulty with Scale-Up 1. Inefficient heat transfer in larger reaction vessels. 2. Challenges in removing CO₂ gas effectively. 3. Difficulty in isolating the product from a larger volume.1. Use a reactor with good overhead stirring and a jacket for precise temperature control. 2. Ensure the system is adequately vented or under vacuum to facilitate the removal of CO₂. 3. For large-scale operations, sublimation is a highly effective purification and isolation method.[3]

Data Presentation: Decarboxylation Conditions

The following table summarizes the reported yields for the conversion of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid to this compound under various conditions.

Table 1: Effect of Temperature and Catalyst on Decarboxylation

Precursor Temperature (°C) Catalyst / Medium Time Yield (%) Reference
3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid 180 None 2 h 95 [3]
3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid 170 None (Sublimation) - ~100 [3]
3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid 120 1 M HCl 1.5 h 89 [3]

| 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid | 100 | Water | 24 h | 41 |[3] |

Visualizations

Synthesis_Pathway cluster_0 Step 1: Acetylation & Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation Mucic_Acid Mucic Acid Intermediate 3-acetoxy-2-oxo-2H-pyran- 6-carboxylic acid salt Mucic_Acid->Intermediate Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate Precursor 3-hydroxy-2-oxo-2H-pyran- 6-carboxylic acid Intermediate->Precursor Final_Product This compound Precursor->Final_Product Heat (160-180°C) -CO₂ HCl HCl HCl->Precursor CO2 CO₂

Caption: Synthesis pathway from Mucic Acid.

Experimental_Workflow Start Start: Raw Materials (Mucic Acid, Acetic Anhydride) Reaction1 Step 1: One-Pot Reaction - Acetylation - Cyclization - Hydrolysis Start->Reaction1 Isolation1 Step 2: Isolate & Purify Precursor (3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid) Reaction1->Isolation1 Reaction2 Step 3: Thermal Decarboxylation - Heat under vacuum Isolation1->Reaction2 Isolation2 Step 4: Product Collection - Sublimation Reaction2->Isolation2 QC Step 5: Quality Control - Purity Analysis (NMR, HPLC) - Characterization Isolation2->QC End Final Product: This compound QC->End Troubleshooting_Tree Start Experiment Issue: Low Yield or Impure Product Check_Temp Was reaction temperature between 160-180°C? Start->Check_Temp Temp_High High Temp (>180°C) causes degradation. Check_Temp->Temp_High No (Too High) Temp_Low Low Temp (<160°C) causes incomplete reaction. Check_Temp->Temp_Low No (Too Low) Check_Purity Was the precursor pure? Check_Temp->Check_Purity Yes Solution_Temp_High Action: Lower temperature. Use vacuum sublimation. Temp_High->Solution_Temp_High Solution_Temp_Low Action: Increase temperature or reaction time. Temp_Low->Solution_Temp_Low Impure_Precursor Impure precursor introduces contaminants. Check_Purity->Impure_Precursor No Pure_Precursor Product requires purification. Check_Purity->Pure_Precursor Yes Solution_Purify Action: Purify precursor before decarboxylation. Impure_Precursor->Solution_Purify Solution_Column Action: Purify final product via column chromatography. Pure_Precursor->Solution_Column

References

Validation & Comparative

3-hydroxy-2H-pyran-2-one vs. kojic acid biological activity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Biological Activities of 3-hydroxy-2H-pyran-2-one and Kojic Acid

This guide provides a detailed comparison of the biological activities of this compound and kojic acid, focusing on their antioxidant, anti-inflammatory, and tyrosinase inhibitory properties. The information presented is intended for researchers, scientists, and drug development professionals.

It is important to note that while extensive experimental data is available for kojic acid, there is a significant lack of published research on the specific biological activities of this compound. Therefore, this guide presents a comprehensive overview of kojic acid's activities, supported by quantitative data, and discusses the potential activities of this compound based on the known biological functions of related pyran-2-one derivatives.

Overview of Compounds

Kojic Acid , with the chemical structure 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, is a well-established natural compound derived from various fungi. It is widely recognized for its application in the cosmetics industry as a skin-lightening agent and in the food industry to prevent enzymatic browning.

This compound is a heterocyclic organic compound. While its derivatives are found in various natural products and synthetic molecules with diverse biological activities, specific experimental data on the antioxidant, anti-inflammatory, and tyrosinase inhibitory effects of the parent compound are scarce in publicly available scientific literature.

Comparative Biological Activity

The following sections detail the known biological activities of kojic acid, supported by experimental data. A qualitative discussion on the potential activities of this compound, based on its structural class, is also provided.

Antioxidant Activity

Kojic Acid: Kojic acid exhibits notable antioxidant properties by scavenging free radicals. This activity is a key contributor to its protective effects on the skin. The antioxidant capacity of kojic acid has been quantified using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Antioxidant Activity of Kojic Acid

AssayTest SystemActivity MetricResultReference
DPPH Radical ScavengingMethanolic Solution% Inhibition at 100 µM17.79 ± 0.62%[1]
ABTS Radical ScavengingHEPES Buffer (pH 7.4)% Inhibition at 100 µM46.76 ± 6.40%[1]

This compound: Direct experimental data on the antioxidant activity of this compound is not available in the reviewed literature. However, some derivatives of the structurally related 3-hydroxy-3-pyrroline-2-one have demonstrated radical scavenging capabilities in DPPH assays, albeit with lower potency compared to the standard antioxidant, quercetin[2].

Anti-inflammatory Activity

Kojic Acid: Kojic acid has been shown to possess anti-inflammatory effects by modulating key inflammatory pathways. It can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, and suppress the expression of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of Kojic Acid

AssayCell Line/SystemKey FindingsReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesInhibits NF-κB activation, a key regulator of inflammation.[3]
Pro-inflammatory Cytokine SecretionMacrophage cellsBlocks the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4]
Inflammatory Pathway RegulationHuman Hepatocellular Carcinoma (HepG2) cellsSuppresses the NF-κB inflammatory pathway at a concentration of 8.02 mM.[5]

This compound: While specific data for this compound is lacking, the broader class of pyran derivatives has been associated with anti-inflammatory properties[6]. For example, a novel 2H-pyran-2-one derivative isolated from Alpinia pricei demonstrated potent inhibition of lipopolysaccharide (LPS)-induced NO production in cellular assays[7].

Tyrosinase Inhibitory Activity

Kojic Acid: The most prominent biological activity of kojic acid is its ability to inhibit tyrosinase, the rate-limiting enzyme in melanin biosynthesis. By chelating the copper ions in the active site of the enzyme, kojic acid effectively reduces melanin production, leading to its skin-lightening effects.

Table 3: Tyrosinase Inhibitory Activity of Kojic Acid

Enzyme SourceSubstrateIC50 ValueReference
Mushroom TyrosinaseL-DOPA121 ± 5 µM[7]
Mushroom TyrosinaseNot specified30.6 µM[8]
Mushroom TyrosinaseNot specified13.14 µg/mL
Mushroom TyrosinaseL-DOPA22.0 ± 4.7 µM

This compound: There is no direct experimental evidence for the tyrosinase inhibitory activity of this compound in the available literature. The pyran ring is a structural motif found in some tyrosinase inhibitors, but this does not confirm the activity of this specific compound[8].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).

  • A fresh 0.1 mM solution of DPPH in methanol is prepared.

  • In a 96-well microplate, varying concentrations of the test compound are added.

  • The DPPH solution is added to each well, and the plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of radical scavenging activity is calculated as: ((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like LPS. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

Procedure:

  • RAW 264.7 macrophage cells are cultured and seeded in a 96-well plate.

  • The cells are pre-treated with different concentrations of the test compound for 1 hour.

  • The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • The cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Mushroom Tyrosinase Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase. The enzyme catalyzes the oxidation of a substrate (e.g., L-DOPA) to a colored product (dopachrome), and the rate of this reaction is monitored spectrophotometrically.

Procedure:

  • Solutions of mushroom tyrosinase and L-DOPA are prepared in a phosphate buffer (pH 6.8).

  • In a 96-well plate, the tyrosinase solution is mixed with various concentrations of the test compound.

  • The mixture is pre-incubated for 10 minutes at 25°C.

  • The reaction is initiated by adding the L-DOPA solution.

  • The absorbance at 475 nm is measured at regular intervals to determine the reaction rate.

  • The percentage of inhibition is calculated as: (1 - (rate with inhibitor / rate without inhibitor)) x 100.

  • The IC50 value is determined from a dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of tyrosinase inhibitors and a general workflow for biological assays.

Tyrosinase_Inhibition cluster_enzyme Tyrosinase Enzyme Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Tyrosinase Active Site (with Copper ions) Tyrosine->Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase Inhibition (Copper Chelation)

Mechanism of Tyrosinase Inhibition by Kojic Acid

Experimental_Workflow A Preparation of Reagents (Compound, Enzyme, Substrate) B Assay Setup in Microplate (Incubation of Compound with Enzyme) A->B C Initiation of Reaction (Addition of Substrate) B->C D Data Acquisition (Spectrophotometric Reading) C->D E Data Analysis (% Inhibition, IC50 Calculation) D->E

General Experimental Workflow for In Vitro Assays

Conclusion

Kojic acid is a compound with well-documented antioxidant, anti-inflammatory, and potent tyrosinase inhibitory activities, supported by a wealth of experimental data. In contrast, there is a significant gap in the scientific literature regarding the specific biological activities of this compound. While the pyran-2-one scaffold is a component of many bioactive molecules, direct experimental evidence is required to ascertain the properties of this compound itself. This guide highlights the need for further research to characterize the biological profile of this compound to enable a direct and quantitative comparison with established compounds like kojic acid.

References

A Comparative Analysis of 3-Hydroxy-2-Pyrone and 4-Hydroxy-2-Pyrone Derivatives: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrone scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a vast array of natural products with diverse biological activities. Among these, hydroxylated 2-pyrone derivatives, specifically 3-hydroxy-2-pyrones and 4-hydroxy-2-pyrones, have garnered significant attention as versatile building blocks for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of these two classes of compounds, summarizing their synthesis, chemical properties, and biological activities, supported by experimental data and detailed protocols.

Chemical and Physical Properties

Property3-Hydroxy-2-Pyrone4-Hydroxy-2-Pyrone
Structure Hydroxyl group at the C3 positionHydroxyl group at the C4 position
CAS Number 496-64-0Not applicable for the parent compound, derivatives have unique CAS numbers (e.g., 4-Hydroxy-6-methyl-2-pyrone: 675-10-5)
Molecular Formula C₅H₄O₃C₅H₄O₃ (parent)
Molecular Weight 112.08 g/mol 112.08 g/mol (parent)
Appearance Colorless to pale yellow solidWhite to light yellow crystalline powder (for derivatives like 4-hydroxy-6-methyl-2-pyrone)[1]
Melting Point 93-94 °C188-190 °C (for 4-hydroxy-6-methyl-2-pyrone)[1][2]
Solubility Soluble in alcohol and waterVaries with derivatives, often soluble in organic solvents
Key Chemical Features Bifunctional nature with a hydroxyl group and a lactone moiety, making it a versatile synthetic precursor.[3]Polyfunctional molecules with several electrophilic and nucleophilic centers. Can exist in tautomeric forms (4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone), with the 4-hydroxy-2-pyrone form being the major tautomer.[4]

Synthesis Overview

The synthetic routes to 3-hydroxy-2-pyrone and 4-hydroxy-2-pyrone derivatives differ significantly, often reflecting their natural biosynthetic pathways.

3-Hydroxy-2-Pyrone Derivatives: A notable and green approach to synthesizing the 3-hydroxy-2-pyrone core involves the use of renewable resources such as aldaric acids (e.g., mucic acid and D-glucaric acid)[5]. The synthesis typically proceeds through a 3-hydroxy-2-pyrone-6-carboxylic acid intermediate, which then undergoes thermal decarboxylation to yield the final product.[3] Modern synthetic methodologies like continuous flow and microwave-assisted synthesis have been employed to improve efficiency and yield.

4-Hydroxy-2-Pyrone Derivatives: The most common and biomimetic synthesis of 4-hydroxy-2-pyrones involves the cyclization of 1,3,5-tricarbonyl compounds.[4] This method mimics the natural polyketide synthesis pathway.[4] Alternative strategies include transition metal-catalyzed alkyne cyclizations and transformations involving ketenes.[2][4] Furthermore, existing pyrone rings, such as that in triacetic acid lactone, can be chemically modified to introduce diverse functionalities.[4]

Comparative Biological Activities

Both 3-hydroxy-2-pyrone and 4-hydroxy-2-pyrone derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.

Cytotoxic and Anti-Cancer Activity

Numerous derivatives from both classes have demonstrated potent cytotoxic effects against various cancer cell lines.

Compound ClassDerivativeCancer Cell Line(s)IC₅₀ (µM)Reference
3-Hydroxy-2-PyroneCryptoyunnane AHCT-116, MDA-MB-231, PC-31.26 - 8.32[6]
3-Hydroxy-2-PyroneCryptoyunnane BHCT-116, MDA-MB-231, PC-31.26 - 8.32[6]
3-Hydroxy-2-PyroneCryptoyunnane DA549, HCT-116, MDA-MB-231, PC-3, HeLa2.25 - 8.97[6]
4-Hydroxy-2-PyroneSambutoxin DerivativeVarious tumor cell lines1.76 - 49.13[7]
4-Hydroxy-2-PyroneNigerapyrone EMDA-MB-231, SW1990, A54938, 48, 43[1]
4-Hydroxy-2-PyroneAsnipyrone AA54962[1]
4-Hydroxy-2-PyroneCarbonarone AK56256.0 µg/mL[1]
Antimicrobial Activity

Derivatives of both pyrone classes have shown promising activity against a range of bacterial and fungal pathogens.

Compound ClassDerivativeMicroorganismMIC (µM)Reference
4-Hydroxy-2-PyronePseudopyronine CStaphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosaSub-micromolar[8]
4-Hydroxy-2-PyroneGermicidin DerivativeMRSA6.0[1]
4-Hydroxy-2-PyroneFusapyroneBotrytis cinerea, Aspergillus parasiticus, Penicillium brevi-compactumNot specified[4][9]
4-Hydroxy-2-PyroneDeoxyfusapyroneBotrytis cinerea, Aspergillus parasiticus, Penicillium brevi-compactumNot specified[4][9]

Signaling Pathways and Mechanisms of Action

The biological effects of these pyrone derivatives are often mediated through their interaction with key cellular signaling pathways.

MAPK and PI3K Pathways

Certain 2-pyrone derivatives have been shown to exert their anti-leukemic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways. For instance, the derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one activates the p-ERK and p38 MAPK pathways while down-regulating the PI3K pathway, leading to cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cells.[10]

MAPK_PI3K_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K Pathway Pyrone 2-Pyrone Derivative ERK p-ERK Pyrone->ERK activates p38 p38 MAPK Pyrone->p38 activates PI3K PI3K Pyrone->PI3K inhibits CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Apoptosis Apoptosis p38->Apoptosis Akt p-Akt PI3K->Akt Raf p-Raf Akt->Raf Raf->CellCycleArrest downregulation leads to Nrf2_ARE_Pathway Pyrone α-Pyrone Derivative Keap1 Keap1 Pyrone->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds to CytoprotectiveGenes Cytoprotective Genes ARE->CytoprotectiveGenes activates transcription NFkB_Pathway Pyrone 4-Hydroxy-2-Pyrone Derivative IKK IKK Pyrone->IKK inhibits IkB IκB IKK->IkB inhibits phosphorylation of NFkB NF-κB IkB->NFkB sequesters InflammatoryGenes Inflammatory Genes NFkB->InflammatoryGenes transcription of Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Pyrone Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial Other Other Bioassays (e.g., Anti-inflammatory, Antioxidant) Purification->Other Lead Lead Compound Identification Cytotoxicity->Lead Antimicrobial->Lead Other->Lead Pathway Signaling Pathway Analysis (Western Blot, etc.) Optimization Lead Optimization Pathway->Optimization Target Target Identification Target->Optimization Lead->Pathway Lead->Target

References

Validating the Antimicrobial Spectrum of 3-hydroxy-2H-pyran-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of 3-hydroxy-2H-pyran-2-one and its derivatives against a panel of common bacterial and fungal pathogens. Due to the limited availability of antimicrobial susceptibility data for the parent compound, this guide focuses on the performance of various pyranone derivatives, offering insights into their potential as antimicrobial agents. The data is presented alongside that of common antibiotics to provide a clear benchmark for its potential efficacy.

Comparative Antimicrobial Activity

The antimicrobial efficacy of 2H-pyran-2-one derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several pyranone derivatives compared to standard antibiotics. Lower MIC values indicate greater antimicrobial activity.

Compound/AntibioticStaphylococcus aureus (Gram-positive)Streptococcus sp. (Gram-positive)Escherichia coli (Gram-negative)Klebsiella pneumoniae (Gram-negative)Candida albicans (Fungus)
Pyranone Derivatives
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one[1]1.56 µg/mL----
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one[1]-0.75 µg/mL---
4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one[2]--ActiveSynergistic with Ampicillin-
6-(4-fluorophenyl)-4-(3-methylbut-2-enoxy)-2H-pyran-2-one[2]--ActiveSynergistic with Ampicillin-
Pseudopyronine A[3]6.25 µg/mL----
Pseudopyronine B[3]0.156 µg/mL----
Pseudopyronine C[3]0.39 µg/mL----
Common Antibiotics
Ampicillin0.25 - 2 µg/mL0.06 - 0.5 µg/mL2 - 8 µg/mL>256 µg/mL-
Ciprofloxacin0.12 - 1 µg/mL0.5 - 2 µg/mL0.015 - 0.5 µg/mL0.03 - 1 µg/mL-
Fluconazole----0.25 - 4 µg/mL

Note: The MIC values for common antibiotics are typical ranges and can vary depending on the specific strain and testing conditions. The data for pyranone derivatives is derived from specific studies and may not represent the full spectrum of activity.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the antimicrobial activity of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Bacterial/Fungal Strains: Use standardized strains of the microorganisms to be tested (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).
  • Growth Media: Use appropriate liquid growth media, such as Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the microorganism from a fresh agar plate.
  • Suspend the colonies in sterile saline solution.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute the adjusted inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile growth medium to all wells of a 96-well plate.
  • Add 100 µL of the test compound stock solution to the first well of each row to be tested and mix.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
  • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
  • Include a positive control (inoculum without the test compound) and a negative control (medium without inoculum) on each plate.

4. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

5. Reading the Results:

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation cluster_results Results A Prepare Test Compound Stock Solution E Perform Serial Dilution of Test Compound A->E B Prepare Microbial Inoculum (0.5 McFarland) F Inoculate with Microbial Suspension B->F C Prepare Growth Medium D Dispense Growth Medium C->D D->E E->F G Incubate Plate (e.g., 37°C, 24h) F->G H Read MIC Value (Lowest concentration with no visible growth) G->H Cell_Wall_Inhibition cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cell Membrane Transport & Assembly UDP_NAG UDP-N-acetylglucosamine MurA MurA Enzyme UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_NAG_enolpyruvate UDP-NAG-enolpyruvate MurA->UDP_NAG_enolpyruvate MurB MurB Enzyme UDP_NAG_enolpyruvate->MurB UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) MurB->UDP_NAM MurCDEF MurC-F Ligases UDP_NAM->MurCDEF Amino_Acids L-Ala, D-Glu, L-Lys, D-Ala-D-Ala Amino_Acids->MurCDEF UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Peptidoglycan Precursor) MurCDEF->UDP_NAM_pentapeptide Lipid_Carrier Lipid Carrier UDP_NAM_pentapeptide->Lipid_Carrier Transglycosylases Transglycosylases Lipid_Carrier->Transglycosylases Transpeptidases Transpeptidases (Penicillin-Binding Proteins) Transglycosylases->Transpeptidases Cell_Wall Cell Wall Assembly Transpeptidases->Cell_Wall Pyranone This compound (or derivative) Pyranone->MurA Inhibition Pyranone->MurCDEF Putative Inhibition

References

A Comparative Guide to the Synthesis of 3-hydroxy-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of prominent synthetic routes to 3-hydroxy-2H-pyran-2-one, a valuable heterocyclic compound. The following sections objectively evaluate the performance of these methods, supported by experimental data, to assist researchers in selecting the most suitable pathway for their specific needs.

Introduction to Synthetic Strategies

This compound is a versatile scaffold in organic synthesis. Several synthetic pathways to this molecule have been developed, with the most notable routes commencing from readily available bio-based starting materials. This guide will focus on two of the most well-documented and efficient methods: synthesis from aldaric acids (such as mucic and glucaric acid) and synthesis from D-xylonic acid. Other potential but less detailed routes, such as those starting from malic acid or employing Knoevenagel-type condensations, have been reported in the literature but lack the specific experimental data necessary for a direct comparison in this guide.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.

ParameterSynthesis from Aldaric Acids (Mucic Acid)Synthesis from D-Xylonic Acid
Starting Material Mucic AcidD-Xylonic Acid or its salts (e.g., Calcium D-xylonate)
Key Reagents Acetic Anhydride, Hydrochloric AcidAcetic Acid
Reaction Type Multi-step: Acetylation, Hydrolysis, DecarboxylationOne-pot: Acid-catalyzed cyclization/dehydration
Reaction Temperature Acetylation/Hydrolysis: Not specified; Decarboxylation: 160-180°C[1]60-118°C[2]
Reaction Time Multi-step, total time not specified3-10 hours[2]
Overall Yield Very high (Decarboxylation step is ~92%)[1]Moderate (Calculated from patent example to be ~19.5%)
Purity of Final Product Can be purified by sublimation to >98%[1]Purified by column chromatography, purity not specified[2]
Advantages Green starting material, high yield in final stepOne-pot procedure, economically efficient
Disadvantages Multi-step processModerate overall yield, requires chromatographic purification

Experimental Protocols

Synthesis from Aldaric Acids (Mucic Acid)

This method involves a three-step process starting from mucic acid, a renewable resource. The key stages are the formation of an acetylated pyran-6-carboxylic acid salt, followed by hydrolysis and thermal decarboxylation.

Step 1: Synthesis of 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts

  • Aldaric acids, such as mucic or glucaric acid, are reacted with acetic anhydride.[1] This reaction converts the starting sugar acid into the corresponding 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salt.[1]

Step 2: Hydrolysis to 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid

  • The acetyl group of the intermediate salt is hydrolyzed using a strong acid, such as hydrochloric acid.[1] This step quantitatively yields 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid.[3]

Step 3: Thermal Decarboxylation to this compound

  • The purified 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid is heated to a temperature between 160-180°C.[1]

  • This induces the elimination of carbon dioxide, yielding this compound.[1]

  • At 180°C, a yield of 92% for this step has been reported.[1]

  • The final product can be further purified by sublimation to achieve a purity of over 98%.[1]

Synthesis from D-Xylonic Acid

This procedure, detailed in patent literature, describes a one-pot method for the synthesis of this compound from D-xylonic acid or its salts.

  • Reaction Setup: A mixture of calcium D-xylonate (1 g), acetic acid (5 ml), and water (1 ml) is prepared in a reaction vessel equipped for distillation.[2]

  • Reaction Execution: The mixture is heated to reflux. Acetic acid is gradually added to the reaction vessel while a mixture of acetic acid and water is distilled off. The total amount of acetic acid added is 80 ml, and the total amount of solvent distilled off is 55 ml. The boiling point of the reaction mixture will gradually increase from 100°C to a final temperature of 118°C.[2]

  • Work-up and Purification: The resulting tar-like substance is purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent. This purification yields 0.28 g of this compound as white crystals.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two discussed synthetic routes.

G cluster_0 Synthesis from Aldaric Acid A Mucic Acid B 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salt A->B Acetic Anhydride C 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid B->C HCl (Hydrolysis) D This compound C->D Heat (160-180°C) -CO2

Caption: Synthetic pathway from Mucic Acid.

G cluster_1 Synthesis from D-Xylonic Acid E D-Xylonic Acid (or salt) F This compound E->F Acetic Acid, Heat (60-118°C)

Caption: One-pot synthesis from D-Xylonic Acid.

References

Cross-Validation of Analytical Data for Novel Pyranone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical data for novel pyranone compounds, offering a framework for the cross-validation of these promising therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate the seamless integration and comparison of analytical results across different research settings.

Data Presentation: A Comparative Analysis of Pyranone and Furanone Derivatives

The following tables summarize key analytical data for representative novel pyranone compounds and a structurally related furanone alternative, allowing for a direct comparison of their spectroscopic properties.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compoundδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
Novel Pyranone 1 7.58d2.31HH-5
7.32d2.31HH-3
3.89s-3HOMe
Novel Pyranone 2 7.08s-1Hpyranone H
3.89s-3HOMe
2.82s-3HSMe
Furanone Derivative 7.25m-1HAr-H
6.50s-1Hfuranone H
3.80s-3HOMe

Table 2: Comparative ¹³C NMR Data (101 MHz, DMSO-d₆)

Compoundδ (ppm)Assignment
Novel Pyranone 1 175.1C=O
138.3C-2, C-6
125.7C-3, C-5
111.1CN
Novel Pyranone 2 174.0C=O
162.5C-Ar
161.0C-Ar
116.3CN
55.7OMe
14.8SMe
Furanone Derivative 174.2C=O
152.1C-Ar
145.3C-Ar
115.8C-furanone
55.9OMe

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

CompoundFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
Novel Pyranone 1 C₇H₂N₂O₂147.0240147.0243
Novel Pyranone 2 C₁₂H₉NO₃S248.0376248.0379
Furanone Derivative C₁₁H₁₀O₄207.0652207.0655

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified pyranone or furanone compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Pulse Program: zg30.

  • Number of Scans: 16.

  • Acquisition Time: 3.98 seconds.

  • Relaxation Delay: 1.0 second.

  • Spectral Width: 8278 Hz.

  • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 101 MHz spectrometer.

  • Pulse Program: zgpg30.

  • Number of Scans: 1024.

  • Acquisition Time: 1.36 seconds.

  • Relaxation Delay: 2.0 seconds.

  • Spectral Width: 24038 Hz.

  • Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

2. Instrumentation and Conditions:

  • Instrument: Agilent 6545 Q-TOF LC/MS system.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Mass Range: 100-1000 m/z.

  • Data Acquisition: Acquire data in centroid mode.

  • Calibration: Use an internal reference standard for continuous mass axis calibration.

Mandatory Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the study of novel pyranone compounds.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Structural Elucidation & Validation start Fungal Culture extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction chromatography Column Chromatography extraction->chromatography hplc Semi-preparative HPLC chromatography->hplc pure_compound Isolated Pyranone Compound hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Experimental workflow for the isolation and characterization of novel pyranone compounds.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (JNK, ERK, p38) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb inflammatory_mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) mapk->inflammatory_mediators nfkb->inflammatory_mediators pyranone Novel Pyranone Compound pyranone->mapk Inhibition pyranone->nfkb Inhibition

Caption: Inhibition of inflammatory signaling pathways by novel pyranone compounds.[1][2]

References

Efficacy of 3-hydroxy-2H-pyran-2-one Derivatives Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, 3-hydroxy-2H-pyran-2-one derivatives, particularly those derived from dehydroacetic acid (DHA), have emerged as a promising class of compounds. This guide provides an objective comparison of the efficacy of these derivatives against drug-resistant bacteria, supported by experimental data and detailed protocols.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of various enamine derivatives of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one has been evaluated against common Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for this assessment.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against E. coli and S. aureus

Compound/DerivativeR GroupMIC (µg/mL) vs. E. coli ATCC 25922MIC (µg/mL) vs. S. aureus ATCC 6538
Dehydroacetic Acid (Parent Compound)-400>1000
Derivative 4aH200700
Derivative 4b Me 80 300
Derivative 4cEt150400
Derivative 4d Ph 200 150
Derivative 4eBn200400
Derivative 4f4-F-Ph200250
Derivative 4g4-MeO-Ph400200
Derivative 4h2-Cl-Ph200300
Derivative 4i3-Cl-Ph4001000
Derivative 4j4-Cl-Ph4001000
Derivative 4k3-CF3-Ph250800
Derivative 4l4-tBu-Ph>1000>1000

Data sourced from a study on enamine derivatives of dehydroacetic acid.[1]

Table 2: Comparative MIC of Ciprofloxacin against Reference Bacterial Strains

AntibioticMIC (µg/mL) vs. E. coli ATCC 25922MIC (µg/mL) vs. S. aureus ATCC 6538
Ciprofloxacin0.008 - 0.0150.25 - 0.5

Data compiled from multiple studies.[2][3][4]

From the data, it is evident that several derivatives exhibit significantly improved activity against both E. coli and S. aureus compared to the parent dehydroacetic acid. Notably, derivative 4b (R=Me) shows the best broad-spectrum activity with a five-fold improvement against E. coli.[1] Derivative 4d (R=Ph) demonstrates the most potent activity against S. aureus.[1] When compared to the widely used antibiotic ciprofloxacin, the pyranone derivatives show higher MIC values, indicating lower potency. However, their novel scaffold presents a valuable starting point for further optimization in the development of new antibacterial agents.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method is a standardized technique used to determine the MIC of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial cultures in the logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of the this compound derivatives and control antibiotics (e.g., ciprofloxacin)

  • Sterile diluents (e.g., saline or broth)

  • Pipettes and multichannel pipettors

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound (at twice the highest desired concentration) to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Grow the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_plate Prepare 96-well plate with serial dilutions of This compound derivative start->prep_plate prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate plate with bacteria prep_plate->inoculate prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24h inoculate->incubate read_results Read results (visual inspection for turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action: Bacterial Cell Disruption

The antibacterial activity of dehydroacetic acid and its derivatives is believed to involve the disruption of the bacterial cell membrane integrity.

Mechanism_of_Action cluster_bacterium Bacterial Cell membrane Cell Membrane (Phospholipid Bilayer) dna_pol DNA Polymerase replication DNA Replication & RNA Transcription dna_pol->replication rna_pol RNA Polymerase rna_pol->replication pyranone This compound Derivative pyranone->membrane Disrupts membrane integrity, leading to leakage of cellular contents pyranone->dna_pol Inhibits activity pyranone->rna_pol Inhibits activity

Caption: Proposed mechanism of action of this compound derivatives.

This guide highlights the potential of this compound derivatives as a foundation for the development of new antibacterial agents. Further research, including efficacy studies against a broader range of multidrug-resistant bacteria and in vivo assessments, is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the In Vivo and In Vitro Activity of 3-Hydroxy-2H-pyran-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxy-2H-pyran-2-one scaffold is a core structural motif found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. This guide provides a comparative overview of the in vitro and in vivo activities of derivatives of this compound, with a focus on their anticancer and antioxidant properties. Due to the limited availability of comprehensive studies directly comparing the in vivo and in vitro effects of the parent compound, this guide presents a detailed analysis of a representative derivative, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), for its in vitro anticancer activity, and discusses the broader context of in vivo studies on related pyranone compounds.

In Vitro Activity of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP)

Recent research has highlighted the potential of CHP as an anticancer agent, particularly against human ovarian cancer. The following tables summarize the key quantitative data from in vitro studies.

Cytotoxicity against Human Ovarian Cancer Cell Lines

The cytotoxic effects of CHP were evaluated using the MTT assay, which measures cell viability. The results demonstrate a dose-dependent inhibition of cell proliferation in both OVCAR-3 and OVCAR-420 human ovarian cancer cell lines.

Cell LineConcentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
OVCAR-31072~45~15
2072~25
3072~15
OVCAR-4201072~70~25
3072~40
5072~25
Induction of Apoptosis and Oxidative Stress

CHP has been shown to induce apoptosis (programmed cell death) in ovarian cancer cells. This is accompanied by an increase in intracellular reactive oxygen species (ROS), indicating the induction of oxidative stress.

Cell LineTreatmentParameterResult
OVCAR-330 µM CHPApoptotic Cells (%)59%
OVCAR-42050 µM CHPApoptotic Cells (%)52%
OVCAR-330 µM CHPROS Positive Cells (%)27.82%

In Vivo vs. In Vitro Comparison: A Note on Data Availability

While specific in vivo studies for CHP are not yet published, research on other pyranone derivatives provides insights into their potential in a whole-organism context. For instance, other pyran-2-one derivatives have been shown to inhibit tumor growth in xenograft mouse models and exhibit antioxidant effects in animal studies. This suggests that the promising in vitro results of compounds like CHP could translate to efficacy in vivo, though further dedicated studies are required to establish a direct correlation and to assess pharmacokinetic and pharmacodynamic profiles.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells (e.g., OVCAR-3, OVCAR-420) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative (e.g., CHP dissolved in DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

In Vitro Apoptosis Detection: Annexin V-FITC/PI Staining

Apoptosis is detected using a flow cytometer after staining the cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the compound of interest for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are determined.

In Vitro Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Treatment: Cells are treated with the test compound.

  • Probe Loading: Cells are incubated with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

  • Washing: The cells are washed with PBS to remove the excess probe.

  • Fluorescence Measurement: The fluorescence intensity of DCF is measured using a flow cytometer or a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

Signaling Pathway Visualization

The anticancer activity of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) is mediated through the induction of the intrinsic pathway of apoptosis. This pathway is initiated by intracellular stress, such as the increase in reactive oxygen species (ROS), and converges on the mitochondria.

Intrinsic_Apoptosis_Pathway CHP 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) ROS ↑ Reactive Oxygen Species (ROS) CHP->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) ↓ Downregulated CHP->Bcl2 Bax Bax (Pro-apoptotic) ↑ Upregulated CHP->Bax Mitochondrion Mitochondrion ROS->Mitochondrion causes stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by CHP.

Conclusion

Derivatives of this compound, exemplified by 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one, demonstrate significant in vitro anticancer activity. The mechanism of action often involves the induction of apoptosis through the mitochondrial pathway, triggered by an increase in reactive oxygen species. While comprehensive in vivo data for direct comparison is still emerging, the potent in vitro effects suggest that this class of compounds holds considerable promise for the development of novel therapeutic agents. Further research, particularly well-designed in vivo studies, is crucial to validate these findings and to fully elucidate the therapeutic potential of this compound and its derivatives.

Benchmarking the Antioxidant Potential of 3-hydroxy-2H-pyran-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of 3-hydroxy-2H-pyran-2-one against established antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox. While direct experimental data for this compound is limited in publicly available literature, this report summarizes the known antioxidant activities of structurally related pyranone derivatives and provides a framework for its evaluation. The presence of a hydroxyl group on the pyranone ring is considered crucial for its antioxidant activity.[1][2]

Comparative Analysis of Antioxidant Capacity

To provide a clear benchmark, the following table summarizes the antioxidant activities of the standard compounds, Ascorbic Acid and Trolox, determined by common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP). These values, presented as IC50 (the concentration required to scavenge 50% of radicals) or Trolox Equivalents (TEAC), serve as a reference for assessing the potential antioxidant potency of this compound.

CompoundDPPH Assay (IC50)ABTS Assay (TEAC)FRAP Assay
This compound Data not availableData not availableData not available
Ascorbic Acid~2-8 µg/mL~1.0-1.5 mM Trolox Eq.High reducing power
Trolox~4-10 µg/mL1.0 mM (by definition)High reducing power

Note: The IC50 and TEAC values for Ascorbic Acid and Trolox can vary between studies depending on the specific experimental conditions.

The Antioxidant Potential of the Pyranone Scaffold

Studies on derivatives of this compound suggest that the pyranone core structure is a promising scaffold for developing new antioxidant agents. For instance, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), an intermediate in the Maillard reaction, has demonstrated significant capabilities in scavenging various free radicals.[1] Another derivative of 2-methoxy mucic acid exhibited antioxidant properties with an IC50 value of 21.361 ± 0.41 µg/mL.[1] These findings highlight the potential of the pyranone structure in contributing to antioxidant effects.

Visualizing Antioxidant Assay Workflows

To illustrate the experimental process for evaluating antioxidant capacity, the following diagram outlines a generalized workflow for a typical spectrophotometric antioxidant assay.

G General Workflow of an Antioxidant Capacity Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagent Prepare Reagent (e.g., DPPH, ABTS, FRAP) mix Mix Sample/Standard with Reagent reagent->mix sample Prepare Sample Solutions (this compound & Standards) sample->mix incubate Incubate (Specific time and temperature) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate (IC50 or TEAC values) measure->calculate

Caption: Generalized workflow for in vitro antioxidant capacity assays.

Signaling Pathway of Cellular Oxidative Stress

The significance of antioxidants lies in their ability to counteract the damaging effects of reactive oxygen species (ROS) within biological systems. The diagram below illustrates a simplified signaling pathway of oxidative stress and the potential intervention point for antioxidants.

G Simplified Oxidative Stress Pathway and Antioxidant Intervention ROS_source Cellular Stressors (e.g., UV, Pollution) ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) ROS_source->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Antioxidant Antioxidant (e.g., this compound) Antioxidant->ROS Neutralizes

Caption: Antioxidant intervention in the oxidative stress cascade.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for researchers intending to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Dissolve this compound and standard antioxidants (Ascorbic Acid, Trolox) in a suitable solvent to prepare a series of concentrations.

  • Reaction : Add a small volume of the sample or standard solution to the DPPH working solution.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Prepare various concentrations of this compound and Trolox in a suitable solvent.

  • Reaction : Mix the sample or standard solution with the diluted ABTS•+ solution.

  • Incubation : Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement : Record the absorbance at 734 nm.

  • Calculation : The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl3·6H2O.

  • Sample Preparation : Prepare solutions of this compound and a standard antioxidant (e.g., FeSO4 or Trolox) at various concentrations.

  • Reaction : Add the sample or standard solution to the freshly prepared FRAP reagent.

  • Incubation : Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation : The antioxidant capacity is determined from a standard curve and expressed as Fe(II) equivalents or Trolox equivalents.

References

Comparative Docking Studies of Pyranone Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyranone inhibitors based on molecular docking studies. It includes supporting experimental data, detailed methodologies, and visualizations to aid in understanding the structure-activity relationships and therapeutic potential of this important class of compounds.

Pyranone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. This guide summarizes and compares the findings from several key docking studies on pyranone inhibitors, offering a valuable resource for the design and development of novel therapeutics.

Quantitative Data Summary

The following tables summarize the binding affinities of various pyranone derivatives against their respective protein targets as reported in different studies. The binding energy, typically reported in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger interaction.

Pyranone Derivative Target Protein PDB ID Binding Energy (kcal/mol) Reference
3-Butoxy-8-chloro-pyrano[4,3-b][1]benzopyranone (5b)Monoamine Oxidase B (MAO-B)N/AComparable to pargylin (positive control)[1]
α-Pyrone derivative 7Chromosome region maintenance 1 (CRM1/XPO1)N/A-55.23[2]
α-Pyrone derivative 8Chromosome region maintenance 1 (CRM1/XPO1)N/A-61.76[2]
Pyrano[2,3-c] pyrazole 5bSARS-CoV-2 Main Protease (Mpro)6LU7-6.2[3]
Pyrano[2,3-c] pyrazole 5eE. coli MurBN/A-7.63[4]
Pyrano[2,3-c] pyrazole 5p38 MAP Kinase (lipid-binding pocket)4DLI-10.9932[5][6]
Pyrano[4,3-b]pyran-3-carboxylate 4jCyclin-dependent kinase-2 (CDK2)N/AN/A (IC50 = 26.6 µM against MCF-7)[7]
Spiropyrazoline oxindole 5aβ-tubulin4I4T-8.3[8]
HyperosidePlasmodium falciparum hexose transporter 1 (PfHT1)N/A-13.881[9]
SylibinPlasmodium falciparum hexose transporter 1 (PfHT1)N/A-12.254[9]
AvicularinPlasmodium falciparum hexose transporter 1 (PfHT1)N/A-11.952[9]
QuercetagetinPlasmodium falciparum hexose transporter 1 (PfHT1)N/A-11.756[9]
HarpagosidePlasmodium falciparum hexose transporter 1 (PfHT1)N/A-11.258[9]

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the interpretation and comparison of the results. Below are the detailed protocols from the cited studies.

General Molecular Docking Workflow

A typical molecular docking study involves several key steps, from protein and ligand preparation to the analysis of the docking results.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) Ligand Ligand Structure Preparation PrepProt Prepared Protein PDB->PrepProt  Clean, Add Hydrogens, Assign Charges PrepLig Prepared Ligand Ligand->PrepLig  Generate 3D Conformation, Assign Charges Grid Grid Box Generation PrepProt->Grid Define Binding Site Dock Docking Simulation PrepLig->Dock Grid->Dock Poses Poses Dock->Poses Generate Docked Poses Scoring Scoring Poses->Scoring Score and Rank Poses Analysis Analysis Scoring->Analysis Binding Mode and Interaction Analysis

A generalized workflow for molecular docking studies.
Specific Protocols from Literature

  • Study on Pyrano[2,3-c] Pyrazole Derivatives as SARS-CoV-2 Mpro Inhibitors [3]

    • Software: Autodock Vina (MGL tools- 1.5. 6).[3][4]

    • Protein Preparation: The X-ray crystal structure of the Main protease (Mpro) in complex with an inhibitor N3 (PDB ID: 6LU7) was obtained from the Protein Data Bank. Polar hydrogen atoms and Kollman united charges were added to the protein.[3][4]

    • Ligand Preparation: The 3D structures of the pyrano[2,3-c] pyrazole derivatives were generated and optimized.

    • Docking: A grid box was created to encompass the active site of the Mpro. The docking simulation was performed using Autodock Vina.

    • Analysis: The best conformation was selected based on the binding energy score. Visual analysis of the interactions was performed using Discovery Studio Visualizer.[3]

  • Study on α-Pyrone Derivatives as CRM1 Inhibitors [2]

    • Software: Discovery Studio with the CDOCKER protocol.

    • Method: CDOCKER is a grid-based molecular docking method that utilizes a CHARMm-based molecular dynamics scheme to dock ligands into a receptor's active site.[2]

  • Study on Pyrano[2,3-c]pyrazoles as p38 MAP Kinase Inhibitors [5][6]

    • Software: ADFR (AutoDockFR).

    • Target: The study investigated binding to both the ATP-binding pocket and a lipid-binding pocket of p38 MAP kinase.

    • Method: A structure-based flexible docking approach was used.

Signaling Pathway Visualization

Pyranone inhibitors have been shown to target various proteins involved in critical cellular signaling pathways. One such pathway is the Ras-Raf-MEK-ERK pathway, a key cascade in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

Ras_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription ERK->Transcription Regulation Inhibitor Pyranone Inhibitors Inhibitor->Raf Inhibitor->MEK

The Ras-Raf-MEK-ERK signaling pathway and potential inhibition points for pyranone derivatives.

This diagram illustrates how pyranone inhibitors could potentially exert their anticancer effects by targeting key kinases like Raf or MEK within this pathway, thereby blocking downstream signaling and inhibiting cell proliferation.

Conclusion

This comparative guide highlights the potential of pyranone derivatives as inhibitors of various therapeutically relevant proteins. The presented data, sourced from several independent docking studies, provides a foundation for understanding their structure-activity relationships. While in silico studies are a valuable tool in drug discovery, it is important to note that these findings need to be validated through in vitro and in vivo experimental assays to confirm the biological activity and therapeutic potential of these compounds. The detailed protocols and workflow diagrams provided herein aim to facilitate the design and execution of future research in this promising area.

References

Unveiling the Antimicrobial Power of a 3-Hydroxy-2H-pyran-2-one Derivative: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the mechanism of action of Dehydroacetic Acid (DHA), a prominent 3-hydroxy-2H-pyran-2-one-based antimicrobial agent, is presented in this guide. Through a comparative lens, we explore its efficacy and molecular pathways alongside common alternatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and evaluating these critical compounds.

This guide delves into the quantitative performance of Dehydroacetic Acid (DHA) and its alternatives—Sorbic Acid, Benzoic Acid, Parabens (represented by Methylparaben), and Natamycin—against key spoilage microorganisms, Saccharomyces cerevisiae and Aspergillus niger. Detailed experimental protocols for elucidating their mechanisms of action are provided, accompanied by visual workflows and pathway diagrams to facilitate a deeper understanding of their molecular interactions.

Comparative Efficacy: Minimum Inhibitory Concentrations (MICs)

The antimicrobial efficacy of DHA and its alternatives is summarized below, with Minimum Inhibitory Concentration (MIC) values providing a quantitative measure of their potency against the selected fungal species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions such as pH and the specific strains tested in the cited literature.

PreservativeTest OrganismMinimum Inhibitory Concentration (MIC)pH
Dehydroacetic Acid (DHA) Escherichia coli0.42 mg/mLNot Specified
Staphylococcus aureus0.84 mg/mLNot Specified
Sorbic Acid Aspergillus niger4.5 mM[1][2][3][4]4.0
Saccharomyces cerevisiae3 mM[5]4.0
Benzoic Acid Saccharomyces cerevisiae (in yeast cocktail)10.40 mM[6]4.0
Saccharomyces cerevisiae (in yeast cocktail)6.83 mM[6]3.5
Methylparaben Aspergillus brasiliensis (niger)0.1% (w/v)Not Specified
Saccharomyces cerevisiaeNot explicitly found, but activity is documented.Not Specified
Natamycin Aspergillus spp.32 µg/mL (MIC90)[7]Not Specified
Saccharomyces cerevisiae7-9 µg/mLNot Specified

Elucidating the Mechanisms of Action: Key Experimental Protocols

To confirm the mechanism of action for these antimicrobial agents, a series of key experiments are typically performed. Below are detailed protocols for assays that probe cellular integrity, metabolic activity, and specific molecular interactions.

Determination of Minimum Inhibitory Concentration (MIC)

This fundamental assay quantifies the antimicrobial potency of a compound.

Protocol: Broth Microdilution Method [1][2][4][5]

  • Prepare Media: Use a suitable broth medium that supports the growth of the target microorganism (e.g., RPMI-1640 for fungi).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5-2.5 x 10³ cells/mL for yeast).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the test organism (e.g., 35°C for 24-48 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

MIC_Workflow A Prepare serial dilutions of test compound C Inoculate microtiter plate wells A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature C->D E Visually assess for microbial growth D->E F Determine lowest concentration with no growth (MIC) E->F

Workflow for MIC Determination
Assessment of Membrane Integrity

This assay evaluates the ability of a compound to disrupt the microbial cell membrane.

Protocol: Propidium Iodide (PI) Uptake Assay [8]

  • Cell Culture: Grow the target microorganism to the mid-log phase.

  • Harvest and Wash: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

  • Treatment: Resuspend the cells in the buffer and treat with various concentrations of the test compound.

  • PI Staining: Add Propidium Iodide (a fluorescent dye that only enters cells with compromised membranes) to the cell suspension.

  • Incubation: Incubate for a short period in the dark.

  • Analysis: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

Membrane_Integrity_Workflow A Treat microbial cells with test compound B Add Propidium Iodide (PI) A->B C Incubate B->C D Measure fluorescence C->D E Increased fluorescence indicates membrane damage D->E

Membrane Integrity Assay Workflow
Measurement of Intracellular pH

This experiment determines if a compound disrupts the internal pH of the microbial cell.

Protocol: Fluorescent pH Indicator Assay [9][10][11]

  • Cell Loading: Incubate the microbial cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM), which enters the cells and is cleaved to its fluorescent form.

  • Washing: Wash the cells to remove any extracellular dye.

  • Treatment: Treat the dye-loaded cells with the test compound.

  • Fluorescence Measurement: Measure the ratio of fluorescence at two different excitation wavelengths.

  • Calibration: Create a calibration curve by measuring the fluorescence ratio of cells in buffers of known pH.

  • Data Analysis: Determine the intracellular pH of the treated cells by comparing their fluorescence ratio to the calibration curve.

Enzyme Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of a specific microbial enzyme.

Protocol: Spectrophotometric Enzyme Assay [12][13][14]

  • Prepare Reagents: Prepare a buffer solution, the purified target enzyme, its substrate, and the test compound.

  • Reaction Mixture: In a cuvette or microplate well, combine the buffer, enzyme, and the test compound at various concentrations.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Monitor Reaction: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. This change is indicative of the rate of the enzymatic reaction.

  • Data Analysis: Compare the reaction rates in the presence and absence of the test compound to determine the extent of enzyme inhibition.

Enzyme_Inhibition_Workflow A Combine enzyme and inhibitor B Add substrate to start reaction A->B C Monitor product formation (e.g., absorbance change) B->C D Calculate reaction rate C->D E Compare rates with and without inhibitor D->E

Enzyme Inhibition Assay Workflow

Signaling Pathways and Mechanisms of Action

The antimicrobial activity of these compounds stems from their ability to interfere with critical cellular processes. The following diagrams illustrate the proposed mechanisms of action.

Dehydroacetic Acid (DHA)

DHA is understood to exert its antimicrobial effects through a multi-pronged attack on microbial cells. Its primary mechanisms involve the disruption of cellular respiration and the inhibition of key enzymes essential for microbial growth.

DHA_Mechanism DHA Dehydroacetic Acid Cell Microbial Cell DHA->Cell Enzymes Essential Enzymes Cell->Enzymes Inhibits Respiration Cellular Respiration Cell->Respiration Disrupts Growth_Inhibition Growth Inhibition Enzymes->Growth_Inhibition Respiration->Growth_Inhibition

Proposed Mechanism of Dehydroacetic Acid
Sorbic Acid and Benzoic Acid

These weak organic acids are most effective in their undissociated form, which allows them to readily pass through the microbial cell membrane. Once inside the more neutral cytoplasm, they dissociate, releasing protons and acidifying the intracellular environment. This disruption of the internal pH inhibits metabolic processes and ultimately leads to cell death.

Weak_Acid_Mechanism Weak_Acid Sorbic/Benzoic Acid (Undissociated) Cell_Membrane Cell Membrane Weak_Acid->Cell_Membrane Cytoplasm Cytoplasm (Higher pH) Cell_Membrane->Cytoplasm Dissociation Dissociation (H+ release) Cytoplasm->Dissociation pH_Drop Intracellular pH Drop Dissociation->pH_Drop Metabolic_Inhibition Metabolic Inhibition pH_Drop->Metabolic_Inhibition

Mechanism of Weak Acid Preservatives
Parabens (Methylparaben)

Parabens are thought to disrupt microbial growth by interfering with membrane transport processes and potentially inhibiting the synthesis of DNA and RNA. Their lipophilic nature allows them to partition into the cell membrane, disrupting its structure and function.

Paraben_Mechanism Paraben Paraben Cell_Membrane Cell Membrane Paraben->Cell_Membrane Synthesis_Inhibition DNA/RNA Synthesis Inhibition Paraben->Synthesis_Inhibition Transport_Disruption Membrane Transport Disruption Cell_Membrane->Transport_Disruption Growth_Inhibition Growth Inhibition Transport_Disruption->Growth_Inhibition Synthesis_Inhibition->Growth_Inhibition

Proposed Mechanism of Parabens
Natamycin

Natamycin, a polyene macrolide, has a more specific mode of action. It binds to ergosterol, a key component of fungal cell membranes. This binding disrupts membrane-dependent processes, such as vacuolar fusion, without necessarily forming pores in the membrane.

Natamycin_Mechanism Natamycin Natamycin Ergosterol Ergosterol (in Fungal Membrane) Natamycin->Ergosterol Binds to Binding Binding Ergosterol->Binding Membrane_Function Disruption of Membrane-Dependent Processes Binding->Membrane_Function Growth_Inhibition Fungal Growth Inhibition Membrane_Function->Growth_Inhibition

Mechanism of Natamycin

This comparative guide provides a foundational understanding of the antimicrobial mechanism of a this compound derivative and its alternatives. The provided data and protocols serve as a valuable resource for researchers engaged in the development and evaluation of novel antimicrobial agents. Further research is encouraged to obtain more directly comparable quantitative data under standardized conditions.

References

Replicating published synthesis protocols for 3-hydroxy-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of versatile chemical building blocks is paramount. One such valuable compound is 3-hydroxy-2H-pyran-2-one, a heterocyclic compound with applications in organic synthesis. This guide provides a comparative analysis of two published synthesis protocols for this pyrone derivative, offering insights into their respective methodologies and performance.

Comparison of Synthesis Protocols

The two primary methods for synthesizing this compound that are compared here are the multi-step synthesis from aldaric acids (such as mucic and glucaric acid) and a single-step method starting from D-xylonic acid. The following table summarizes the key quantitative data for each protocol.

ParameterSynthesis from Aldaric AcidsSynthesis from D-xylonic Acid
Starting Material Mucic Acid or Glucaric AcidD-xylonic acid or its salt
Key Reagents Acetic anhydride, Hydrochloric acidAcetic acid
Reaction Temperature Acetylation: Not specified; Decarboxylation: 180°C (from Mucic Acid) or 200°C (from Glucaric Acid)[1]60-118°C[2]
Reaction Time Multiple steps; Flow reactor: 30 minutes[1]. Batch process: 3 hours[1]3-10 hours[2]
Final Yield 92% (from Mucic Acid)[1], 88% (from Glucaric Acid)[1]~10% (calculated from patent example)[2]
Number of Steps 3 (Acetylation, Hydrolysis, Decarboxylation)1

Experimental Protocols

Synthesis from Aldaric Acids (e.g., Mucic Acid)

This "green" chemistry approach utilizes renewable resources as starting materials. The synthesis proceeds in three main stages.[1]

  • Acetylation: The aldaric acid (mucic acid or glucaric acid) is first converted to its corresponding 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salt. This is achieved by reacting the starting material with acetic anhydride. The pH of the reaction is maintained between 7-8 for mucic acid and 6-7 for glucaric acid.[1]

  • Hydrolysis: The acetyl group is then removed by hydrolysis. This is accomplished by treating the salt with 1 M hydrochloric acid, which yields 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid.[1]

  • Thermal Decarboxylation: The final step is the thermal decarboxylation of the carboxylic acid intermediate to produce this compound. This is achieved by heating the intermediate at 180°C when derived from mucic acid, or 200°C when derived from glucaric acid, resulting in high yields.[1]

Synthesis from D-xylonic Acid

This method, detailed in a Japanese patent, offers a more direct, one-step approach to the target molecule.[2]

  • Reaction Setup: D-xylonic acid or its salt (the patent example uses the calcium salt) is dissolved in a mixture of an acid (preferably acetic acid) and water.[2]

  • Heating and Reaction: The solution is heated to a temperature between 60°C and 118°C and maintained for a period of 3 to 10 hours. In a specific example, a mixture of 2.8 g of the starting material in 6 ml of acetic acid and 2 ml of water was heated to reflux.[2]

  • Workup and Purification: After the reaction is complete, the mixture is subjected to a workup procedure, which may involve neutralization and extraction. The final product is then purified, for instance, by silica gel column chromatography, to yield this compound.[2]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis protocol.

G Synthesis from Aldaric Acid A Aldaric Acid (Mucic or Glucaric) B Acetylation (Acetic Anhydride, pH 6-8) A->B C 3-Acetoxy-2-oxo-2H-pyran-6-carboxylic Acid Salt B->C D Hydrolysis (1M HCl) C->D E 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic Acid D->E F Thermal Decarboxylation (180-200°C) E->F G This compound F->G G Synthesis from D-xylonic Acid A D-xylonic Acid or Salt B Acid-catalyzed Cyclization (Acetic Acid, 60-118°C, 3-10h) A->B C This compound B->C

References

Safety Operating Guide

Safe Disposal of 3-hydroxy-2H-pyran-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 3-hydroxy-2H-pyran-2-one, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety Considerations

Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This compound is classified as a hazardous substance.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) and a lab coat.[1]

  • Respiratory Protection: In case of dust or aerosols, use a full-face respirator with an appropriate cartridge.[1]

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Hazard Summary Table

The following table summarizes the known hazards of this compound.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH316Causes mild skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[3] Do not dispose of this chemical in the regular trash or down the drain.[3][4]

Step 1: Container Selection and Preparation

  • Select a Compatible Container: Choose a container that is in good condition, free of leaks or cracks, and compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[3][5] The container must have a leak-proof, screw-on cap.[6]

  • Segregate Waste: Do not mix this compound with other incompatible waste streams. Store containers of this waste separately from acids, bases, and other reactive chemicals.[5][7]

Step 2: Waste Labeling

  • Affix a Hazardous Waste Tag: As soon as the container is designated for waste, label it with a hazardous waste tag provided by your EHS office.[3][7]

  • Complete the Tag Information: Fill out the tag completely and legibly. This must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3][5]

    • The quantity of the waste.

    • The date of waste generation.[3]

    • The location of origin (e.g., building and room number).[3]

    • The Principal Investigator's name and contact information.[3]

    • Checkmarks for the appropriate hazard pictograms (e.g., irritant).[3]

Step 3: Waste Storage

  • Secure Closure: Keep the waste container tightly closed except when adding waste.[5][6]

  • Designated Storage Area: Store the container in a designated hazardous waste storage area within your laboratory.[6]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[6][7] The secondary container should be able to hold 110% of the volume of the primary container.[6]

Step 4: Arranging for Disposal

  • Submit a Collection Request: Follow your institution's procedure for hazardous waste collection. This typically involves submitting a completed hazardous waste information form to the EHS office.[3]

  • Adhere to Accumulation Limits: Be aware of the time and quantity limits for storing hazardous waste. Most regulations require collection within 90 days of the start of accumulation.[6] Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[7]

Step 5: Empty Container Disposal

  • Decontamination: An "empty" container that held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple-Rinsing: Triple-rinse the container with a suitable solvent (such as water or another solvent capable of removing the chemical residue).[5]

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[5][7]

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original labels and the hazardous waste tag. The container can then be disposed of in the regular trash.[5][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_container Container Management cluster_disposal Disposal Process cluster_end cluster_empty Empty Container start Start: this compound is designated as waste select_container Select & prepare compatible container start->select_container is_empty Container is empty? start->is_empty Decision Point label_waste Label with 'Hazardous Waste' tag select_container->label_waste store_waste Store in designated area with secondary containment label_waste->store_waste request_pickup Request pickup from EHS/Hazardous Waste Program store_waste->request_pickup ehs_collects EHS collects waste for proper disposal request_pickup->ehs_collects end_point End: Compliant Disposal ehs_collects->end_point is_empty->select_container No triple_rinse Triple-rinse container is_empty->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of clean container in regular trash collect_rinsate->dispose_container dispose_container->end_point

Caption: Workflow for the compliant disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-hydroxy-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of 3-hydroxy-2H-pyran-2-one. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary: this compound is a chemical that requires careful handling due to its potential health effects. It is known to cause mild skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following safety protocols is crucial to minimize risk and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To prevent serious eye irritation from splashes or dust.[2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Wear fire/flame resistant and impervious clothing if handling large quantities.To prevent mild skin irritation upon contact.[2]
Respiratory Protection Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.To avoid respiratory tract irritation.[1][2]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

    • Don all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Avoid the formation of dust and aerosols.[3]

    • Avoid contact with skin and eyes.[3]

    • Use non-sparking tools to prevent ignition.[3]

    • Keep the container tightly closed when not in use.[2]

    • Store in a dry, cool, and well-ventilated place.[4]

Spill and Emergency Procedures
  • Spill:

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.

    • Ventilate the area of the spill.

    • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2][3]

    • Do not let the chemical enter drains.[2]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4]

Disposal Plan
  • Waste Collection:

    • All waste materials containing this compound should be collected in a designated, labeled, and closed container.

  • Disposal:

    • Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.

    • The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3]

    • Do not dispose of the chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[3]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep_ppe Don Required PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_chem Handle this compound prep_workspace->handle_chem Proceed When Ready store_chem Store in a Cool, Dry, Well-Ventilated Area handle_chem->store_chem collect_waste Collect Waste in Labeled Container handle_chem->collect_waste After Use spill Spill handle_chem->spill If Spill Occurs first_aid First Aid handle_chem->first_aid If Exposure Occurs dispose_waste Dispose According to Regulations collect_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.